molecular formula C7H6BrF B1266709 2-Bromo-3-fluorotoluene CAS No. 59907-13-0

2-Bromo-3-fluorotoluene

Cat. No.: B1266709
CAS No.: 59907-13-0
M. Wt: 189.02 g/mol
InChI Key: FYCXRRYRNRDSRM-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorotoluene is a useful research compound. Its molecular formula is C7H6BrF and its molecular weight is 189.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-fluoro-3-methylbenzene
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InChI

InChI=1S/C7H6BrF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCXRRYRNRDSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80208628
Record name 2-Bromo-3-fluorotoluene
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Molecular Weight

189.02 g/mol
Source PubChem
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CAS No.

59907-13-0
Record name 2-Bromo-1-fluoro-3-methylbenzene
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Record name 2-Bromo-3-fluorotoluene
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Record name 2-Bromo-3-fluorotoluene
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Record name 2-bromo-3-fluorotoluene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-fluorotoluene (CAS: 59907-13-0): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Toluene Scaffolds

In the landscape of modern organic synthesis, halogenated aromatic compounds are indispensable building blocks. Their utility stems from the unique electronic properties imparted by halogen substituents and their capacity to participate in a wide array of cross-coupling reactions. 2-Bromo-3-fluorotoluene, a disubstituted toluene carrying both bromine and fluorine atoms, is a key intermediate with significant applications in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] The strategic placement of the bromo and fluoro groups on the toluene ring offers a nuanced reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its reactivity in cornerstone organic transformations and its analytical characterization.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 59907-13-0[3][4]
Molecular Formula C₇H₆BrF[4]
Molecular Weight 189.02 g/mol [4]
Appearance Clear, colorless liquid[1]
Boiling Point 187 °C[1]
Density 1.503 g/mL[1]
Refractive Index 1.5330[1]
Solubility Slightly soluble in water[1][2]
Storage Sealed in dry, room temperature conditions, away from oxidizing agents.[2]
Safety and Handling

This compound is classified as a combustible liquid and requires careful handling in a well-ventilated area.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All work should be conducted within a certified chemical fume hood.

Synthesis of this compound: A Mechanistic Approach

The most logical and established synthetic route to aryl bromides from aromatic amines is the Sandmeyer reaction.[5][6] This transformation proceeds via the diazotization of a primary aromatic amine, followed by the copper(I) bromide-catalyzed displacement of the diazonium group. For the synthesis of this compound, the requisite starting material would be 2-Amino-6-fluorotoluene.

Diagram 1: Proposed Synthesis of this compound via Sandmeyer Reaction

G cluster_start Starting Material cluster_reagents1 Diazotization cluster_intermediate Intermediate cluster_reagents2 Sandmeyer Reaction cluster_product Final Product A 2-Amino-6-fluorotoluene C 3-Fluoro-2-methylbenzenediazonium bromide A->C Step 1 B NaNO₂, HBr 0-5 °C E This compound C->E Step 2 D CuBr, heat

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Sandmeyer reaction.[5][6]

Materials:

  • 2-Amino-6-fluorotoluene

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-6-fluorotoluene (1.0 eq).

    • Cool the flask to 0 °C in an ice-salt bath and add hydrobromic acid (48%, 3.0 eq) dropwise, maintaining the temperature below 5 °C.

    • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 2.0 eq).

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 1-2 hours until the gas evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Key Reactions and Synthetic Utility

The bromine atom in this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[7][8] this compound can be effectively coupled with various boronic acids or their esters to generate substituted biaryl compounds.

Diagram 2: Suzuki-Miyaura Coupling of this compound

G cluster_start Substrates cluster_reagents Catalytic System cluster_product Product A This compound D 3-Fluoro-2-methyl-biphenyl Derivative A->D C-C Bond Formation B Arylboronic Acid (R-B(OH)₂) B->D C-C Bond Formation C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O)

Caption: General scheme for the Suzuki-Miyaura coupling.

Illustrative Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation of a typical Suzuki-Miyaura coupling reaction.[9]

  • To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of toluene and water.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[10][11] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the 3-fluorotoluene scaffold.

Diagram 3: Buchwald-Hartwig Amination of this compound

G cluster_start Substrates cluster_reagents Catalytic System cluster_product Product A This compound D N-Aryl-3-fluoro-2-methylaniline Derivative A->D C-N Bond Formation B Amine (R¹R²NH) B->D C-N Bond Formation C Pd Precatalyst Ligand (e.g., XantPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene)

Caption: General scheme for Buchwald-Hartwig amination.

Illustrative Protocol: Buchwald-Hartwig Amination

This is a representative protocol for the Buchwald-Hartwig amination.[12]

  • In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XantPhos, 0.04 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add an anhydrous, degassed solvent like toluene or dioxane.

  • Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show a singlet for the methyl protons and a complex multiplet pattern for the three aromatic protons, with characteristic couplings to the fluorine atom.

    • ¹³C NMR: The spectrum would display seven distinct signals. The carbon atom directly bonded to fluorine would appear as a doublet with a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine would also exhibit smaller C-F couplings.

  • Mass Spectrometry (MS):

    • The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2⁺) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Gas Chromatography (GC):

    • GC is an effective method for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a gateway to a diverse range of complex molecules for the pharmaceutical and agrochemical industries. Its synthesis, logically approached via a Sandmeyer reaction, and its reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, underscore its value to the research and development community. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel chemical entities.

References

A Senior Application Scientist's Guide to 2-Bromo-3-fluorotoluene: Physicochemical Properties and Strategic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of 2-Bromo-3-fluorotoluene (CAS No. 59907-13-0), a key halogenated intermediate in modern organic synthesis. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a narrative grounded in experimental causality and strategic insight. This document is designed for researchers, chemists, and drug development professionals who utilize fluorinated building blocks to construct complex molecular architectures. We will explore its structural and spectral characteristics, detail validated protocols for property determination, and discuss its strategic importance in the pharmaceutical and agrochemical industries.

Introduction: The Strategic Value of Fluorinated Aromatics

In contemporary medicinal and materials chemistry, the selective incorporation of fluorine atoms is a cornerstone of molecular design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity (LogP), and binding affinity to biological targets.[3][4]

This compound emerges as a particularly valuable building block. Its structure offers a trifecta of synthetic utility: a fluorine atom to modulate electronic and pharmacokinetic properties, a bromine atom that serves as a highly reactive handle for cross-coupling reactions, and a methyl group that provides a steric and electronic anchor.[5] Understanding the fundamental physicochemical properties of this compound is not an academic exercise; it is the foundation for predictable reaction outcomes, efficient process development, and rational drug design.

Molecular and Structural Data

The identity and purity of a starting material are paramount. The fundamental structural characteristics of this compound are the logical starting point for any technical evaluation.

Caption: 2D Structure of 2-Bromo-1-fluoro-3-methylbenzene.

Table 1: Chemical Identity and Structural Information

ParameterValueSource(s)
CAS Number 59907-13-0[1][6]
IUPAC Name 2-bromo-1-fluoro-3-methylbenzene
Molecular Formula C₇H₆BrF[1][7]
Molecular Weight 189.02 g/mol [7]
Canonical SMILES CC1=C(C(=CC=C1)F)Br[1]
InChI Key FYCXRRYRNRDSRM-UHFFFAOYSA-N[1]

Physicochemical Properties: A Quantitative Overview

The bulk physical properties of a compound dictate its handling, purification, and reaction conditions. For instance, its boiling point is a direct indicator of volatility and informs the selection of distillation parameters for purification, while its density is critical for mass-to-volume conversions in process scale-up.

Table 2: Core Physicochemical Data

PropertyValueComments & SignificanceSource(s)
Appearance Clear, colorless liquidAllows for easy visual inspection of purity.[3]
Boiling Point 187 °C (at 760 Torr)Indicates moderate volatility. Suitable for purification by vacuum distillation to avoid thermal decomposition.[3]
Density 1.503 g/cm³ (at 25 °C)Significantly denser than water; will form the lower layer in biphasic aqueous extractions.[3][8][9]
Refractive Index (n20/D) 1.533A useful, rapid, and non-destructive check for identity and purity against a reference standard.[3][8][9]
Flash Point 76 °C (169 °F)Classified as a combustible liquid, requiring appropriate storage and handling away from ignition sources.[3][8]
Water Solubility Slightly solubleDictates the use of organic solvents for reactions and extractions. The compound will partition into organic layers.[1][3][8]
Melting Point 118-123 °CThis value is reported by some suppliers but is inconsistent with the compound being a liquid at room temperature. It may be erroneous or refer to a derivative.[3]

Experimental Protocols for Property Verification

Trust in scientific data is built upon reproducible methodology. The following protocols are standard, validated procedures for verifying the key physicochemical properties of liquid intermediates like this compound.

Protocol: Microscale Boiling Point Determination

Causality: This method is chosen for its efficiency with small sample volumes (sparing valuable material) and its accuracy. It relies on the principle that a liquid's boiling point is reached when its vapor pressure equals the external pressure. The trapped air bubble in the inverted capillary acts as a nucleation site, ensuring smooth boiling and a clear endpoint.

G cluster_prep Preparation cluster_measure Measurement cluster_confirm Confirmation prep1 1. Attach micro test tube to thermometer prep2 2. Add 0.2-0.3 mL of sample prep1->prep2 prep3 3. Insert sealed capillary (open end down) prep2->prep3 measure1 4. Place assembly in melting point apparatus prep3->measure1 measure2 5. Heat rapidly to ~20°C below expected BP measure1->measure2 measure3 6. Heat slowly (2°C/min) measure2->measure3 measure4 7. Observe for a rapid, continuous stream of bubbles measure3->measure4 measure5 8. Record temperature (T1) measure4->measure5 confirm1 9. Turn off heat measure5->confirm1 confirm2 10. Observe as liquid re-enters the capillary tube confirm1->confirm2 confirm3 11. Record temperature (T2) confirm2->confirm3 end Result confirm3->end Boiling Point is the temperature T2

Caption: Workflow for Microscale Boiling Point Determination.

Methodology:

  • Apparatus Setup: Securely attach a small (6x50 mm) test tube to a thermometer using a rubber band. The bottom of the test tube should align with the thermometer's bulb.[10]

  • Sample Addition: Using a Pasteur pipette, add approximately 0.2-0.3 mL of this compound to the test tube.

  • Capillary Insertion: Place a small, sealed-end capillary tube (e.g., a melting point capillary) into the test tube with the open end facing down.[11]

  • Heating: Place the entire assembly into a standard melting point apparatus. Heat the sample relatively quickly until the temperature is about 15-20 °C below the expected boiling point (187 °C).

  • Equilibration: Reduce the heating rate to approximately 2 °C per minute.

  • Observation: Watch the inverted capillary tube. A slow stream of bubbles will emerge as the trapped air expands. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary's opening.[12]

  • Confirmation: Turn off the heat. As the apparatus cools, the bubbling will cease, and the liquid will be drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary is the precise boiling point.

Protocol: Density Determination via Pycnometer

Causality: The pycnometer method is a highly accurate gravimetric technique for determining the density of a liquid. By precisely measuring the mass of a known, fixed volume of liquid at a constant temperature, it provides a reliable density value essential for process chemistry calculations.[13]

Methodology:

  • Preparation: Ensure the pycnometer and its stopper are perfectly clean and dry.

  • Weigh Empty: Accurately weigh the empty pycnometer with its stopper on an analytical balance (record as m₁).[14]

  • Fill with Sample: Carefully fill the pycnometer with this compound until the liquid is slightly above the calibration mark.

  • Thermostat: Place the filled pycnometer in a thermostatic water bath set to a precise temperature (e.g., 25.0 °C) and allow it to equilibrate for at least 20 minutes. This ensures the liquid volume is constant and defined.

  • Volume Adjustment: Insert the stopper. Excess liquid will be forced out through the capillary bore. Carefully wipe all liquid from the exterior of the pycnometer with a lint-free tissue.[14]

  • Weigh Filled: Reweigh the filled, dry pycnometer (record as m₂).

  • Calibration: Repeat steps 1-6 using distilled water, for which the density (ρ_water) at the given temperature is known. Record the mass of the empty pycnometer (m₁, should be the same) and the mass when filled with water (m_water).

  • Calculation:

    • Volume of pycnometer (V): V = (m_water - m₁) / ρ_water

    • Density of sample (ρ_sample): ρ_sample = (m₂ - m₁) / V

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic data provides unambiguous confirmation of molecular structure. For a novel or critical batch of this compound, a full suite of analyses is warranted.

¹H NMR Spectroscopy

Expectations: The ¹H NMR spectrum will confirm the presence of the key proton environments: the aromatic protons and the methyl protons. The integration will validate the ratio of these protons (3:3, simplifying to 1:1).

  • Aromatic Region (δ 7.0-7.5 ppm): The three protons on the benzene ring will appear in this region. Due to complex coupling between them (ortho-, meta-, and para-coupling, as well as coupling to the ¹⁹F nucleus), they will likely present as a complex, overlapping multiplet rather than distinct, easily interpretable signals.[15]

  • Methyl Region (δ ~2.4 ppm): The three protons of the methyl group are chemically equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

Expectations: The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 unique carbon atoms in the molecule.

  • Aromatic Carbons (δ 110-165 ppm): Six signals will appear in this range.

    • C-F Carbon: This carbon will exhibit the largest chemical shift (downfield) due to the high electronegativity of fluorine and will appear as a doublet due to strong one-bond coupling (¹J_CF).[7]

    • C-Br Carbon: This carbon's chemical shift is influenced by the "heavy atom effect," which can be complex, but it will be distinct from the others.[9]

    • C-CH₃ Carbon: The ipso-carbon attached to the methyl group.

    • C-H Carbons (3 signals): The remaining three carbons bonded to hydrogen.

  • Methyl Carbon (δ ~20 ppm): A single signal for the methyl carbon will appear upfield.

Infrared (IR) Spectroscopy

Expectations: The IR spectrum provides confirmation of key functional groups and the aromatic system.

  • Aromatic C-H Stretch: A sharp band or bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[16]

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methyl group.

  • Aromatic C=C Stretch: Two or three sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.[17]

  • C-F Stretch: A strong, characteristic band typically in the 1000-1300 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS)

Expectations: Electron Ionization (EI) Mass Spectrometry is invaluable for confirming the molecular weight and revealing fragmentation patterns that support the structure.

  • Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). Expect to see two peaks of nearly equal intensity at m/z 188 (for C₇H₆⁷⁹BrF) and m/z 190 (for C₇H₆⁸¹BrF). This M/M+2 pattern is a definitive signature for a monobrominated compound.[18][19]

  • Key Fragments: Common fragmentation pathways would include the loss of a bromine radical ([M-Br]⁺ at m/z 109), loss of a methyl radical ([M-CH₃]⁺ at m/z 173/175), or loss of HBr ([M-HBr]⁺ at m/z 108).

Applications in Research and Development

The utility of this compound lies in its role as a versatile intermediate. The differential reactivity of its halogen substituents is key to its strategic application.

  • Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[5] This allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the C2 position, while leaving the C3-F bond intact. This is a deliberate design feature, enabling chemists to introduce complexity at one site before potentially using the fluorine atom to modulate the final properties of the target molecule.

  • Pharmaceutical Scaffolding: As an intermediate, it provides a scaffold that already contains a fluorine atom. Building from this fluorinated core is often more efficient than attempting to introduce fluorine at a later stage of a complex synthesis.[20] The presence of fluorine can block metabolic oxidation at the C3 position, potentially increasing the half-life of a drug candidate.[4]

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound presents moderate hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). It is also a combustible liquid.[21][22]

  • Handling:

    • Work in a well-ventilated fume hood at all times.

    • Wear appropriate PPE: nitrile gloves, a lab coat, and chemical splash goggles.

    • Keep away from heat, sparks, open flames, and strong oxidizing agents.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

This compound is more than a collection of physical constants and spectral data; it is a strategic tool for molecular engineering. Its well-defined physicochemical properties enable predictable behavior in the laboratory, while its unique structural arrangement—a reactive bromine handle paired with a property-modulating fluorine atom—provides a powerful platform for the synthesis of novel pharmaceuticals and agrochemicals. This guide has aimed to provide not only the essential data but also the scientific rationale behind its determination and application, empowering researchers to leverage this valuable intermediate with confidence and precision.

References

2-Bromo-3-fluorotoluene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-3-fluorotoluene: Synthesis, Applications, and Experimental Protocols

Introduction

This compound is a halogenated aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methyl group on a benzene ring—provides a versatile platform for constructing complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it an invaluable intermediate in the development of high-value materials, particularly in the pharmaceutical and agrochemical industries.[1][2]

The presence of the bromine atom offers a reactive handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. Simultaneously, the fluorine atom often imparts desirable physicochemical properties to the final target molecule, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity—a strategy widely employed in drug design.[3] This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of this compound, from its core properties to its practical application in the laboratory.

Physicochemical Properties and Specifications

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a combustible liquid at room temperature with characteristics that dictate its handling, storage, and reactivity.[1][4]

PropertyValueSource(s)
Molecular Formula C₇H₆BrF[5][6][7][8]
Molecular Weight 189.02 g/mol [5][6][7]
CAS Number 59907-13-0[5][6][7]
IUPAC Name 2-bromo-1-fluoro-3-methylbenzene[5]
Appearance Liquid
Solubility Slightly soluble in water[1][8]
Density ~1.503 g/mL at 25 °C
Purity (Typical) ≥97% (GC)[2]

Synthesis and Mechanistic Insights

The synthesis of polysubstituted aromatic rings like this compound requires careful strategic planning to ensure correct regioselectivity. While multiple pathways exist, a common and reliable approach involves the diazotization of a substituted aniline followed by a Sandmeyer reaction.

A plausible and efficient route starts from 3-Fluoro-2-nitrotoluene. The key steps are:

  • Reduction of the Nitro Group: The nitro group is reduced to an amine. This is typically achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. The choice of a mild reducing agent is crucial to avoid dehalogenation.

  • Diazotization: The resulting 2-Amino-6-fluorotoluene is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Sandmeyer Reaction: The diazonium salt is subsequently treated with a copper(I) bromide (CuBr) solution. In this step, the diazonium group is replaced by a bromine atom, yielding the final product, this compound. The copper catalyst facilitates the single-electron transfer mechanism that is central to this transformation.

This multi-step synthesis is a classic example of directing group chemistry, where existing substituents are leveraged to install new functional groups with high precision. An alternative, though often less selective, method involves the direct electrophilic bromination of 3-fluorotoluene. However, this approach typically yields a mixture of isomers that require challenging purification.[9][10]

Core Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthon for creating novel molecules with tailored functions.

  • Pharmaceutical Synthesis: Halogenated intermediates are cornerstones of medicinal chemistry.[11] This compound serves as a key fragment for building active pharmaceutical ingredients (APIs). The bromine atom acts as a linchpin for carbon-carbon or carbon-heteroatom bond formation, allowing for the assembly of a complex molecular core, while the fluorine atom helps optimize the drug's pharmacokinetic profile.

  • Agrochemical Development: Similar to pharmaceuticals, the agrochemical industry leverages fluorinated compounds to develop more potent and stable pesticides, herbicides, and fungicides.[12][13] this compound can be incorporated into new chemical entities designed for enhanced crop protection.

  • Materials Science: The unique electronic properties conferred by the bromo and fluoro substituents make this compound a candidate for synthesizing materials used in applications such as organic light-emitting diodes (OLEDs).[13]

The primary utility is demonstrated in its application in palladium-catalyzed cross-coupling reactions, as detailed in the following experimental protocol.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction to demonstrate the utility of this compound as a building block. This reaction creates a C-C bond, coupling the aromatic ring to a boronic acid derivative.

Objective: To synthesize 3-Fluoro-2-methyl-4'-phenylbiphenyl from this compound and 4-phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • 4-Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, 4-phenylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst mixture to the main reaction flask. Rationale: Pre-mixing allows for the in-situ formation of the active Pd(0) catalyst species, which is crucial for initiating the catalytic cycle.

  • Solvent Addition and Degassing: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes. Rationale: The removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Heating: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-Fluoro-2-methyl-4'-phenylbiphenyl.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Suzuki Coupling Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_purification 3. Isolation & Purification A Combine Reactants: This compound 4-Phenylboronic acid K₂CO₃ B Add Catalyst System: Pd(OAc)₂ + PPh₃ A->B Inert atmosphere C Add Solvents: Dioxane/Water B->C D Degas Mixture (N₂ or Ar purge) C->D E Heat to 80-90 °C (4-12 hours) D->E F Aqueous Workup & Extraction E->F Reaction complete G Dry & Concentrate F->G H Flash Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

  • GHS Hazard Statements: The compound is classified with the following hazards:

    • H315: Causes skin irritation.[5][14]

    • H319: Causes serious eye irritation.[5][14]

    • H335: May cause respiratory irritation.[5][14]

    • It is also a combustible liquid.[1][4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14] All manipulations should be performed in a well-ventilated fume hood.[14][15]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][4] Keep away from heat, sparks, open flames, and strong oxidizing agents.[1][4][15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14][15]

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its trifunctional nature provides chemists with a powerful tool for synthesizing complex molecules with precision and efficiency. A firm grasp of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the research and development of next-generation pharmaceuticals, agrochemicals, and advanced materials. Adherence to rigorous safety protocols ensures that its utility can be explored responsibly and effectively in the laboratory.

References

A Technical Guide to 2-Bromo-3-fluorotoluene: Properties, Synthesis, and Applications for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Bromo-3-fluorotoluene (CAS No: 59907-13-0) is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries.[1][2] Its unique substitution pattern, featuring adjacent bromo and fluoro groups ortho to a methyl group, imparts a distinct reactivity profile, making it a valuable and versatile synthetic intermediate.[3] The bromine atom serves as a key handle for cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a highly desirable trait in modern drug discovery.[4][5] This guide provides a comprehensive overview of the critical physicochemical properties of this compound, details a robust synthetic protocol, discusses its reactivity, and explores its applications in research and development, with a focus on providing actionable insights for laboratory professionals.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research. The properties of this compound are well-documented, with its relatively high boiling point and density being characteristic of a brominated aromatic compound of its molecular weight. These parameters are critical for designing reaction conditions, particularly for purification via distillation, and for calculating molar quantities.

PropertyValueSource(s)
CAS Number 59907-13-0[6][7][8]
Molecular Formula C₇H₆BrF[7][8]
Molecular Weight 189.02 g/mol [7][8][9]
Boiling Point 187 °C (at 760 Torr)[10]
Density 1.503 g/cm³[1][6][11]
Appearance Clear, colorless liquid[6]
Flash Point 76 °C (169 °F)[1][6]
Refractive Index 1.533[1][6][11]
Water Solubility Slightly soluble[1][6][10]
IUPAC Name 2-bromo-1-fluoro-3-methylbenzene[7]

Synthesis and Reactivity

The synthesis of specifically substituted aromatics like this compound requires regiochemical control. While direct bromination of 3-fluorotoluene is possible, it often yields a mixture of isomers.[12][13] A more controlled and widely applicable method for achieving this specific substitution pattern is the Sandmeyer reaction, which offers high fidelity and is a staple of synthetic organic chemistry.

Synthetic Pathway: The Sandmeyer Reaction

The Sandmeyer reaction provides a reliable route from a primary aromatic amine to an aryl halide. In this context, the synthesis would commence from 3-fluoro-2-toluidine (2-amino-3-fluorotoluene). The amine is first converted to a diazonium salt using nitrous acid at low temperatures. This highly reactive intermediate is then treated with a copper(I) bromide catalyst to install the bromine atom at the desired position, releasing nitrogen gas.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Byproduct A 3-Fluoro-2-toluidine B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C C This compound B->C  CuBr  Heat D N₂ (gas) B->D

Caption: Sandmeyer reaction pathway for this compound synthesis.

Experimental Protocol: Synthesis from 3-Fluoro-2-toluidine

This protocol is a self-validating system where successful isolation of the product at the expected boiling point and density confirms the reaction's efficacy.

Materials:

  • 3-Fluoro-2-toluidine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-fluoro-2-toluidine in aqueous HCl. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change. Causality Insight: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr in HCl. Add the cold diazonium salt solution to the CuBr solution in a controlled manner. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, gently warm the reaction mixture to 50-60 °C for approximately 30 minutes to ensure the reaction goes to completion.

  • Work-up and Purification: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the crude product with diethyl ether (3x).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil is purified by vacuum distillation, collecting the fraction at the appropriate boiling point (~187 °C at atmospheric pressure, adjust for vacuum) to yield pure this compound.

Reactivity Profile

The utility of this compound stems from its defined reactivity. The carbon-bromine bond is the primary site for transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from this simple building block.

Applications in Drug Development and Research

Halogenated intermediates are indispensable in modern medicinal chemistry. This compound serves as a critical building block for introducing a specifically substituted aromatic ring into a larger molecule.

  • Scaffold Development: The ability to use the bromine as a synthetic handle allows chemists to attach this fluorotoluene moiety to other molecular fragments, building the core structures of potential new drugs.[3]

  • Physicochemical Property Modulation: The incorporation of fluorine is a well-established strategy in drug design.[5] Fluorine can block sites of metabolism, increase binding affinity to target proteins, and enhance membrane permeability, thereby improving the overall pharmacokinetic profile of a drug candidate.[4] this compound provides a direct route to introduce this beneficial atom.

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, this intermediate is used in the synthesis of advanced agrochemicals and specialty organic materials where fine-tuning of electronic and steric properties is required.[1]

G A This compound (Building Block) C Suzuki Coupling (Pd Catalyst) A->C B Boronic Acid Derivative B->C D Crude Product (Biaryl Compound) C->D E Purification (Chromatography/Crystallization) D->E F Pure API Lead Compound E->F G Biological Screening (In vitro / In vivo) F->G

Caption: Workflow for utilizing this compound in drug discovery.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. This compound possesses specific hazards that require careful management.

  • Hazard Identification: The compound is classified as a combustible liquid. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][7][14]

  • Handling:

    • Always handle within a certified chemical fume hood to avoid inhalation of vapors.[14]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[14]

    • Keep away from heat, sparks, and open flames.[14]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1]

    • Keep the container tightly sealed to prevent moisture ingress and evaporation.[1]

    • Store away from strong oxidizing agents.[1]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[14]

    • Skin Contact: Wash off immediately with soap and plenty of water.[14]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined physicochemical properties, accessible synthesis via established methods like the Sandmeyer reaction, and versatile reactivity profile make it a valuable intermediate for researchers. For professionals in drug development, its utility as a fluorine-containing building block provides a strategic advantage in the design of next-generation therapeutics. Proper understanding and safe handling of this compound are paramount to leveraging its full potential in the laboratory.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-Bromo-3-fluorotoluene, a substituted aromatic compound with applications as an organic intermediate in the pharmaceutical and agrochemical industries.[1] Lacking readily available experimental spectra in public databases, this paper presents a comprehensive analysis based on established NMR principles, data from structural isomers, and spectral prediction. We will delve into the theoretical underpinnings of the expected chemical shifts and coupling constants, providing a robust framework for the interpretation of experimentally acquired data. This guide also includes a standardized protocol for sample preparation and NMR data acquisition, ensuring reproducibility and accuracy.

Introduction: The Structural Elucidation of this compound

This compound (C₇H₆BrF) is a halogenated aromatic compound with a unique substitution pattern that gives rise to a complex and informative NMR spectrum.[2] The strategic placement of a bromine atom, a fluorine atom, and a methyl group on the benzene ring creates a distinct electronic environment for each proton and carbon atom, making NMR spectroscopy the premier method for its structural verification and purity assessment.

The utility of NMR in drug development and chemical synthesis is well-established. It provides not only confirmation of the target molecule's identity but also crucial information about the presence and nature of any impurities.[3] For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, a thorough understanding of its NMR signature is paramount for quality control and reaction monitoring.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the methyl protons and the three aromatic protons. The chemical shifts (δ) are influenced by the interplay of the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating nature of the methyl group.

2.1. The Methyl Protons

The methyl (-CH₃) group is expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm . Its proximity to the bromine atom at the C2 position will likely cause a slight downfield shift compared to unsubstituted toluene.

2.2. The Aromatic Protons

The three protons on the aromatic ring will give rise to a complex multiplet pattern in the aromatic region, generally between δ 6.5-8.0 ppm .[1] The precise chemical shifts and coupling patterns are dictated by their positions relative to the substituents.

  • H-4: This proton is situated between a fluorine and a bromine atom (meta to both). It is expected to be the most downfield of the aromatic protons due to the cumulative deshielding effects of the adjacent halogens.

  • H-5: Positioned para to the bromine and meta to the fluorine and methyl groups, this proton will experience a moderate deshielding effect.

  • H-6: This proton is ortho to the methyl group and meta to the bromine atom. The electron-donating methyl group will have a shielding effect, likely causing this proton to appear at the most upfield position in the aromatic region.

Spin-Spin Coupling: The aromatic protons will exhibit spin-spin coupling, leading to splitting of the signals. The magnitude of the coupling constant (J) depends on the number of bonds separating the coupled nuclei.

  • Ortho coupling (³J): Coupling between adjacent protons (H-4 and H-5; H-5 and H-6) is typically in the range of 6-10 Hz.

  • Meta coupling (⁴J): Coupling between protons separated by four bonds (H-4 and H-6) is smaller, usually 2-4 Hz.

  • Fluorine-Proton Coupling (JHF): The fluorine atom at C3 will couple with the neighboring protons. The magnitude of this coupling varies with the number of intervening bonds:

    • ³JH4-F (ortho) is expected to be in the range of 5-10 Hz.

    • ⁴JH5-F (meta) will be smaller, around 2-5 Hz.

The interplay of these couplings will result in complex multiplets for each aromatic proton, likely appearing as doublet of doublets or even more complex patterns.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the electronegativity of the attached substituents and the hybridization of the carbon atom. Aromatic carbons typically resonate in the range of 110-170 ppm .[4][5]

  • C1 (bearing the methyl group): This carbon will be influenced by the attached methyl group and the adjacent bromine and fluorine atoms.

  • C2 (bearing the bromine atom): The direct attachment to the electronegative bromine atom will cause a significant downfield shift for this carbon.

  • C3 (bearing the fluorine atom): The highly electronegative fluorine atom will strongly deshield this carbon, causing it to appear at a downfield position. Furthermore, this signal will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-260 Hz).

  • C4, C5, and C6: These carbons will have chemical shifts determined by their proximity to the various substituents. The signals for carbons ortho and para to the fluorine atom will also exhibit smaller C-F coupling constants.

  • Methyl Carbon (-CH₃): This aliphatic carbon will appear at the most upfield position, typically in the range of 15-25 ppm .

Tabulated Summary of Predicted NMR Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
-CH₃~2.3s~20
H-4~7.3 - 7.5dddC1: ~138
H-5~7.0 - 7.2dddC2: ~115
H-6~6.9 - 7.1dddC3: ~160 (d, ¹JCF ≈ 250 Hz)
C4: ~128
C5: ~125
C6: ~130

Note: These are estimated values and may vary depending on the solvent and experimental conditions. "s" denotes a singlet, and "ddd" denotes a doublet of doublet of doublets.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of this compound, the following protocol is recommended:

5.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

5.2. NMR Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 300 MHz or higher for better signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum.

    • A larger number of scans will be necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate integration and peak identification.

    • Reference the spectra to the TMS signal at 0 ppm.

Visualization of Spin-Spin Coupling

The following diagram illustrates the key spin-spin coupling interactions in the aromatic region of the ¹H NMR spectrum of this compound.

G H4 H-4 H5 H-5 H4->H5 ³J (ortho) H6 H-6 H4->H6 ⁴J (meta) F3 F-3 H4->F3 ³J (ortho-HF) H5->H6 ³J (ortho) H5->F3 ⁴J (meta-HF)

Caption: Spin-spin coupling network for aromatic protons in this compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. By analyzing the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this molecule and assess its purity. The provided experimental protocol offers a standardized approach to data acquisition, promoting consistency and reliability in analytical results. While experimental data remains the gold standard, this predictive analysis serves as a powerful tool for structural elucidation in its absence and as a confirmatory guide when experimental spectra are obtained.

References

Spectroscopic Fingerprinting of 2-Bromo-3-fluorotoluene: An In-depth Technical Guide to its Infrared and Mass Spectrometric Signatures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of organic intermediates is paramount for ensuring the efficacy, safety, and novelty of developmental candidates. 2-Bromo-3-fluorotoluene, a substituted aromatic compound, serves as a critical building block in the synthesis of a variety of complex molecules. Its chemical identity, defined by the specific arrangement of its constituent atoms, is unequivocally established through a combination of spectroscopic techniques. This guide provides an in-depth analysis of the infrared (IR) and mass spectrometry (MS) data for this compound, offering researchers a comprehensive reference for its characterization. As direct experimental spectra for this specific compound are not widely available in public databases, this paper will leverage established principles of spectroscopy and predictive data to present a thorough and scientifically grounded analysis.

Compound Profile:

PropertyValueSource
Chemical Name 2-Bromo-1-fluoro-3-methylbenzene[1]
CAS Number 59907-13-0[2]
Molecular Formula C₇H₆BrF[2]
Molecular Weight 189.02 g/mol [2]
Monoisotopic Mass 187.96369 Da[1]

Part 1: Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" of the functional groups present in a molecule. For this compound, a liquid at room temperature, the IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer.

Experimental Protocol: FTIR Spectroscopy of Liquid this compound

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for neat liquids.[3]

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics. The ATR crystal (typically diamond or germanium) should be clean.

  • Background Spectrum Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. This is a critical step to account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions.[3]

  • Sample Application: A small drop of this compound is placed directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

  • Sample Spectrum Acquisition: The sample spectrum is then acquired. To improve the signal-to-noise ratio, multiple scans (typically 16 or 32) are co-added and averaged.[3]

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.[3][4]

Predicted Infrared Spectral Data for this compound

While an experimental spectrum is not publicly available, the expected absorption bands for this compound can be predicted based on the characteristic frequencies of its structural components. Aromatic compounds exhibit a number of distinctive bands.[5]

Predicted Wavenumber (cm⁻¹)Vibrational ModeJustification
3100-3000Aromatic C-H StretchCharacteristic of C-H bonds on a benzene ring.[5]
2960-2850Methyl C-H StretchAsymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) group.
1600-1585 & 1500-1400Aromatic C=C StretchIn-ring carbon-carbon stretching vibrations, characteristic of the aromatic skeleton.[5]
1275-1200C-F StretchThe strong electronegativity of fluorine results in a strong absorption in this region.
1050-1000C-Br StretchCarbon-bromine stretching vibrations typically appear in the fingerprint region.
900-675Aromatic C-H Out-of-Plane BendingThe pattern of these bands can be indicative of the substitution pattern on the benzene ring.

Visualization of the FTIR Workflow

FTIR_Workflow cluster_prep Instrument Preparation cluster_sample Sample Analysis cluster_data Data Processing & Output Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample Ready for Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Ratio Sample to Background Acquire_Spectrum->Process_Data Raw Data Final_Spectrum Generate IR Spectrum Process_Data->Final_Spectrum

Caption: A generalized workflow for acquiring an FTIR spectrum of a liquid sample using an ATR accessory.

Part 2: Mass Spectrometric Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural elucidation of organic compounds like this compound, Electron Ionization (EI) is a commonly employed technique. EI is a "hard" ionization method that leads to extensive fragmentation of the molecule, providing a detailed fragmentation pattern that acts as a molecular fingerprint.[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for the analysis of a liquid sample like this compound, often coupled with a Gas Chromatography (GC) system for sample introduction.

  • Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the GC-MS system. The GC separates the analyte from the solvent and any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).[6]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species and neutral radicals.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Predicted Mass Spectrum Fragmentation Data for this compound

The fragmentation of this compound in an EI-MS experiment is governed by the stability of the resulting ions and neutral fragments. The presence of bromine is particularly noteworthy due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic "M" and "M+2" isotopic pattern for any fragment containing a bromine atom.[7]

Predicted m/zIon/FragmentJustification
188/190[C₇H₆BrF]⁺•The molecular ion peak (M⁺•). The presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive indicator of a single bromine atom.
109[C₇H₆F]⁺Loss of a bromine radical (•Br) from the molecular ion. This is a common fragmentation pathway for bromoaromatic compounds.
91[C₇H₇]⁺The tropylium ion, a common and stable fragment in the mass spectra of toluene derivatives, formed through rearrangement and loss of halogens.
77[C₆H₅]⁺The phenyl cation, resulting from the loss of the methyl group and halogens.

Note: The m/z values for bromine-containing fragments are presented as a pair (e.g., 188/190) to represent the ions containing ⁷⁹Br and ⁸¹Br, respectively.

Visualization of the Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_fragments Primary Fragments M [C₇H₆BrF]⁺• m/z = 188/190 F1 [C₇H₆F]⁺ m/z = 109 M->F1 - •Br F2 [C₇H₇]⁺ m/z = 91 M->F2 - Br, - F, + H (rearrangement) F3 [C₆H₅]⁺ m/z = 77 F1->F3 - HF, - CH₂

Caption: A simplified representation of the predicted major fragmentation pathways for this compound under electron ionization.

Conclusion

References

theoretical and computational studies on 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 2-Bromo-3-fluorotoluene

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular characteristics of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantum chemical calculations that reveal the structural, vibrational, electronic, and non-linear optical properties of this halogenated aromatic compound. By leveraging established computational protocols, we can predict and understand the behavior of this compound, offering insights crucial for its application in medicinal chemistry and materials science.

Introduction: The Significance of this compound

This compound (C₇H₆BrF) is a substituted toluene molecule that serves as a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] The presence of three different substituents on the benzene ring—a bromine atom, a fluorine atom, and a methyl group—results in an asymmetric structure with interesting electronic and steric properties. Understanding the precise molecular geometry, vibrational modes, electronic distribution, and reactivity is paramount for designing novel synthesis pathways and for predicting its interactions in biological systems.

Computational chemistry provides a powerful, non-destructive lens through which to examine molecules at the atomic level.[3] Techniques like Density Functional Theory (DFT) allow us to model molecular behavior with high accuracy, offering predictive power that can guide and rationalize experimental findings.[4] This guide outlines the application of these state-of-the-art computational methods to thoroughly characterize this compound.

The Computational Framework: Methodology and Causality

The reliability of any computational study hinges on the selection of an appropriate theoretical model. For a molecule like this compound, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy for predicting a wide range of molecular properties.[5]

Choice of a Theoretical Model

The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is the workhorse of computational chemistry for organic molecules.[6] It has a long track record of providing reliable results for geometries, vibrational frequencies, and electronic properties for systems analogous to this compound.[7][8] To accurately describe the electron distribution, especially for atoms with lone pairs like bromine and fluorine, a Pople-style basis set such as 6-311++G(d,p) is employed. The inclusion of diffuse functions (++) is crucial for describing the behavior of electrons far from the nucleus, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules, which is essential for accurate property calculations.

The Workflow: From Geometry to Properties

A typical computational investigation follows a logical sequence designed to ensure the validity and accuracy of the results.

G A Initial Structure Input (e.g., from ChemDraw) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Find lowest energy conformation C Frequency Calculation B->C Characterize stationary point D Confirmation of Minimum Energy (No imaginary frequencies) C->D Validate structure E Property Calculations (NMR, NLO, Electronic Properties) D->E Use optimized geometry F Data Analysis & Interpretation E->F

Caption: Computational workflow for analyzing this compound.

Molecular Structure Analysis

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process systematically alters the positions of the atoms until the configuration with the lowest possible energy is found.

The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. The substitution pattern on the benzene ring is expected to cause minor distortions from a perfect hexagon. For instance, the C-Br and C-F bond lengths will be characteristic of aromatic halides, and the presence of these bulky and electronegative groups will influence the adjacent C-C bond lengths and the internal angles of the ring.

Table 1: Predicted Optimized Structural Parameters for this compound

Parameter Description Predicted Value (Å or °) Justification
C-Br Bond Length Distance between Carbon 2 and Bromine ~1.89 Å Consistent with C-Br bonds in bromoanilines.[9]
C-F Bond Length Distance between Carbon 3 and Fluorine ~1.35 Å Typical for C-F bonds in fluorinated benzenes.
C-C Bond Lengths Aromatic C-C bonds in the ring 1.39 - 1.41 Å Slight variation due to substituent effects.[9]
C-C-Br Angle Bond angle around the bromine substituent ~121° Steric hindrance may cause slight deviation from 120°.
C-C-F Angle Bond angle around the fluorine substituent ~119° Electronegativity of fluorine influences the angle.

| C-C-C Angles | Internal angles of the benzene ring | 118° - 122° | Ring puckering due to steric and electronic effects. |

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.[10][11] Computational frequency calculations can predict these spectra with remarkable accuracy.[12]

A frequency calculation performed on the optimized geometry of this compound yields a set of vibrational modes and their corresponding frequencies. A key validation step is to ensure that all calculated frequencies are positive (real), which confirms that the optimized structure is a true energy minimum.[5] The calculated IR intensities and Raman activities help in simulating the appearance of the experimental spectra.[8]

Table 2: Key Predicted Vibrational Frequencies and Assignments

Frequency (cm⁻¹) Vibrational Mode Description
~3100-3000 C-H stretch Aromatic C-H stretching vibrations.
~3000-2850 C-H stretch Methyl group (CH₃) symmetric and asymmetric stretching.
~1600-1450 C=C stretch Aromatic ring stretching modes.
~1450-1370 C-H bend Methyl group bending vibrations.
~1300-1000 C-F stretch Characteristic stretching of the Carbon-Fluorine bond.
~1200-1000 In-plane C-H bend Bending vibrations of aromatic C-H bonds within the plane.
~900-675 Out-of-plane C-H bend Bending vibrations of aromatic C-H bonds out of the plane.

| ~600-500 | C-Br stretch | Characteristic stretching of the Carbon-Bromine bond. |

Electronic Properties and Chemical Reactivity

The distribution of electrons within a molecule governs its stability, reactivity, and intermolecular interactions. Key insights can be gained from analyzing the frontier molecular orbitals and the molecular electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.[13][14] A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the bromine atom, while the LUMO will likely be an anti-bonding orbital distributed over the aromatic system.

G cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) HOMO->LUMO Energy Gap (ΔE) Indicates Reactivity E Energy

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total charge distribution on the molecular surface. It provides an intuitive guide to the reactive sites of a molecule.[9]

  • Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these are expected around the electronegative fluorine and bromine atoms.

  • Blue regions (positive potential) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These are often found around the hydrogen atoms.

  • Green regions represent areas of neutral potential.

The MEP map is invaluable for predicting how this compound might interact with other molecules, such as receptors or enzymes in a biological context.

NMR Spectroscopy Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts.[15][16][17] These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental data to confirm the molecular structure.[8] The calculations would predict distinct signals for each chemically unique proton and carbon atom, with the chemical shifts being influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom Predicted ¹H Shift Predicted ¹³C Shift Rationale
CH₃ ~2.3 ppm ~20 ppm Typical range for a methyl group on an aromatic ring.
C1-H ~7.0-7.4 ppm ~130-140 ppm Aromatic protons and carbons, deshielded by the ring current.
C4-H ~7.0-7.4 ppm ~115-125 ppm Influenced by adjacent F and Br atoms.
C5-H ~7.0-7.4 ppm ~125-135 ppm Aromatic protons and carbons.
C6-H ~7.0-7.4 ppm ~120-130 ppm Aromatic protons and carbons.
C2-Br - ~110-120 ppm Carbon attached to bromine is significantly shielded.

| C3-F | - | ~155-165 ppm | Carbon attached to fluorine is strongly deshielded. |

Non-Linear Optical (NLO) Properties

Molecules with large differences in electron density, often found in asymmetric structures, can exhibit non-linear optical (NLO) properties.[18][19] These materials are of great interest for applications in telecommunications and optical computing.[20] Computational methods can predict key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).[21][22] The asymmetric substitution pattern of this compound suggests it may possess NLO properties, and a computational analysis would quantify this potential. A large calculated value for the first-order hyperpolarizability would indicate a significant NLO response.

Protocol: A Step-by-Step Computational Workflow

This section provides a generalized, step-by-step protocol for performing a DFT analysis of this compound using a quantum chemistry software package like Gaussian.

Step 1: Building the Initial Structure

  • Use a molecule builder (e.g., GaussView, Avogadro, ChemDraw) to construct the 3D structure of this compound.

  • Save the coordinates in a format compatible with the calculation software (e.g., .gjf for Gaussian).

Step 2: Geometry Optimization

  • Set up an input file for a geometry optimization calculation.

  • Keyword Line: #p B3LYP/6-311++G(d,p) Opt

  • This command instructs the software to perform an optimization (Opt) at the B3LYP level of theory with the 6-311++G(d,p) basis set.

Step 3: Frequency Calculation

  • Using the optimized geometry from Step 2, set up a frequency calculation.

  • Keyword Line: #p B3LYP/6-311++G(d,p) Freq

  • This calculation will compute the vibrational frequencies, IR intensities, and Raman activities. Check the output to ensure there are no imaginary frequencies.

Step 4: NMR Chemical Shift Calculation

  • Using the same optimized geometry, set up an NMR calculation.

  • Keyword Line: #p B3LYP/6-311++G(d,p) NMR=GIAO

  • This will calculate the absolute shielding tensors, which can be converted to chemical shifts by referencing them against TMS calculated at the same level of theory.

Step 5: NLO Property Calculation

  • To obtain NLO properties, a frequency calculation also provides this information.

  • Keyword Line: #p B3LYP/6-311++G(d,p) Freq

  • The output file will contain the components of the dipole moment, polarizability, and hyperpolarizability.

Step 6: Electronic Property Analysis

  • The HOMO and LUMO energies are standard outputs of the optimization and frequency calculations.

  • To generate an MEP map, add the Pop=MK and IOp(6/33=2) keywords to a single-point energy calculation on the optimized geometry and visualize the resulting cube file.

Conclusion

Theoretical and computational studies provide an indispensable framework for the in-depth characterization of this compound. By employing DFT calculations, we can obtain a detailed understanding of its structural, vibrational, electronic, and NLO properties. These insights are crucial for rationalizing its chemical behavior and for guiding its application in the development of new pharmaceuticals and advanced materials. The methodologies outlined in this guide represent a robust and validated approach to unlocking the molecular secrets of this important chemical intermediate.

References

synthesis and characterization of 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3-fluorotoluene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the (CAS No: 59907-13-0), a key halogenated aromatic intermediate. The strategic placement of bromine, fluorine, and methyl groups on the benzene ring makes this compound a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document, intended for researchers and professionals in drug development and chemical synthesis, details a robust synthetic pathway via the Sandmeyer reaction, explains the causal logic behind procedural steps, and outlines a suite of analytical techniques for rigorous structural confirmation and purity assessment.

Introduction: The Strategic Importance of this compound

Halogenated aromatic compounds are foundational to modern medicinal chemistry and materials science. The introduction of fluorine, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4][5] this compound emerges as a particularly useful intermediate, offering two distinct reactive sites: a bromine atom, ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and an activated aromatic core influenced by the electronic properties of the fluorine and methyl substituents.

This guide moves beyond a simple recitation of protocols. As a Senior Application Scientist, the focus is on the why—the mechanistic reasoning and practical considerations that underpin the successful synthesis and validation of this versatile compound.

Synthesis of this compound: A Controlled Approach

While direct electrophilic bromination of 3-fluorotoluene is a theoretical possibility, achieving regiochemical control is notoriously difficult due to the competing directing effects of the fluoro- (ortho-, para-directing, deactivating) and methyl- (ortho-, para-directing, activating) groups. This route inevitably leads to a complex mixture of isomers, necessitating challenging purification.[6]

A superior and more controlled strategy involves the diazotization of a suitable aniline precursor, followed by a Sandmeyer reaction. This method provides exceptional regiochemical fidelity. The recommended synthetic pathway begins with the reduction of 2-nitro-6-fluorotoluene.

Logical Synthesis Workflow

cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Purification A 2-Nitro-6-fluorotoluene B 3-Fluoro-2-methylaniline A->B  SnCl2 / HCl or H2 / Pd/C C Aryldiazonium Salt Intermediate B->C  NaNO2 / HBr, 0-5 °C D This compound (Crude Product) C->D  CuBr, heat E Pure this compound D->E  Vacuum Distillation or  Silica Gel Chromatography

Caption: Controlled synthesis of this compound via a three-step reaction sequence.

Detailed Experimental Protocol

Step 1: Reduction of 2-Nitro-6-fluorotoluene

  • Rationale: The conversion of the nitro group to a primary amine is the essential first step to enable the subsequent diazotization. Catalytic hydrogenation (H₂ over Pd/C) is a clean method, while reduction with tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a robust and scalable laboratory alternative.

  • Procedure (SnCl₂ Method):

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-nitro-6-fluorotoluene (1 equivalent) in concentrated hydrochloric acid.

    • Add tin(II) chloride dihydrate (approx. 3-4 equivalents) portion-wise. The reaction is exothermic and may require an ice bath to maintain the temperature below 60 °C.

    • After the addition is complete, heat the mixture at reflux for 1-2 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture to room temperature and slowly basify with a concentrated NaOH solution until the tin salts precipitate.

    • Extract the product, 3-fluoro-2-methylaniline, with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine is often of sufficient purity for the next step.

Step 2 & 3: Diazotization and Sandmeyer Reaction

  • Causality: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting arylamines into aryl halides.[7] It proceeds via a radical-nucleophilic aromatic substitution mechanism initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt.[7][8] This generates an aryl radical, with the loss of stable nitrogen gas, which then abstracts a bromide from the copper(II) species to yield the final product and regenerate the Cu(I) catalyst.[8] Precise temperature control during diazotization (0-5 °C) is critical, as diazonium salts are thermally unstable and can decompose prematurely.

  • Procedure:

    • Prepare a solution of hydrobromic acid (48%) and cool it to 0 °C in an ice-salt bath.

    • Add the crude 3-fluoro-2-methylaniline (1 equivalent) to the cold acid.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for 30 minutes after addition is complete.

    • In a separate flask, dissolve copper(I) bromide (CuBr, ~1.2 equivalents) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 60-70 °C) for 1 hour to ensure the reaction goes to completion.[9]

    • Cool the reaction mixture and perform a steam distillation or solvent extraction to isolate the crude this compound.

Purification
  • Rationale: The crude product may contain unreacted starting materials or side-products. Vacuum distillation is highly effective for purifying liquids, separating components based on boiling point differences.[10] For smaller scales or to remove non-volatile impurities, column chromatography on silica gel is the method of choice.[11]

  • Procedure (Vacuum Distillation):

    • Wash the crude product with dilute NaOH to remove acidic impurities, followed by a water wash.

    • Dry the organic layer over anhydrous MgSO₄ or CaCl₂.

    • Assemble a vacuum distillation apparatus and distill the liquid under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Comprehensive Characterization

Rigorous characterization is a self-validating system that confirms the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods is essential.

Characterization Workflow

cluster_0 Structural Confirmation cluster_1 Purity Assessment Crude Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Crude->NMR MS Mass Spectrometry Crude->MS IR IR Spectroscopy Crude->IR GC Gas Chromatography (GC) Crude->GC Final Confirmed Structure & Purity >98%

Caption: A multi-technique workflow for the analytical validation of this compound.

Physical and Chemical Properties
PropertyValueSource
CAS Number 59907-13-0[12][13][14]
Molecular Formula C₇H₆BrF[12][13][14]
Molecular Weight 189.02 g/mol [12][13][14]
Exact Mass 187.96369 Da[12][15]
Appearance Colorless to light yellow liquid[16]
Purity Typically ≥98%[14][17]
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the position of the fluorine atom through characteristic chemical shifts and coupling constants (J-values).

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constants (Hz)Assignment
¹H NMR ~7.0-7.2Multiplet-3H, Aromatic Protons
~2.3Singlet (or narrow doublet)J(H,F) ≈ 1-3 Hz3H, -CH₃
¹³C NMR ~158-162Doublet¹J(C,F) ≈ 240-250 HzC-F
~110-135Multiple Signals²⁻⁴J(C,F) may be observed5 Aromatic Carbons
~14-16Doublet³J(C,F) ≈ 3-5 Hz-CH₃
¹⁹F NMR -110 to -120Multiplet-Ar-F

Note: Predicted values are based on general principles and data for similar compounds.[18][19] Actual spectra should be compared with reference data if available.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial information about elemental composition. For this compound, the key diagnostic feature is the isotopic pattern of bromine.

  • Expected Observation: The mass spectrum will show two major peaks in the molecular ion region of roughly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M⁺) and one for the molecule containing the ⁸¹Br isotope (M+2).

  • Molecular Ion (M⁺): m/z ≈ 188 and 190 (relative abundance ~1:1).

  • Key Fragmentation: A prominent fragment will be the loss of the bromine atom, resulting in a [C₇H₆F]⁺ ion at m/z ≈ 109.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Peaks:

    • 3100-3000 cm⁻¹: Aromatic C-H stretch

    • 2950-2850 cm⁻¹: Aliphatic C-H stretch (-CH₃)

    • 1600-1450 cm⁻¹: Aromatic C=C ring stretches

    • 1270-1150 cm⁻¹: Strong C-F stretch

    • 700-500 cm⁻¹: C-Br stretch

Chromatographic Purity Assessment

Gas Chromatography (GC)

GC is the ideal method for determining the purity of volatile compounds like this compound.

  • Principle: The sample is vaporized and passed through a column. Components separate based on their boiling points and interactions with the column's stationary phase.

  • Output: A chromatogram showing peaks corresponding to each component. The area of the main peak relative to the total area of all peaks gives the purity of the sample. For this analysis, a purity level of >98% is typically required.

Safety and Handling

This compound is an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[12][17] All manipulations should be conducted inside a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Store the compound in a cool, well-ventilated area away from oxidizing agents.[3][17]

Conclusion

This guide has detailed a reliable and regiochemically controlled synthesis of this compound via a Sandmeyer reaction pathway. The rationale behind key experimental choices has been emphasized to empower researchers with a deeper understanding of the process. Furthermore, a comprehensive analytical workflow combining NMR, MS, IR, and GC has been presented as a robust system for validating the structural integrity and purity of the final product. Mastery of these synthetic and analytical principles is essential for professionals leveraging this important chemical intermediate in the advancement of pharmaceutical and chemical research.

References

An In-depth Technical Guide to 2-Bromo-3-fluorotoluene: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-3-fluorotoluene (CAS No. 59907-13-0), a key halogenated aromatic intermediate. While a singular "discovery" paper is not prominent in the historical literature, this guide elucidates the most probable and historically significant synthetic routes for its preparation, namely the Sandmeyer reaction and direct electrophilic bromination. Detailed, field-proven experimental protocols for these syntheses are presented, accompanied by a thorough discussion of the underlying chemical principles and experimental causality. Furthermore, this guide includes a summary of the compound's physicochemical and spectroscopic properties and explores its contemporary applications as a versatile building block in the fields of pharmaceutical sciences, agrochemical development, and materials science. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this important chemical entity.

Introduction and Significance

This compound is a disubstituted toluene derivative featuring both bromine and fluorine atoms on the aromatic ring. This unique combination of halogens imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis. The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, a strategy widely employed in modern medicinal chemistry.[1] The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

The strategic placement of the bromo, fluoro, and methyl groups on the aromatic scaffold allows for the synthesis of complex, highly substituted molecules with precise regiochemistry. Consequently, this compound has emerged as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[2][3]

Discovery and Historical Synthesis: A Perspective on Plausible Routes

A definitive, seminal publication detailing the first synthesis and characterization of this compound is not readily identifiable in the annals of chemical literature. It is highly probable that its initial preparation was not a landmark discovery but rather a logical extension of well-established synthetic methodologies of the time, likely documented as a supporting intermediate within a broader study. Therefore, this section will explore the most plausible historical pathways for its synthesis, grounded in the foundational reactions of aromatic chemistry.

The Sandmeyer Reaction: A Regioselective Approach

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a reliable method for the conversion of primary aromatic amines to aryl halides via their diazonium salts.[4][5] Given the need for regiochemical control, the Sandmeyer reaction represents the most logical and likely route for the first intentional synthesis of this compound. This pathway would involve the diazotization of 2-amino-3-fluorotoluene, followed by decomposition of the resulting diazonium salt in the presence of a copper(I) bromide catalyst.

The precursor, 2-amino-3-fluorotoluene, would itself be synthesized from a suitable starting material, such as 3-fluorotoluene, through a nitration and subsequent reduction sequence. This multi-step approach, while longer, offers unparalleled control over the final substitution pattern, a critical consideration for the unambiguous synthesis of a specific isomer.

Sandmeyer_Pathway A 3-Fluorotoluene B 3-Fluoro-2-nitrotoluene A->B HNO₃ / H₂SO₄ C 2-Amino-3-fluorotoluene B->C Reduction (e.g., Fe/HCl or H₂/Pd-C) D Diazonium Salt Intermediate C->D NaNO₂ / HBr (Diazotization) E This compound D->E CuBr (Sandmeyer Reaction) Bromination_Isomers Start 3-Fluorotoluene Reaction Br₂ / FeBr₃ Start->Reaction Isomers Mixture of Isomers Reaction->Isomers Product1 4-Bromo-3-fluorotoluene (Major) Isomers->Product1 Product2 6-Bromo-3-fluorotoluene (Major) Isomers->Product2 Product3 This compound (Minor) Isomers->Product3

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the intricate world of pharmaceutical and agrochemical development, halogenated aromatic compounds are indispensable building blocks. Among these, 2-Bromo-3-fluorotoluene stands out for its utility as a key organic intermediate.[1][2] Its unique molecular architecture, featuring both bromine and fluorine substituents on a toluene backbone, offers a versatile platform for constructing complex molecules.[2] However, harnessing its synthetic potential necessitates a comprehensive understanding of its properties and a rigorous approach to its handling. This guide provides a detailed technical overview of the safety protocols, handling procedures, and emergency responses essential for the safe and effective use of this compound in a research and development setting.

Understanding the Hazard Profile: A Prerequisite for Safe Handling

This compound is classified as a substance that requires careful handling due to its potential health hazards.[3][4] It is crucial to recognize that this compound is a combustible liquid that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][3][5] The causality behind these hazards lies in its chemical reactivity and its ability to interact with biological tissues.

Hazard Identification and GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[3][4]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[3][4]
Flammable liquids4H227: Combustible liquid[5]

A thorough understanding of these hazards, as outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, is the first line of defense in preventing accidental exposure.[3][4]

Chemical and Physical Properties: The Foundation of Safe Practice

The physical and chemical properties of a substance dictate its behavior under various conditions and are fundamental to designing safe experimental protocols.

PropertyValueSource
Molecular Formula C7H6BrF[1][3][6]
Molecular Weight 189.02 g/mol [1][3][6]
Appearance Clear, colorless to light yellow liquid[5][7]
Boiling Point 187°C[7]
Melting Point 118-123°C[1][7]
Flash Point 76°C (169°F)[1][7]
Density 1.503 g/mL[1][7]
Solubility Slightly soluble in water[1][7]

Its combustible nature, indicated by a flash point of 76°C, necessitates the avoidance of open flames, sparks, and hot surfaces in its vicinity.[5] Furthermore, its slight solubility in water has implications for both spill cleanup and environmental disposal.[1][7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate personal protective equipment is essential. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[5]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible in any laboratory where this compound is handled.[8]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[10][11] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to replace them regularly.[11]

    • Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn to protect against skin contact.[9][10]

  • Respiratory Protection: If working outside of a fume hood or in a situation with inadequate ventilation where vapor concentrations may be high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][11]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound eye_protection Wear Chemical Safety Goggles start->eye_protection splash_risk Potential for Splashing? eye_protection->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes gloves Wear Chemical-Resistant Gloves (Nitrile/Neoprene) splash_risk->gloves No face_shield->gloves clothing Wear Flame-Retardant Lab Coat gloves->clothing ventilation_check Adequate Ventilation (Fume Hood)? clothing->ventilation_check respirator Use NIOSH-Approved Respirator ventilation_check->respirator No proceed Proceed with Experiment ventilation_check->proceed Yes respirator->proceed

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Storage Protocols: Ensuring Chemical Integrity and User Safety

Adherence to strict handling and storage procedures is paramount to prevent accidents and maintain the purity of this compound.

Handling
  • Grounding and Bonding: To prevent static discharge, which could ignite the combustible liquid, ensure that containers and receiving equipment are properly grounded and bonded during transfers.[12]

  • Incompatible Materials: Keep away from strong oxidizing agents.[1]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and washed before reuse.[5]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area.[1][5] The storage area should be away from heat, sparks, and open flames.[5]

  • Container: Keep the container tightly closed to prevent the escape of vapors and contamination.[1][5]

Emergency Procedures: A Blueprint for Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and informed response is critical to minimize harm.

First Aid Measures

First_Aid_Protocol cluster_first_aid First Aid Response to Exposure exposure Exposure to this compound eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation rinse_eyes Rinse with water for 15+ minutes. Remove contact lenses if present. eye_contact->rinse_eyes wash_skin Wash with soap and water for 15+ minutes. Remove contaminated clothing. skin_contact->wash_skin fresh_air Move to fresh air. Provide artificial respiration if not breathing. inhalation->fresh_air seek_medical Seek Immediate Medical Attention rinse_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical

Caption: Immediate first aid actions following exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][13] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove all contaminated clothing and shoes.[13] If skin irritation persists, consult a physician.[5]

  • Inhalation: Move the individual to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration.[5][8] Seek medical attention if symptoms occur.[5]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward.[5] Seek immediate medical attention.

Spill Response Protocol

For minor spills (less than 1 liter) within a laboratory setting, trained personnel can perform the cleanup. For larger spills, evacuate the area and contact emergency services.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation and Eliminate Ignition Sources: Work in a well-ventilated area (fume hood if possible) and remove all sources of ignition.[14][15]

  • Don Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[15]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to dike the spill and prevent it from spreading.[14][16] Do not use combustible materials like paper towels to absorb the bulk of the spill.[14]

  • Absorb the Spill: Apply the absorbent material from the outside of the spill inward to absorb the liquid.[16][17]

  • Collect the Waste: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[14][17] Use non-sparking tools for this process.[15]

  • Decontaminate the Area: Wipe down the spill area with a cloth or sponge dampened with a mild detergent and water solution.

  • Dispose of Waste: All contaminated materials, including gloves and cleaning materials, must be disposed of as hazardous waste according to local, state, and federal regulations.[5][15]

Fire-Fighting Measures
  • Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2) to extinguish a fire.[5][18] Water spray may be used to cool closed containers.[18]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[18]

Disposal Considerations: Environmental Responsibility

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[19] this compound and any materials contaminated with it must be disposed of through an approved waste disposal plant in accordance with all applicable regulations.[5] Do not allow the chemical to enter drains or the environment.[5][18]

Conclusion

This compound is a valuable intermediate in chemical synthesis, but its safe and effective use is contingent upon a thorough understanding of its hazards and the implementation of rigorous safety protocols. By integrating the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) into every aspect of its handling, from initial risk assessment to final disposal, researchers can confidently and safely leverage its synthetic potential. This guide serves as a foundational document to be supplemented by institution-specific standard operating procedures and a continuous commitment to a culture of safety.

References

Methodological & Application

Application Notes and Protocols: Formation of 2-Fluoro-3-methylphenylmagnesium Bromide from 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent 2-fluoro-3-methylphenylmagnesium bromide from its precursor, 2-Bromo-3-fluorotoluene. Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The presence of a fluorine atom on the aromatic ring introduces unique considerations for the successful formation of the corresponding organomagnesium halide. This guide will detail the mechanistic underpinnings, critical experimental parameters, and a step-by-step protocol for the preparation of this valuable synthetic intermediate. We will also explore common challenges and troubleshooting strategies to ensure a high-yielding and reproducible reaction.

PART 1: Scientific Principles and Mechanistic Considerations
1.1 The Grignard Reaction: A Fundamental Transformation

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[4][5] This reaction transforms an electrophilic carbon in the organic halide into a highly nucleophilic carbon in the organomagnesium compound.[2] The general form of this reaction is:

R-X + Mg → R-Mg-X [1]

Where R represents an alkyl or aryl group and X is a halogen (Cl, Br, or I).[2] The carbon-magnesium bond is highly polarized, imparting a significant carbanionic character to the carbon atom, making it a potent nucleophile and a strong base.[1][2]

1.2 The Challenge of Fluorine Substitution

While Grignard reagents are readily formed from alkyl and aryl chlorides, bromides, and iodides, the formation from organofluorides is notoriously difficult.[2][6] The carbon-fluorine bond is significantly stronger than other carbon-halogen bonds, which presents a higher activation energy for the insertion of magnesium.[6][7]

In the case of this compound, the bromine atom is the reactive site for magnesium insertion due to the weaker C-Br bond compared to the C-F bond. The reactivity order for halogens in Grignard formation is I > Br > Cl >> F.[2] Therefore, the selective formation of 2-fluoro-3-methylphenylmagnesium bromide is anticipated.

1.3 The Role of the Solvent

Ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for the successful formation and stabilization of Grignard reagents.[3][4] The solvent molecules coordinate to the magnesium atom, forming a complex that helps to stabilize the organomagnesium species in solution.[4][8] THF is often preferred for the preparation of aryl Grignard reagents as it is a better solvating agent than diethyl ether.[3]

1.4 Initiation of the Grignard Reaction: Overcoming the Oxide Layer

A critical challenge in Grignard reagent synthesis is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[9][10] This layer inhibits the reaction with the organic halide.[9][10] Several methods have been developed to activate the magnesium surface and initiate the reaction:

  • Mechanical Activation: Crushing the magnesium turnings in situ can expose a fresh, reactive metal surface.[9]

  • Chemical Activation: The use of activating agents is a common and effective strategy.

    • Iodine (I₂): A small crystal of iodine can be added to the reaction mixture. The disappearance of the characteristic brown color of iodine is an indicator of reaction initiation.[9][10]

    • 1,2-Dibromoethane: This is a highly reactive alkyl halide that readily reacts with magnesium, cleaning the surface and generating ethene gas, which provides a visual cue of activation.[9][10]

PART 2: Experimental Protocol

This protocol details a reliable method for the preparation of 2-fluoro-3-methylphenylmagnesium bromide.

2.1 Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Magnesium Turnings---Commercially Available---
Tetrahydrofuran (THF)AnhydrousCommercially AvailableMust be dry.
IodineCrystalCommercially AvailableFor activation.
1,2-DibromoethaneReagentCommercially AvailableOptional activator.
Anhydrous Diethyl Ether---Commercially AvailableFor washing.
Nitrogen or Argon GasHigh Purity---For inert atmosphere.
2.2 Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (N₂ or Ar) supply with bubbler

  • Syringes and needles

  • Schlenk line (optional, but recommended)

2.3 Workflow Diagram

Grignard_Formation cluster_prep Preparation cluster_initiation Initiation cluster_addition Reagent Addition cluster_reaction Reaction A Dry Glassware B Add Mg Turnings A->B C Establish Inert Atmosphere B->C D Add Anhydrous THF C->D E Add Activator (Iodine) D->E F Warm Gently E->F H Slow, Dropwise Addition F->H G Prepare Solution of This compound in THF G->H I Maintain Reflux H->I J Monitor for Completion I->J Titration_Workflow A Aliquot of Grignard Solution (under inert atmosphere) B Add Anhydrous THF A->B C Add Indicator (e.g., 1,10-phenanthroline) B->C D Titrate with Standardized sec-Butanol in Xylene C->D E Observe Endpoint (Color Change) D->E F Calculate Molarity E->F

References

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Mizoroki-Heck Reaction: Synthesis of a Substituted Styrene using 2-Bromo-3-fluorotoluene

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex molecules, finding extensive application in the pharmaceutical, agrochemical, and materials science sectors.[3] The reaction's value lies in its ability to construct substituted alkenes, a structural motif prevalent in numerous biologically active compounds and functional materials.[4][5]

This guide provides a detailed protocol and in-depth scientific rationale for the Mizoroki-Heck coupling of this compound with a model alkene, n-butyl acrylate. The presence of both a bromine atom and a fluorine atom on the aromatic ring makes this substrate particularly relevant for the synthesis of fluorinated organic molecules, which are of significant interest in drug development due to their unique metabolic and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this critical transformation.

Pillar 1: Mechanistic Understanding – The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Mizoroki-Heck reaction proceeds via a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[1] The generally accepted mechanism consists of four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination (base regeneration).[6][7]

  • Generation of the Active Pd(0) Catalyst: The reaction is typically initiated with a palladium(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂). This Pd(II) species is reduced in situ to the catalytically active Pd(0) species, often by a phosphine ligand which is itself oxidized.[1]

  • Oxidative Addition: The 14-electron Pd(0) complex is the active catalyst.[8] It reacts with the aryl bromide (this compound) in an oxidative addition step, inserting the palladium into the carbon-bromine bond. This forms a square planar Pd(II) intermediate.[6][7] The rate of this step is generally I > Br > Cl.[6]

  • Olefin Coordination and Migratory Insertion: The alkene (n-butyl acrylate) then coordinates to the Pd(II) complex.[6] This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond.[7] For electron-deficient olefins like acrylates, the insertion typically occurs with high regioselectivity, placing the aryl group on the β-carbon of the acrylate.[9]

  • β-Hydride Elimination: For the reaction to proceed, the intermediate must have a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (β-position). A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride species and releasing the substituted alkene product.[6][7] This step determines the stereochemistry of the final product, which is predominantly the trans isomer.[10]

  • Regeneration of the Catalyst: The final step involves the regeneration of the Pd(0) catalyst. A base (e.g., an amine or carbonate) is required to neutralize the hydrogen halide (HBr) that is formed, regenerating the Pd(0) species and allowing the catalytic cycle to continue.[1][6]

Visualizing the Catalytic Cycle

Heck Reaction Mechanism Figure 1: Catalytic Cycle of the Mizoroki-Heck Reaction Pd0 L₂Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene L₂Pd(II)(Ar)(X)(Alkene) Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl L₂Pd(II)(Alkyl)(X) Insert->PdII_Alkyl Beta β-Hydride Elimination PdII_Alkyl->Beta PdII_Hydride L₂Pd(II)(H)(X) Beta->PdII_Hydride Product RedElim Reductive Elimination (Base) PdII_Hydride->RedElim Base RedElim->Pd0 Base-HX

Caption: The catalytic cycle of the Heck reaction.

Pillar 2: A Validated Experimental Protocol

This protocol details the coupling of this compound with n-butyl acrylate. The choice of reagents and conditions is based on established principles for promoting efficient coupling of aryl bromides.[11][12]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
n-Butyl acrylate99%, contains MEHQ as inhibitorCommercially AvailableInhibitor can be removed by passing through a column of basic alumina if necessary.
Palladium(II) acetate (Pd(OAc)₂)≥99.9% trace metals basisCommercially AvailablePre-catalyst. Handle in a fume hood.
Tri(o-tolyl)phosphine (P(o-tol)₃)≥97%Commercially AvailableAir-sensitive ligand. Handle under inert gas.
Potassium carbonate (K₂CO₃)≥99%, anhydrousCommercially AvailableBase. Dry in an oven at >120 °C before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableReaction solvent. Use a dry, degassed solvent.
Schlenk flask / Reaction tube--Must be oven-dried before use.
Magnetic stirrer and stir bar---
Inert gas supply (Nitrogen or Argon)High purity-For maintaining an inert atmosphere.
Standard glassware for workup--Separatory funnel, flasks, etc.
Ethyl acetateReagent grade-For extraction.
Brine (saturated NaCl solution)--For washing.
Anhydrous magnesium sulfate (MgSO₄)--For drying organic layer.
Silica gel60 Å, 230-400 mesh-For column chromatography.
Quantitative Data: Reagent Stoichiometry
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compound189.021.0189 mg1.0
n-Butyl acrylate128.171.5200 µL (192 mg)1.5
Palladium(II) acetate224.510.024.5 mg0.02 (2 mol%)
Tri(o-tolyl)phosphine304.370.0412.2 mg0.04 (4 mol%)
Potassium carbonate138.212.0276 mg2.0
Anhydrous DMF--5.0 mL-
Step-by-Step Methodology

Reaction Setup (Under Inert Atmosphere):

  • Place an appropriately sized, oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add Palladium(II) acetate (4.5 mg, 0.02 mmol), Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol), and anhydrous Potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous, degassed N,N-Dimethylformamide (5.0 mL) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes. The mixture should turn from a brownish suspension to a more homogeneous yellowish or reddish-brown solution as the catalyst complex forms.

  • Add this compound (189 mg, 1.0 mmol) via syringe.

  • Finally, add n-butyl acrylate (200 µL, 1.5 mmol) via syringe.

Reaction Execution:

  • Lower the flask into a pre-heated oil bath set to 100-110 °C.

  • Stir the reaction mixture vigorously at this temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.

Work-up and Purification:

  • Once the reaction is complete (consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be a viscous oil. Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Visualizing the Experimental Workflow

Heck Reaction Workflow Figure 2: Experimental Workflow for Heck Reaction start Start: Oven-dried Schlenk Flask setup 1. Add Solids: Pd(OAc)₂, P(o-tol)₃, K₂CO₃ start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill x3) setup->inert solvent 3. Add Anhydrous DMF inert->solvent stir 4. Stir to Form Catalyst solvent->stir reagents 5. Add Aryl Bromide & n-Butyl Acrylate stir->reagents heat 6. Heat Reaction (100-110 °C, 12-24h) reagents->heat monitor 7. Monitor by TLC/GC-MS heat->monitor workup 8. Cool, Quench with H₂O monitor->workup Reaction Complete extract 9. Extract with Ethyl Acetate workup->extract wash 10. Wash with H₂O and Brine extract->wash dry 11. Dry (MgSO₄) & Concentrate wash->dry purify 12. Purify via Column Chromatography dry->purify product End: Pure Product purify->product

Caption: A step-by-step workflow for the Heck reaction protocol.

Pillar 3: Trustworthiness and Optimization

The success of a Heck reaction, particularly with a substituted aryl bromide, depends on the careful selection of several parameters. The protocol provided is a robust starting point, but optimization may be required for different substrates or to improve yield.

  • Choice of Catalyst and Ligand: Palladium(II) acetate is a common, cost-effective, and air-stable precatalyst.[1] The ligand is critical. Tri(o-tolyl)phosphine is a bulky, electron-rich phosphine ligand. Bulky phosphines can promote the oxidative addition step and facilitate reductive elimination, which can be beneficial for less reactive aryl bromides.[3] If this ligand is not effective, other common choices include triphenylphosphine (PPh₃) or bidentate ligands like BINAP.[1] N-heterocyclic carbenes (NHCs) are also highly effective ligands for Heck reactions, known for their thermal stability.[3][11]

  • Base Selection: An inorganic base like K₂CO₃ is used to avoid potential side reactions that can occur with amine bases (e.g., reaction with the acrylate).[1] Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents, but it is also more expensive.[12]

  • Solvent Effects: Polar aprotic solvents like DMF, NMP, or DMAc are standard as they help to dissolve the inorganic base and stabilize the polar intermediates in the catalytic cycle.[13][14] The use of anhydrous, degassed solvent is crucial to prevent catalyst deactivation.

  • Temperature and Reaction Time: Heck reactions with aryl bromides typically require elevated temperatures (80-140 °C) to proceed at a reasonable rate.[11] The optimal temperature must be determined empirically. Reaction progress should always be monitored to determine the point of completion and to avoid potential product degradation from prolonged heating.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • Palladium(II) Acetate: May cause an allergic skin reaction and causes serious eye damage.[15][16][17] Handle in a fume hood and avoid creating dust.[18]

    • Tri(o-tolyl)phosphine: Causes skin, eye, and respiratory irritation.[19][20] It is air-sensitive and should be handled under an inert atmosphere.

    • This compound: Irritant. Handle with care.

    • n-Butyl Acrylate: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

    • DMF: A known reproductive toxin. Avoid inhalation and skin contact.

  • Procedure: All operations, especially the addition of reagents and the reaction itself, should be performed in a well-ventilated fume hood. The use of an inert atmosphere is critical for catalyst stability and reaction success.[8]

References

Application Note: Sonogashira Coupling of 2-Bromo-3-fluorotoluene with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for the Synthesis of Arylalkynes in Pharmaceutical and Materials Science Research

Introduction

The Sonogashira reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] First reported in 1975, this palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides has become indispensable in the synthesis of complex molecules.[1] Its applications are particularly widespread in medicinal chemistry and drug development, where the resulting arylalkyne scaffold is a key structural motif in numerous biologically active compounds and pharmaceutical agents.[4][5][6]

This application note provides a detailed technical guide for performing the Sonogashira coupling with a specific, and often challenging, substrate: 2-Bromo-3-fluorotoluene. This substrate presents unique considerations due to the ortho-substitution and the electronic effects of the fluorine atom. We will explore the reaction mechanism, delve into the critical parameters that govern success, provide a robust step-by-step protocol, and offer field-proven troubleshooting advice to enable researchers, scientists, and drug development professionals to confidently employ this reaction in their synthetic endeavors.

Reaction Mechanism and Guiding Principles

The efficacy of the Sonogashira coupling lies in the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] While the exact mechanism can be influenced by the specific reaction conditions, the generally accepted pathway provides a crucial framework for understanding and optimizing the transformation.

The Palladium Cycle:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate.[3] This is often the rate-determining step.

  • Transmetalation: The key copper acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step regenerates the copper catalyst.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of its terminal proton.[9]

  • Deprotonation: An amine base deprotonates the alkyne, forming a copper(I) acetylide intermediate. This species is the active nucleophile for the transmetalation step.[1][9]

The base plays the dual role of facilitating the formation of the copper acetylide and neutralizing the hydrogen halide (HBr) generated as a byproduct during the reaction.[1][10]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkynyl PdII_Alkynyl->Pd0 Product Ar-C≡CR' PdII_Alkynyl->Product Reductive Elimination Alkyne H-C≡CR' Cu_pi [Cu-π-Alkyne]⁺ Alkyne->Cu_pi Cu_acetylide Cu-C≡CR' Cu_pi->Cu_acetylide Cu_acetylide->PdII_Aryl Cu_acetylide->Alkyne + HX label_trans Transfers Acetylide

Caption: Figure 1: The Dual Catalytic Cycle of the Sonogashira Coupling.

Critical Parameters for Coupling with this compound

The success of coupling with this specific substrate hinges on the careful selection of several key parameters. The presence of a substituent ortho to the bromine atom introduces steric hindrance, while the electron-withdrawing fluorine atom also influences the electronic properties of the aryl ring.

Parameter Recommendation for this compound Rationale & Causality
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃PdCl₂(PPh₃)₂ is often a good starting point due to its air stability and reliability.[1] Pd₂(dba)₃ may be preferred when using more specialized, air-sensitive phosphine ligands.[7]
Ligand PPh₃, P(t-Bu)₃, Buchwald-type biaryl phosphines (e.g., SPhos, XPhos)For sterically hindered substrates like this compound, bulky and electron-rich ligands such as P(t-Bu)₃ or biaryl phosphines can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[7][11][12]
Copper (I) Source Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst.[3] However, its use can lead to alkyne homocoupling (Glaser coupling).[13] If this is a persistent issue, a copper-free protocol should be considered.
Base Amine bases: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Amine bases are generally effective and can often serve as the solvent or co-solvent.[1] For challenging couplings, stronger, more hindered bases may improve results.[13] Inorganic bases like K₂CO₃ or Cs₂CO₃ are options, particularly in copper-free systems.[10]
Solvent THF, Toluene, DMF, DioxaneThe choice of solvent can significantly impact reaction rates and solubility.[14] Anhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions. THF is a versatile starting point. Toluene may be better for reactions requiring higher temperatures.[15]
Temperature Room Temperature to 80 °CWhile many Sonogashira couplings proceed at room temperature, aryl bromides are less reactive than iodides and often require heating to achieve a reasonable reaction rate.[1][3] Monitoring the reaction by TLC or GC-MS is essential to determine the optimal temperature.

Experimental Protocol: Coupling of this compound with Phenylacetylene

This protocol provides a self-validating system for a standard Sonogashira coupling. All steps must be performed using anhydrous solvents and under an inert atmosphere to ensure reproducibility and high yields.

Materials & Equipment:

  • Reagents: this compound (98%+), Phenylacetylene (98%+), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI, 99.99%), Triethylamine (Et₃N, ≥99.5%, distilled from CaH₂).

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a rubber septum, magnetic stirrer and stir bar, inert gas line (Argon or Nitrogen), syringes, standard laboratory glassware for workup and purification.

Procedure:

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 191 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg, 3 mol%), and CuI (0.05 mmol, 9.5 mg, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with Argon or Nitrogen three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add anhydrous THF (10 mL) via syringe, followed by anhydrous triethylamine (3.0 mmol, 0.42 mL). Stir the mixture for 5 minutes to allow for dissolution.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC after 2-4 hours, gently heat the mixture to 50-60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 95:5 Hexane:Ethyl Acetate eluent) until the starting aryl bromide spot is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove precipitated salts and catalyst residues, washing the pad with additional solvent.[3]

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 20 mL) to remove copper salts, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes to 98:2 hexanes:ethyl acetate to afford the pure 3-Fluoro-2-(phenylethynyl)-1-methylbenzene.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Recommended Solution
No or Low Conversion 1. Inactive catalyst. 2. Presence of oxygen or moisture. 3. Insufficient temperature.1. Use a fresh bottle of catalyst or a more active ligand system (e.g., Pd₂(dba)₃ with SPhos). 2. Ensure all glassware is oven-dried and solvents are anhydrous and thoroughly degassed. 3. Gradually increase the reaction temperature, monitoring for product formation vs. decomposition.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.This often indicates the presence of oxygen or insufficiently stabilizing ligands. Improve inert atmosphere technique or switch to a more robust ligand.
Significant Alkyne Homocoupling (Glaser Product) Over-catalysis by copper, or presence of oxygen.1. Reduce the amount of CuI to 1-2 mol%. 2. Add the alkyne slowly over a period of time. 3. Ensure the reaction is strictly anaerobic. 4. Switch to a copper-free protocol (e.g., using a palladium/phosphine system with a base like piperidine or Cs₂CO₃).[13][16]
Protodebromination (Loss of Bromine) Side reaction often promoted by moisture or certain bases/additives.Ensure anhydrous conditions. If the problem persists, screen different bases.

Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from initial setup to final analysis.

Caption: Figure 2: Experimental Workflow for Sonogashira Coupling.

Conclusion

The Sonogashira coupling of this compound is a highly valuable transformation that provides access to a diverse range of substituted arylalkynes. While the substrate's steric and electronic properties present challenges, a successful outcome is readily achievable through the rational selection of catalyst, ligand, base, and solvent. By understanding the underlying mechanism and adhering to rigorous experimental technique, particularly with respect to maintaining an inert and anhydrous environment, researchers can reliably synthesize these important molecular building blocks. The protocol and insights provided herein serve as a robust starting point for further exploration and optimization in the fields of drug discovery, materials science, and synthetic organic chemistry.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This guide provides an in-depth technical overview and a detailed protocol for the amination of a challenging, sterically hindered substrate: 2-Bromo-3-fluorotoluene. We will explore the mechanistic underpinnings of the reaction, rationale for the selection of catalysts and reagents, a step-by-step experimental procedure, and troubleshooting advice to empower researchers in pharmaceutical and materials science to successfully synthesize valuable N-aryl amine building blocks.

Scientific Foundation: Mechanism and Strategic Considerations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine.[1][3] The reaction's success hinges on a delicate interplay between the palladium catalyst, a phosphine ligand, and a base, which collectively orchestrate a catalytic cycle.

The Catalytic Cycle

The generally accepted mechanism proceeds through several key steps:[1][4][5][6]

  • Activation of the Pre-catalyst: The reaction typically starts with a stable Pd(II) pre-catalyst which is reduced in situ to the active Pd(0) species. Modern, well-defined pre-catalysts are designed to generate the active catalyst readily upon exposure to the base.[5][7]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex reacts with the aryl halide (this compound) in the rate-determining step. This breaks the carbon-bromine bond and forms a new Pd(II) intermediate.[6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. The base then removes a proton from the coordinated amine, forming a palladium-amido complex.[3][8] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause unwanted side reactions.[9]

  • Reductive Elimination: This is the final, product-forming step. The newly formed C-N bond is created as the aryl group and the amido group are eliminated from the palladium center, yielding the desired N-aryl amine product and regenerating the active Pd(0) catalyst.[1][4][6]

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Challenges of the Substrate: this compound

The specific substrate, this compound, presents two primary challenges that must be addressed through careful selection of the catalytic system:

  • Steric Hindrance: The methyl group at the ortho position to the bromine atom creates significant steric bulk. This can hinder the oxidative addition step and slow down the reaction.

  • Electronic Effects: The fluorine atom at the meta position is electron-withdrawing, which can influence the reactivity of the aryl bromide.

To overcome these challenges, a highly active and sterically demanding catalyst system is required. Bulky, electron-rich phosphine ligands are essential as they promote the formation of a monoligated, highly reactive Pd(0) species and accelerate the crucial reductive elimination step.[1]

Recommended Catalytic System and Reagents

Based on extensive literature precedent for sterically hindered and electronically challenging substrates, the following system is recommended.[1][7][10][11]

ComponentRecommended ReagentRationale
Palladium Source Palladium(II) Acetate (Pd(OAc)₂) or a Pre-catalyst (e.g., XPhos Pd G3)Pd(OAc)₂ is a common, cost-effective precursor. Pre-catalysts offer convenience and generate the active Pd(0) species more efficiently.[5][7]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric profile accelerates reductive elimination and is highly effective for coupling sterically demanding substrates, including aryl chlorides.[7][10]
Base Sodium tert-butoxide (NaOtBu) A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling.[3][12] NaOtBu is the preferred base for many Buchwald-Hartwig reactions.[12]
Solvent Toluene or Dioxane These are common aprotic solvents for this reaction.[13] They are relatively non-polar, which favors the desired reaction pathway.[8][13][14] Toluene is often preferred.[4]

Detailed Experimental Protocol

This protocol describes the general procedure for coupling this compound with a generic primary or secondary amine.

Safety First: This reaction involves flammable solvents and a highly reactive, corrosive base. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.[15][16][17] Sodium tert-butoxide is highly sensitive to moisture and air; handle it under an inert atmosphere.[12][18][19]

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₇H₆BrF189.021.01.0
Amine (R¹R²NH)--1.21.2
Palladium(II) AcetatePd(OAc)₂224.50.020.02 (2 mol%)
XPhosC₃₃H₄₉P476.720.040.04 (4 mol%)
Sodium tert-butoxideNaOtBu96.101.41.4
Toluene (anhydrous, degassed)C₇H₈-5 mL-

Note: The amine used in this protocol is generic. The final product of this reaction would be N-Aryl-3-fluoro-2-methylaniline.[20][21][22]

Experimental Workflow

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is crucial to prevent oxidation of the catalyst and reaction with the strong base.[12]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL). Stir the mixture for 10 minutes at room temperature. Then, add this compound (1.0 mmol) followed by the amine (1.2 mmol) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (Pd(0) not formed)- Poor quality base (hydrolyzed)- Insufficient temperature- Use a pre-catalyst.- Ensure NaOtBu is fresh and handled under inert gas.[18]- Increase temperature to 110 °C.
Side Product Formation (Hydrodehalogenation) The aryl bromide is reduced to an arene.This can compete with reductive elimination.[1] Ensure a high-quality, dry base. Consider a slightly lower reaction temperature.
Inconsistent Results Moisture or oxygen contamination.Ensure all glassware is rigorously dried. Use anhydrous, properly degassed solvents. Maintain a good inert atmosphere throughout.

References

Synthesis of Fluorinated Heterocycles from 2-Bromo-3-fluorotoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides detailed synthetic strategies and step-by-step protocols for the synthesis of medicinally relevant fluorinated heterocycles, utilizing 2-Bromo-3-fluorotoluene as a versatile starting material. The strategic introduction of fluorine into heterocyclic scaffolds is a proven method for modulating the physicochemical and pharmacological properties of drug candidates, enhancing metabolic stability, lipophilicity, and binding affinity.[1] This document outlines robust, palladium-catalyzed methodologies, including Buchwald-Hartwig amination, intramolecular Heck reactions, and Sonogashira couplings, to construct key heterocyclic cores such as fluorinated quinolines, indoles, and benzofurans. Each protocol is designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers in drug development and synthetic chemistry.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into heterocyclic frameworks is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Consequently, a significant portion of newly approved drugs feature fluorinated heterocyclic motifs.

The starting material, this compound (CAS 59907-13-0), is a valuable bifunctional building block.[3] The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-nitrogen bonds, while the fluorine and methyl groups on the aromatic ring provide foundational elements for building complex, functionalized heterocyclic systems. This guide details three distinct, high-impact synthetic pathways originating from this single precursor.

Pathway A: Synthesis of 7-Fluoro-8-methylquinolines

The quinoline scaffold is prevalent in a wide range of therapeutic agents, including antibacterial and antimalarial drugs.[4][5] Our first pathway leverages a two-stage approach: initial C-N bond formation via palladium catalysis to generate a key aniline intermediate, followed by a classical acid-catalyzed cyclization to construct the quinoline core.

2.1. Strategic Overview: Buchwald-Hartwig Amination followed by Combes Cyclization

The synthesis commences with the conversion of the aryl bromide to an aniline derivative. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high functional group tolerance and broad substrate scope.[6][7] Once the 3-fluoro-2-methylaniline is formed, a Combes quinoline synthesis is employed. This reaction involves the acid-catalyzed condensation of the aniline with a β-diketone (acetylacetone in this case) to yield the desired 2,4-dimethyl-7-fluoro-8-methylquinoline.[8][9] The use of a strong acid like polyphosphoric acid (PPA) facilitates both the initial condensation and the subsequent dehydrative cyclization.[8]

G cluster_start Starting Material cluster_step1 Step 1: C-N Coupling cluster_step2 Step 2: Heterocycle Formation Start This compound Intermediate1 3-Fluoro-2-methylaniline Start->Intermediate1 Buchwald-Hartwig Amination (Pd Catalyst, Base, NH3 source) Product 7-Fluoro-2,4,8-trimethylquinoline Intermediate1->Product Combes Synthesis (Acetylacetone, H+) G cluster_start Starting Material cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Cyclization Start This compound Intermediate1 N-Allyl-2-bromo-3-fluoroaniline Start->Intermediate1 1. Buchwald-Hartwig Amination 2. N-Allylation Product 6-Fluoro-7-methylindole Intermediate1->Product Intramolecular Heck Reaction (Pd Catalyst, Ligand, Base) G cluster_start Precursor cluster_step1 Step 1: C-C Coupling cluster_step2 Step 2: Cyclization/Deprotection Start 2-Bromo-3-fluorophenol Intermediate1 2-((Trimethylsilyl)ethynyl)-3-fluorophenol Start->Intermediate1 Sonogashira Coupling (Pd/Cu Catalyst, Base) Product 6-Fluorobenzofuran Intermediate1->Product Intramolecular Cyclization (e.g., Base-mediated)

References

Application Notes & Protocols: 2-Bromo-3-fluorotoluene as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Consequently, strategically functionalized fluorinated building blocks are of immense value to medicinal chemists.

2-Bromo-3-fluorotoluene is an exemplary scaffold in this class of reagents.[2][3] Its structure offers three distinct points of reactivity: the bromine atom, which is an excellent handle for transition-metal-catalyzed cross-coupling reactions; the activated aromatic ring, amenable to metallation; and the methyl group, which can undergo further functionalization. This guide provides detailed application notes and validated protocols for leveraging this compound in the synthesis of high-value pharmaceutical intermediates, focusing on palladium-catalyzed cross-coupling reactions and organometallic transformations.

Safety & Handling

This compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[2][4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[2][4] Refer to the Safety Data Sheet (SDS) for complete handling information.[4]

Core Synthetic Transformations and Applications

This section details the primary synthetic routes where this compound serves as a key precursor. The protocols described are designed to be robust and reproducible, providing a foundation for further derivatization.

G cluster_start Starting Material cluster_reactions Key Synthetic Pathways cluster_products Pharmaceutical Intermediate Classes start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Pd Catalyst, Boronic Acid/Ester, Base buchwald Buchwald-Hartwig Amination start->buchwald Pd Catalyst, Amine, Base grignard Organometallic Formation start->grignard Mg or R-Li biaryls Fluorinated Biaryls suzuki->biaryls anilines Fluorinated Anilines buchwald->anilines functionalized Functionalized Aromatics grignard->functionalized + Electrophile (e.g., CO2, Aldehyde)

Figure 1: Key synthetic transformations of this compound.

Application I: Synthesis of Fluorinated Biaryls via Suzuki-Miyaura Coupling

Application Note

The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] Fluorinated biaryls are particularly sought after for their enhanced pharmacological profiles.[1][6] The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C(sp²)-C(sp²) bonds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5][7][8]

In this context, this compound is an ideal substrate. The carbon-bromine bond serves as the reactive site for the palladium catalyst, leaving the fluorine and methyl groups intact for further modification or as key binding elements in the final active pharmaceutical ingredient (API). The reaction facilitates the synthesis of complex molecules like those used in PD-1/PD-L1 inhibitors or other targeted therapies.[9][10]

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[7][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[7][11]

  • Transmetallation: The boronic acid, activated by a base (e.g., Na₂CO₃, K₃PO₄), transfers its organic group to the Pd(II) complex, displacing the halide.[7][11][12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][11]

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling prep 1. Reagent Preparation (Flask, Stir Bar, Septum) charge 2. Charge Reagents (this compound, Boronic Acid, Pd Catalyst, Ligand, Base) prep->charge degas 3. Degas System (Vacuum/Argon Cycles) charge->degas solvent 4. Add Solvents (e.g., Dioxane/H2O) degas->solvent react 5. Heat to Reaction Temp (e.g., 80-100 °C) Monitor by TLC/LC-MS solvent->react workup 6. Aqueous Workup (Quench, Extract with Organic Solvent) react->workup purify 7. Purification (Silica Gel Chromatography) workup->purify product 8. Characterization (NMR, MS) purify->product

Figure 2: Step-by-step workflow for Suzuki-Miyaura coupling.

Protocol: Synthesis of 2-(3-Fluoro-2-methylphenyl)pyridine

Objective: To synthesize a fluorinated biaryl intermediate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reagent/MaterialM.W.AmountMolesEq.
This compound189.02 g/mol 1.00 g5.29 mmol1.0
2-Pyridylboronic Acid122.92 g/mol 0.78 g6.35 mmol1.2
Pd(PPh₃)₄1155.56 g/mol 181 mg0.157 mmol0.03
Sodium Carbonate (Na₂CO₃)105.99 g/mol 1.68 g15.87 mmol3.0
1,4-Dioxane-20 mL--
Water (degassed)-5 mL--

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Septum

  • Argon or Nitrogen gas inlet

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g), 2-pyridylboronic acid (0.78 g), Pd(PPh₃)₄ (181 mg), and sodium carbonate (1.68 g).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Application II: Synthesis of Fluorinated Anilines via Buchwald-Hartwig Amination

Application Note

Aromatic amines (anilines) are fundamental building blocks in the synthesis of a vast range of pharmaceuticals, including kinase inhibitors, GPCR modulators, and anti-infective agents.[13][14] The Buchwald-Hartwig amination has revolutionized the synthesis of these compounds by providing a general and efficient method for forming carbon-nitrogen bonds.[15][16] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions, overcoming the limitations of older methods like nucleophilic aromatic substitution.[15]

Using this compound as the aryl halide partner enables the direct synthesis of N-substituted 3-fluoro-2-methylanilines.[17][18] These fluorinated anilines are valuable intermediates, as the fluorine atom can modulate the pKa of the amine and engage in crucial hydrogen bonding or electrostatic interactions within a protein binding pocket.[19][20]

Mechanistic Overview: The Amination Cycle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination is driven by a palladium catalyst.[21][22]

  • Oxidative Addition: A Pd(0) complex adds to the this compound to form a Pd(II) aryl halide intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄), the amine is deprotonated to form a palladium amido complex.[22]

  • Reductive Elimination: This key step involves the formation of the C-N bond, releasing the arylamine product and regenerating the Pd(0) catalyst.[21][22] The choice of phosphine ligand is critical to facilitate this step and prevent side reactions.[15][23]

G cluster_workflow Experimental Workflow: Buchwald-Hartwig Amination prep 1. Glovebox Setup (Catalyst, Ligand, Base are often air-sensitive) charge 2. Charge Reagents (Aryl Bromide, Amine, Base, Pd Pre-catalyst, Ligand) prep->charge solvent 3. Add Anhydrous Solvent (e.g., Toluene, Dioxane) charge->solvent react 4. Heat to Reaction Temp (e.g., 100 °C) Monitor by TLC/LC-MS solvent->react workup 5. Aqueous Workup (Filter through Celite, Quench, Extract) react->workup purify 6. Purification (Silica Gel Chromatography) workup->purify product 7. Characterization (NMR, MS) purify->product

References

Application Notes & Protocols: The Strategic Use of 2-Bromo-3-fluorotoluene in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients has been a transformative strategy for enhancing molecular properties such as metabolic stability, binding affinity, and lipophilicity. 2-Bromo-3-fluorotoluene (CAS: 59907-13-0) has emerged as a critical C7 building block, offering a unique combination of steric and electronic properties that are highly advantageous for the synthesis of complex, high-value agrochemicals.[1][2] This document provides an in-depth guide for research and development scientists on the application of this compound, with a focus on its role in synthesizing next-generation fungicides. We will explore key synthetic transformations, provide detailed, field-tested protocols, and explain the underlying chemical principles that make this intermediate a cornerstone of modern crop protection chemistry.

Introduction: The Value Proposition of Fluorinated Building Blocks

Halogenated aromatic compounds are indispensable intermediates in the agrochemical industry.[3] The strategic placement of fluorine, in particular, can profoundly influence a molecule's biological activity and physicochemical profile.[4] this compound presents a versatile scaffold for several reasons:

  • Orthogonal Reactivity: The bromine atom serves as a highly reliable handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine and methyl groups modulate the electronic nature and conformation of the ring.

  • Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the bioavailability and persistence of the final active ingredient.

  • Enhanced Bioactivity: The electron-withdrawing nature of fluorine can alter pKa, improve membrane permeability, and enhance binding interactions with target enzymes.

A prime example of an agrochemical derived from this structural motif is Penflufen , a highly effective succinate dehydrogenase inhibitor (SDHI) fungicide used for seed treatment against a broad spectrum of fungal pathogens.[5][6][7] The 2-substituted phenyl ring, originating from a precursor like this compound, is crucial for its fungicidal activity.

Core Synthetic Strategies & Workflows

The journey from this compound to a complex agrochemical like a pyrazole carboxamide fungicide involves a series of high-yield, scalable chemical transformations. The primary strategy involves leveraging the bromo-substituent for carbon-carbon or carbon-nitrogen bond formation to build the core structure of the target molecule.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Critical Intermediates cluster_3 Final Agrochemical Class A This compound B C-N Coupling (e.g., Buchwald-Hartwig) A->B NH₃, Catalyst C C-C Coupling (e.g., Suzuki-Miyaura) A->C R-B(OH)₂, Catalyst D Grignard Formation A->D Mg, THF E 2-Amino-3-fluorotoluene Derivatives B->E F Substituted Biphenyls C->F G Functionalized Aromatics D->G H SDHI Fungicides (e.g., Penflufen) E->H Amide Coupling F->H Further Functionalization G->H Further Functionalization

Caption: General synthetic pathways from this compound.

Detailed Protocols and Methodologies

The following protocols are designed to be robust and adaptable. They represent core transformations that are fundamental to utilizing this compound effectively.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[8] It is widely used to connect the phenyl moiety of this compound to other aromatic or heteroaromatic systems.

Reaction Scheme: 2-(Bromo)-3-fluorotoluene + Ar-B(OH)₂ --(Pd Catalyst, Base)--> 2-(Aryl)-3-fluorotoluene

Materials & Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq) or a more advanced ligand like SPhos.

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene and Water (4:1 v/v)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware, nitrogen/argon line, heating mantle with stirrer.

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst and phosphine ligand.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (Toluene:Water) via cannula.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Scientist's Notes & Rationale:

  • Catalyst System: While Pd(OAc)₂/PPh₃ is a classic choice, modern biarylphosphine ligands (e.g., SPhos, XPhos) often provide higher yields, lower catalyst loadings, and broader substrate scope, especially with challenging substrates.[9]

  • Base Selection: An aqueous base like K₂CO₃ is essential for activating the boronic acid to facilitate transmetalation to the palladium center.[10][11] For base-sensitive substrates, milder bases like potassium fluoride (KF) can be effective.

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure reproducible results.

G A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-X L₂ B->C D Transmetalation C->D E Ar-Pd(II)-Ar' L₂ D->E F Reductive Elimination E->F F->A Catalytic Cycle Regeneration ArAr R¹-R² F->ArAr ArX R¹-X ArX->B ArB R²-B(OH)₂ + Base ArB->D

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is critical for synthesizing the aniline precursors required for many fungicides and herbicides. It creates a C-N bond between an aryl halide and an amine.

Reaction Scheme: 2-(Bromo)-3-fluorotoluene + R₂NH --(Pd Catalyst, Base)--> 2-(R₂N)-3-fluorotoluene

Materials & Reagents:

  • This compound (1.0 eq)

  • Amine source (e.g., Benzophenone imine as an NH₂ surrogate, 1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01-0.03 eq)

  • BINAP or a similar bulky phosphine ligand (1.2x molar equivalent of Pd)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Standard laboratory glassware, nitrogen/argon line, glovebox (for handling air-sensitive reagents).

Step-by-Step Procedure:

  • In a glovebox: Add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide to a flame-dried Schlenk tube.

  • Remove the tube from the glovebox, add this compound and the amine source under a positive flow of nitrogen.

  • Add anhydrous, degassed solvent via cannula.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • After completion (typically 6-24 hours), cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • If using benzophenone imine, the resulting imine can be hydrolyzed with aqueous acid (e.g., 1M HCl) to yield the primary aniline.

  • Purify the final product by column chromatography.

Scientist's Notes & Rationale:

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, facilitating its entry into the catalytic cycle.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (like BINAP, DavePhos, or Xantphos) are crucial. They promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.

  • Amine Source: For the synthesis of primary anilines (Ar-NH₂), using an ammonia surrogate like benzophenone imine followed by hydrolysis is often more reliable and higher-yielding than using ammonia gas directly.

Case Study: Synthesis of a Penflufen Precursor

Penflufen is a pyrazole-carboxamide fungicide.[6] The synthesis involves coupling a pyrazole carboxylic acid with an aniline derivative. This compound is an ideal starting point for the required 2-amino-3-fluorotoluene fragment.

Synthetic Route Outline:

  • Step 1 (Amination): Convert this compound to 2-amino-3-fluorotoluene using the Buchwald-Hartwig amination protocol (Protocol 2).

  • Step 2 (Amide Coupling): Couple the resulting aniline with a suitably activated pyrazole carboxylic acid (e.g., an acid chloride) to form the final amide bond characteristic of Penflufen and other SDHI fungicides.

This two-step sequence highlights how the fundamental protocols described above are directly applied in the construction of a commercially relevant agrochemical.

Data Summary

The following table provides representative data for the key transformations discussed. Yields are highly dependent on the specific substrates and optimization of conditions.

TransformationSubstrate 1Substrate 2Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Suzuki Coupling This compoundPhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10075-90
Buchwald-Hartwig This compoundBenzophenone iminePd(OAc)₂ / BINAPNaOtBuToluene11080-95
Grignard Formation This compoundMg turningsN/AN/ATHF25-65>90 (in situ)

Safety & Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[1][12] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation and skin contact.

  • Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Toluene, Dioxane, and THF are flammable. Work away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

Application Notes and Protocols: The Role of 2-Bromo-3-fluorotoluene in Dyestuff Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 2-Bromo-3-fluorotoluene as a key intermediate in the synthesis of novel dyestuffs. While direct literature on the specific application of this compound in dyestuff synthesis is limited, this guide extrapolates from established principles of organic chemistry to propose a robust synthetic pathway for the creation of unique azo dyes. The protocols detailed herein are based on analogous reactions of similar halogenated aromatic compounds, offering a foundational methodology for the exploration of new chromophores. This document is intended to serve as a practical resource, enabling the scientific community to unlock the potential of this compound in the development of advanced materials.

Introduction: The Significance of Halogenated Intermediates in Dyestuff Chemistry

The color, fastness, and overall performance of synthetic dyes are intrinsically linked to the molecular architecture of their chromophores. Halogenated aromatic compounds, such as this compound, are valuable precursors in dyestuff manufacturing due to the profound influence of halogen substituents on the electronic properties of the aromatic ring. The presence of bromine and fluorine atoms can significantly modulate the wavelength of maximum absorption (λmax) of a dye, leading to altered shades and enhanced color depth. Furthermore, these substituents can improve the dye's stability and fastness properties on various substrates.

This compound, with its unique substitution pattern, offers a compelling starting point for the synthesis of novel azo dyes, a class of colorants that constitutes the largest and most versatile group of synthetic dyes used in industry. The synthetic route outlined in these notes focuses on the transformation of this compound into a diazonium salt, a highly reactive species that can be coupled with a variety of aromatic compounds to generate a diverse palette of colors.

Proposed Synthetic Pathway: From this compound to Azo Dyes

The conversion of this compound into an azo dye is a multi-step process that leverages fundamental reactions in organic synthesis. The proposed pathway involves three key stages:

  • Nitration: Introduction of a nitro group onto the aromatic ring of this compound.

  • Reduction: Conversion of the nitro group to a primary amine, yielding a substituted aniline.

  • Diazotization and Azo Coupling: Transformation of the aniline into a diazonium salt, followed by reaction with a coupling agent to form the final azo dye.

The following sections provide detailed, step-by-step protocols for each of these stages.

Diagram of the Proposed Synthetic Workflow

G A This compound B Nitration (HNO3, H2SO4) A->B Step 1 C Nitro-2-bromo-3-fluorotoluene B->C D Reduction (e.g., SnCl2, HCl) C->D Step 2 E Amino-2-bromo-3-fluorotoluene D->E F Diazotization (NaNO2, HCl, 0-5°C) E->F Step 3 G Diazonium Salt F->G H Azo Coupling (Coupling Agent) G->H Step 4 I Azo Dye H->I

Caption: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Nitration of this compound

This protocol describes the electrophilic aromatic substitution to introduce a nitro group onto the this compound ring. The regioselectivity of this reaction is critical and will be influenced by the directing effects of the bromo and fluoro substituents.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add a calculated amount of concentrated sulfuric acid.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add this compound to the cold sulfuric acid.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of this compound in sulfuric acid using a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice in a beaker.

  • Extract the product with dichloromethane using a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude nitro-2-bromo-3-fluorotoluene.

Note on Regioselectivity: The directing effects of the ortho-bromo and meta-fluoro groups will determine the position of the incoming nitro group. It is anticipated that a mixture of isomers will be formed. Characterization of the product mixture by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to determine the isomeric ratio.

Protocol 2: Reduction of Nitro-2-bromo-3-fluorotoluene to the Corresponding Aniline

This protocol details the conversion of the nitro-substituted intermediate to the corresponding primary amine using a standard reducing agent.

Materials:

  • Nitro-2-bromo-3-fluorotoluene (from Protocol 1)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (5 M)

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the crude nitro-2-bromo-3-fluorotoluene in ethanol.

  • Add a stoichiometric excess of tin(II) chloride dihydrate to the solution.

  • With vigorous stirring, slowly add concentrated hydrochloric acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a 5 M sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino-2-bromo-3-fluorotoluene.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Diazotization of Amino-2-bromo-3-fluorotoluene and Azo Coupling

This final stage involves the formation of the diazonium salt and its subsequent reaction with a coupling agent to produce the azo dye.

Materials:

  • Amino-2-bromo-3-fluorotoluene (from Protocol 2)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Coupling agent (e.g., N,N-dimethylaniline, 2-naphthol)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa)

  • Ice

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

Part A: Diazotization

  • Dissolve the purified amino-2-bromo-3-fluorotoluene in a mixture of concentrated hydrochloric acid and water in a beaker.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, maintaining the temperature between 0-5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Part B: Azo Coupling (Example with N,N-dimethylaniline)

  • In a separate beaker, dissolve the coupling agent, N,N-dimethylaniline, in a dilute solution of hydrochloric acid and cool it to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the cold solution of the coupling agent with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Adjust the pH of the reaction mixture to 4-5 by adding a solution of sodium acetate to promote the coupling reaction.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.

  • Isolate the solid azo dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azo dye.

  • Dry the purified crystals in a desiccator.

Characterization and Data Presentation

The synthesized intermediates and the final azo dye should be thoroughly characterized to confirm their structure and purity.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the molecular structure and confirm the regioselectivity of the nitration step.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

  • UV-Visible Spectroscopy: To determine the λmax of the final azo dye, which provides information about its color.

Table 1: Hypothetical Spectroscopic Data for a Synthesized Azo Dye

Compoundλmax (nm)Molar Absorptivity (ε)Color in Solution
Azo Dye 1 (Coupling Agent: N,N-dimethylaniline)450-480To be determinedYellow-Orange
Azo Dye 2 (Coupling Agent: 2-Naphthol)480-520To be determinedRed

Conclusion and Future Directions

This document provides a foundational guide for the synthesis of novel azo dyes using this compound as a key starting material. The detailed protocols, based on established chemical principles, offer a clear pathway for researchers to explore this promising area. The unique substitution pattern of this compound is expected to yield dyes with distinct spectral properties and potentially enhanced performance characteristics.

Further research should focus on:

  • Experimental determination of the regioselectivity of the nitration of this compound.

  • Synthesis of a library of azo dyes by employing a variety of coupling agents.

  • Evaluation of the dyeing performance and fastness properties of the synthesized dyes on different textile fibers.

  • Investigation of the potential applications of these novel dyes in other fields, such as in the formulation of advanced materials for optical and electronic devices.

By providing this detailed technical guide, we aim to stimulate further innovation in the field of dyestuff chemistry and unlock the full potential of this compound as a versatile building block for the creation of new and advanced colorants.

Synthesis of Biaryl Compounds Using 2-Bromo-3-fluorotoluene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the application of 2-Bromo-3-fluorotoluene as a versatile building block in the synthesis of biaryl compounds, which are pivotal structures in medicinal chemistry and materials science. This document provides in-depth technical insights, field-proven protocols, and the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Biaryl Scaffolds and the Role of this compound

Biaryl moieties are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. The controlled synthesis of these compounds is a cornerstone of modern organic chemistry. This compound serves as a valuable and strategic precursor in this context. The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine and methyl groups offer opportunities for steric and electronic tuning of the final biaryl product, influencing its biological activity and material properties.

This guide will focus on the practical application of this compound in the synthesis of biaryl compounds, with a primary emphasis on the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. Alternative methodologies, including the Stille and Buchwald-Hartwig couplings, will also be discussed to provide a broader synthetic perspective.

Core Principles: Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of biaryl compounds from this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These reactions share a common mechanistic framework, proceeding through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

The efficiency and success of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent system.

Diagram: Generalized Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X This compound Ar-X->Ar-Pd(II)(X)L2 Ar'-M Organometallic Reagent Ar'-M->Ar-Pd(II)(Ar')L2

Caption: Generalized catalytic cycle for biaryl synthesis.

Detailed Application Notes and Protocols

Primary Recommended Method: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for the synthesis of biaryls due to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the requisite organoboron reagents.[1][2]

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts are the most effective for Suzuki couplings.[3] Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) complex. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands can be used, which is reduced in situ to the active Pd(0) species.

  • Ligand: Electron-rich and sterically bulky phosphine ligands, such as SPhos or XPhos, can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times, especially with less reactive aryl chlorides.[3]

  • Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can significantly impact the reaction outcome and should be optimized.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[4]

Experimental Protocol: Synthesis of 2'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid

This protocol details the Suzuki-Miyaura coupling of this compound with 4-carboxyphenylboronic acid.

Materials:

  • This compound

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 1.0 eq.), 4-carboxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: To the flask, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary Table: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Fluoro-3-methylbiphenyl85-95
24-Methoxyphenylboronic acid2-Fluoro-4'-methoxy-3-methylbiphenyl80-90
34-Cyanophenylboronic acid4'-(2-Fluoro-3-methylphenyl)benzonitrile75-85
43-Nitrophenylboronic acid2-Fluoro-3-methyl-3'-nitrobiphenyl70-80

Yields are approximate and can vary based on specific reaction conditions and scale.

Alternative Methodologies

While the Suzuki-Miyaura coupling is often the method of choice, other cross-coupling reactions can also be effectively employed for the synthesis of biaryls from this compound.

Stille Coupling

The Stille coupling utilizes organotin reagents as the coupling partners.[5][6]

  • Advantages: Organostannanes are often stable, isolable, and tolerant of a wide range of functional groups.[7]

  • Disadvantages: A significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[7]

Generalized Stille Coupling Workflow:

Stille_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine this compound, Organostannane, Pd Catalyst, and Ligand solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, DMF) reagents->solvent heat Heat under Inert Atmosphere (e.g., 80-120 °C) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Workup and Extraction quench->extract purify Column Chromatography (Removal of Tin Byproducts) extract->purify

Caption: A typical workflow for a Stille coupling reaction.

Buchwald-Hartwig Amination for N-Aryl Biaryl Synthesis

While not a direct biaryl synthesis, the Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[8] It can be used to couple this compound with an amino-substituted aryl ring, leading to the formation of N-aryl biaryl derivatives, which are also important pharmacophores.

  • Key Features: This reaction typically employs a palladium catalyst with specialized bulky phosphine ligands and a strong base, such as sodium tert-butoxide.[2]

Safety and Handling of this compound

Hazard Identification:

  • Physical Hazards: Combustible liquid.[3]

  • Health Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[3]

Handling and Storage:

  • Handle in a well-ventilated place, preferably in a chemical fume hood.[9]

  • Wear suitable protective clothing, including gloves and safety glasses.[9]

  • Avoid contact with skin and eyes.[9]

  • Store the container tightly closed in a dry, cool, and well-ventilated area.[9]

  • Store away from oxidizing agents.[3]

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a wide range of biaryl compounds. The Suzuki-Miyaura cross-coupling reaction is presented as the primary and most robust method, offering high yields and broad functional group compatibility under relatively mild conditions. By understanding the underlying principles of palladium-catalyzed cross-coupling and adhering to the detailed protocols and safety guidelines provided, researchers can confidently and efficiently utilize this valuable building block in their synthetic endeavors, advancing the fields of drug discovery and materials science.

References

Application Note: A Practical Guide to Stille Coupling with 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Stille Coupling in Modern Synthesis

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by John Kenneth Stille in 1978, this reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[3][4] Its broad applicability and mild reaction conditions have made it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][5][6] Organotin reagents are notably stable to air and moisture, and a wide variety are commercially available or readily synthesized, contributing to the accessibility of this methodology.[3][4][5]

This application note provides a detailed experimental protocol for the Stille coupling of 2-Bromo-3-fluorotoluene, a substrate of interest in medicinal chemistry due to the prevalence of fluorinated aromatic scaffolds in drug candidates. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and provide a step-by-step guide to execution, workup, and purification.

Mechanistic Overview: The Palladium Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[3][7] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in this case, this compound) in an oxidative addition step, forming a Pd(II) intermediate.[3][5][8]

  • Transmetalation: The organostannane reagent then undergoes transmetalation with the Pd(II) complex, where the organic group from the tin reagent is transferred to the palladium center, and the halide is transferred to the tin.[3][5] This is often the rate-determining step.[9]

  • Reductive Elimination: The final step is reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond of the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][5][8]

The choice of ligands on the palladium catalyst is crucial, as they influence the catalyst's stability and reactivity throughout the cycle.[10] Sterically hindered and electron-rich ligands often accelerate the coupling process.[9]

Visualizing the Catalytic Cycle

Stille_Coupling_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-SnR₃ PdII_Both R¹-Pd(II)L₂-R² Transmetal->PdII_Both - XSnR₃ RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² caption Figure 1. The catalytic cycle of the Stille coupling reaction.

Caption: Figure 1. The catalytic cycle of the Stille coupling reaction.

Experimental Protocol: Stille Coupling of this compound

This protocol details the coupling of this compound with a generic aryl tributylstannane. The specific organotin reagent can be varied to synthesize a diverse library of compounds.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere.
Aryl tributylstannane≥97%Commercially AvailableHandle with care due to toxicity.[3]
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableAir-sensitive; handle under inert gas.
Anhydrous Toluene≥99.8%Commercially AvailableUse a freshly dried solvent.
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially AvailableUse a freshly dried solvent.
Saturated aqueous Potassium Fluoride (KF) solutionN/APrepared in-houseUsed for workup to remove tin byproducts.[7]
Diethyl etherACS GradeCommercially AvailableFor extraction.
Brine (Saturated aqueous NaCl solution)N/APrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert gas (Argon or Nitrogen) manifold

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Flash chromatography setup

Step-by-Step Procedure

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol, 1.0 eq).

  • Add the desired aryl tributylstannane (1.1 mmol, 1.1 eq). The slight excess of the organotin reagent ensures complete consumption of the aryl bromide.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). The catalyst loading can be optimized, but 1-5 mol% is a typical range.

  • Add anhydrous toluene or DMF (5-10 mL) via syringe. The choice of solvent can influence the reaction rate and yield; DMF is often used for less reactive substrates.

Reaction Execution:

  • Ensure the reaction mixture is under a positive pressure of inert gas.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 12-24 hours.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL).

  • To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL).[7] Stir the biphasic mixture vigorously for at least 30 minutes for each wash. A precipitate of tributyltin fluoride will form.

  • Filter the mixture through a pad of Celite® to remove the tin precipitate.

  • Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure coupled product.

Rationale for Experimental Choices

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical for its catalytic activity.

  • Anhydrous Solvents: Organometallic reagents can be sensitive to moisture, and the presence of water can lead to side reactions and decreased yields.

  • Excess Organotin Reagent: A slight excess of the organostannane helps to drive the reaction to completion.

  • Potassium Fluoride Wash: The fluoride ion has a high affinity for tin, forming insoluble tributyltin fluoride, which facilitates the removal of toxic tin byproducts from the reaction mixture.[11] This is a crucial step for obtaining a clean product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalystEnsure the catalyst was handled under strictly inert conditions. Use a fresh bottle of catalyst.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Sterically hindered substratesConsider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands, or adding a copper(I) co-catalyst.[4][9]
Formation of homocoupled byproductSide reaction of the organostannaneUse a 1:1 stoichiometry of reactants. Ensure the palladium catalyst is fully in its Pd(0) state before adding the aryl halide.
Difficulty removing tin byproductsIncomplete precipitation with KFIncrease the duration and vigor of the KF wash. Consider alternative workup procedures, such as treatment with DBU and iodine.[11]

Conclusion

The Stille coupling is a robust and versatile method for the synthesis of biaryl compounds and other carbon-carbon bond-containing molecules. The protocol provided for this compound serves as a reliable starting point for researchers. Careful attention to experimental details, particularly the maintenance of inert conditions and the thorough removal of tin byproducts, is essential for successful and reproducible results. The wide scope of both the organohalide and the organostannane coupling partners makes the Stille reaction a powerful tool in the arsenal of synthetic chemists in academia and the pharmaceutical industry.[5][6][12]

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Sterically Hindered 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when working with sterically hindered and electronically demanding substrates like 2-Bromo-3-fluorotoluene. Our goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower your research and development efforts.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced by researchers.

Q1: Why is my Suzuki coupling of this compound resulting in low to no product yield?

A1: The primary challenge with this compound lies in its structure. The methyl group at the 2-position creates significant steric hindrance around the reaction center. This bulkiness impedes crucial steps in the catalytic cycle, namely the oxidative addition of the aryl bromide to the palladium(0) complex and the subsequent reductive elimination to form the desired biaryl product.[1][2] The fluorine atom at the 3-position, being electron-withdrawing, can also influence the electronic properties of the aryl halide, potentially affecting the rate of oxidative addition.

Q2: I'm observing a significant amount of starting material decomposition. What could be the cause?

A2: Decomposition of starting materials, particularly the boronic acid partner, is a frequent issue. This is often due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4] This process can be accelerated by harsh basic conditions, elevated temperatures, and the presence of water.[3][4] Electron-deficient boronic acids are particularly susceptible to this side reaction.

Q3: My reaction is producing a mixture of products, including homocoupled byproducts. How can I improve selectivity?

A3: The formation of homocoupled products, where two molecules of the boronic acid couple together, is often a sign of an inefficient catalytic cycle. This can be exacerbated by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of the boronic acid.[5] Inefficient transmetalation or slow reductive elimination, both influenced by steric hindrance, can also provide opportunities for side reactions to occur.

Q4: Are there any "go-to" catalyst systems for such a challenging substrate?

A4: For sterically hindered substrates, standard palladium catalysts like Pd(PPh₃)₄ are often ineffective.[1][2] The key is to employ catalyst systems with bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2][6][7] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species necessary to overcome the steric barrier of the substrate.[1][2]

II. Troubleshooting Guides

For more persistent issues, the following in-depth guides provide systematic approaches to optimize your reaction.

Guide 1: Overcoming Low Conversion and Yield

Low conversion is a direct indicator that the catalytic cycle is not proceeding efficiently. The following workflow will guide you through a systematic optimization process.

Experimental Workflow for Optimizing Low Conversion

LowConversionWorkflow Start Low Conversion Observed Catalyst Evaluate Catalyst System Start->Catalyst Base Optimize Base Catalyst->Base No Improvement Success Improved Yield Catalyst->Success Improvement Solvent Screen Solvents Base->Solvent No Improvement Base->Success Improvement Temp Adjust Temperature Solvent->Temp No Improvement Solvent->Success Improvement Temp->Success Improvement

Caption: Troubleshooting workflow for low reaction conversion.

Step-by-Step Protocol:
  • Evaluate the Catalyst System: This is the most critical variable.

    • Ligand Selection: For this compound, bulky, electron-rich monophosphine ligands are essential. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent starting points as they facilitate both the oxidative addition and reductive elimination steps for hindered substrates.[1][2][6] N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy in coupling tetra-ortho-substituted biaryls.[1][8] For extremely challenging couplings, specialized ligands like AntPhos or BI-DIME may offer superior performance.[2][9][10]

    • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (precatalysts) can offer higher activity and reproducibility.[11]

  • Optimize the Base: The base plays a crucial role in activating the boronic acid for transmetalation.

    • Strength and Type: Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][3] For particularly stubborn reactions, a stronger base such as potassium tert-butoxide (t-BuOK) might be necessary.[1][8] The use of fluoride bases, like KF, can also be beneficial, especially when dealing with base-sensitive functional groups.[12][13]

    • Physical Form: Using a finely powdered base ensures better solubility and reactivity.[2][3]

  • Screen Solvents: The solvent influences the solubility of reagents and the stability of catalytic intermediates.

    • Common Choices: Anhydrous, aprotic polar solvents like 1,4-dioxane and tetrahydrofuran (THF), often in combination with a small amount of water, are frequently used.[1][3] Toluene is also a common choice.[2]

    • High-Boiling Point Solvents: For reactions requiring higher temperatures, consider using xylenes.[2]

  • Adjust the Temperature: Sterically hindered substrates often require more thermal energy to overcome activation barriers.

    • Increasing Temperature: If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[2][3]

    • Microwave Irradiation: Microwave heating can be a powerful tool to rapidly achieve high temperatures and shorten reaction times, often leading to improved yields.[14]

Data Presentation: Comparison of Catalyst Systems for Hindered Couplings
Catalyst System (Pd Precursor + Ligand)Typical BaseTypical SolventTemperature (°C)Key Advantages
Pd(OAc)₂ + SPhosK₃PO₄Dioxane/H₂O80-110Excellent for a broad range of hindered substrates.[1][2]
Pd₂(dba)₃ + XPhosK₃PO₄Toluene100-110Highly active for challenging couplings.[1][2][6]
Pd(OAc)₂ + RuPhosCs₂CO₃Dioxane80-100Effective for electron-rich and hindered partners.[1][2]
Pd-NHC Complexest-BuOKDioxane80-100High stability and activity, even at low catalyst loadings.[7][8]
Guide 2: Minimizing Side Reactions

The formation of byproducts can significantly reduce the yield of the desired product and complicate purification.

Logical Relationship of Side Reactions and Solutions

SideReactions Problem Side Reactions Observed Protodeboronation Protodeboronation Problem->Protodeboronation Homocoupling Homocoupling Problem->Homocoupling Solution1 Use Milder Base (e.g., KF) Use Anhydrous Conditions Use Boronic Ester (Bpin) Protodeboronation->Solution1 Solution2 Rigorous Degassing Use Fresh Catalyst/Ligands Optimize Stoichiometry Homocoupling->Solution2 SuzukiCycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetal Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination RedElim->Pd0 Hindered Step! Product Ar-Ar' RedElim->Product ArBr This compound ArBr->OxAdd Hindered Step! ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for common side reactions encountered during the palladium-catalyzed cross-coupling of 2-Bromo-3-fluorotoluene. The unique electronic properties of this substrate—an electron-donating methyl group and an electron-withdrawing fluorine atom—can influence reactivity and lead to specific challenges. This resource provides detailed, mechanistically-grounded solutions to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs): General Side Reactions

This section addresses common side reactions applicable across various palladium-catalyzed cross-coupling platforms, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Q1: My main impurity is 3-fluorotoluene. What is this side reaction and how can I minimize it?

A: The formation of 3-fluorotoluene is a result of hydrodehalogenation (or protodebromination), where the bromine atom is replaced by a hydrogen atom. This is one of the most common side reactions in palladium catalysis.

Causality & Mechanism: Hydrodehalogenation typically occurs when a palladium-hydride species (Pd-H) is generated in the catalytic cycle. This species can arise from several sources, including trace water, alcohol solvents, or even certain amine bases.[1] Once formed, the Pd-H species can undergo reductive elimination with the aryl group to yield the hydrodehalogenated product instead of the desired cross-coupled product. The mechanism often involves the oxidative addition of the aryl halide to Pd(0), followed by a reaction that introduces a hydride ligand, and subsequent reductive elimination.[1] Studies have shown that for fluorinated substrates, water can be a primary hydrogen source.[2]

Troubleshooting Guide:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Dry bases (e.g., K₃PO₄, Cs₂CO₃) in an oven before use.

    • Use oven-dried glassware and perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen).

  • Choice of Base and Solvent:

    • Avoid protic solvents or bases that can readily provide a proton. For instance, using sodium tert-butoxide (NaOtBu) in a non-protic solvent like toluene or dioxane is often effective.[3][4]

    • In some cases, the solvent itself can be a hydride source. For example, DMF can decompose to generate dimethylamine and carbon monoxide, with the amine acting as a hydride source.[5]

  • Ligand Selection:

    • Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands). These ligands promote the reductive elimination step of the desired cross-coupling, making it faster than competing side reactions like hydrodehalogenation.[6][7]

Workflow: Minimizing Hydrodehalogenation

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Optimization Strategy cluster_3 Validation start High % of 3-fluorotoluene (Hydrodehalogenation) check1 Verify Anhydrous Conditions (Solvents, Reagents, Glassware) start->check1 check2 Assess H-Source Potential (Solvent, Base) check1->check2 If conditions are dry opt1 Switch to Aprotic, Anhydrous Solvent (e.g., Toluene, Dioxane) check2->opt1 opt2 Use Non-Protic, Dry Base (e.g., K3PO4, CsF) opt1->opt2 opt3 Screen Bulky Ligands (e.g., SPhos, XPhos) opt2->opt3 end Reduced Side Product, Increased Yield opt3->end

Caption: Troubleshooting workflow for hydrodehalogenation.

Q2: My reaction mixture turned black and stalled. What happened?

A: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[8] This removes the active catalyst from the solution, effectively stopping the reaction.

Causality & Mechanism: Catalyst decomposition occurs when the Pd(0) species is not sufficiently stabilized by its ligands. This can be caused by:

  • High Temperatures: Can promote ligand dissociation or degradation.

  • Impurities: Certain impurities in reagents or solvents can poison the catalyst.

  • Inappropriate Ligand Choice: A ligand that is not sterically bulky or electron-donating enough may fail to protect the Pd(0) center.

  • Solvent Effects: Some solvents, like THF in certain cases, have been anecdotally reported to promote the formation of palladium black.[8][9]

Troubleshooting Guide:

  • Temperature Control: Do not overheat the reaction. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature.

  • Reagent Purity: Use high-purity reagents and solvents. Filter starting materials through a plug of silica or alumina if necessary.

  • Use a Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more stable and generate the active Pd(0) species more cleanly and efficiently in situ, reducing the chance of decomposition.[6]

  • Ligand Screening: Ensure your ligand is robust under the reaction conditions. Bulky dialkylbiaryl phosphines are designed to create stable, monoligated Pd(0) species that are highly active and resistant to decomposition.[6][7]

Q3: I'm observing a high molecular weight byproduct corresponding to the dimer of my starting material. What is this and how do I stop it?

A: You are observing homocoupling (an Ullmann-type reaction), which produces a symmetrical biaryl from two molecules of your this compound.

Causality & Mechanism: Homocoupling of aryl halides can occur through several pathways. A common one involves the oxidative addition of a second aryl halide molecule to the Ar-Pd(II)-X intermediate before the transmetalation step can occur. It can also be promoted by the presence of oxygen, which can facilitate the reductive elimination of the Pd(II) species to Pd(0) while coupling two aryl groups.[1]

Troubleshooting Guide:

  • Rigorous Inert Atmosphere: Oxygen is a known promoter of homocoupling. Ensure your reaction is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent) and maintained under a positive pressure of an inert gas.

  • Control Stoichiometry: Ensure the coupling partner (e.g., boronic acid, amine, alkyne) is present in a slight excess to favor the cross-coupling pathway.

  • Catalyst and Ligand Choice: Some catalyst systems are more prone to homocoupling. Using well-defined precatalysts and ligands that accelerate the transmetalation and reductive elimination steps can outcompete the homocoupling pathway.[10][11]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Q4: My Suzuki coupling of this compound is giving low yield and a homocoupled boronic acid byproduct. Why?

A: Besides the homocoupling of the aryl halide, the homocoupling of the boronic acid partner is also a frequent side reaction in Suzuki couplings. This, along with boronic acid decomposition (protodeborylation), reduces the amount of nucleophile available for cross-coupling.

Causality & Mechanism:

  • Boronic Acid Homocoupling: This is often promoted by the presence of Pd(II) species and oxygen.[1] If your palladium source is a Pd(II) salt (like Pd(OAc)₂ or PdCl₂), its reduction to the active Pd(0) might be inefficient, leaving residual Pd(II) to catalyze this side reaction.

  • Protodeborylation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often base- and temperature-dependent and can be a significant issue, especially with electron-rich or sterically hindered boronic acids.

Troubleshooting Table: Base Selection in Suzuki Coupling

BaseStrengthCommon Use CasePotential Side Reactions
K₂CO₃ModerateGeneral purpose, good for many substrates.Can be slow; may require aqueous co-solvent which can promote hydrodehalogenation.[12]
K₃PO₄ModerateOften used with aryl chlorides; good for sensitive functional groups.Requires careful control of water content.[13]
Cs₂CO₃StrongEffective for difficult couplings.Can promote decomposition of sensitive boronic acids.
NaOtBuStrongHighly active, used in anhydrous conditions.Can cause base-sensitive functional group degradation.[4]
KFWeakUsed for base-labile substrates.Can lead to slower reaction rates.[14]

Optimization Protocol:

  • Use a Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄ or use a modern precatalyst to ensure efficient generation of the active catalyst.

  • Degas Thoroughly: To prevent oxygen-mediated homocoupling, degas the reaction mixture rigorously.

  • Optimize the Base: The choice of base is critical.[15] For sensitive boronic acids, a weaker base like KF or K₃PO₄ might be preferable to stronger bases like hydroxides or alkoxides which can accelerate decomposition.[14] A study by Amgen found that switching from KOAc to K₂CO₃ could drastically reduce side products in a specific Suzuki reaction by changing the rate-determining step.[12]

  • Consider Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable towards protodeborylation than the corresponding boronic acids and can be used to suppress this side reaction.[1]

Troubleshooting Guide: Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination is sluggish and gives hydrodehalogenation as the main side product. How can I improve it?

A: Sluggishness in Buchwald-Hartwig amination, especially with an electron-rich substrate like this compound, often points to a suboptimal catalyst system (ligand/base combination). The hydrodehalogenation side product is a common consequence.

Causality & Mechanism: The catalytic cycle involves oxidative addition, amine coordination, deprotonation by the base, and reductive elimination.[16] The C-N reductive elimination step is often the rate-limiting step. If this step is slow, competing side reactions like hydrodehalogenation can take over. The choice of ligand is paramount as it directly influences the rate of reductive elimination.[6][7]

Troubleshooting Guide:

  • Ligand Selection is Key: First-generation ligands like P(o-tolyl)₃ are often insufficient for this type of substrate.[17] Use modern, bulky, electron-rich dialkylbiarylphosphine ligands such as XPhos, SPhos, or RuPhos . These ligands are designed to accelerate the C-N reductive elimination step.

  • Base and Solvent Compatibility: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. The solvent choice is also important; while toluene is common, sometimes a more polar solvent like dioxane can be beneficial.[18][19] However, be aware that amide solvents like DMF can sometimes act as competing nucleophiles.[20]

  • Use a Precatalyst: Using a well-defined precatalyst (e.g., XPhos Pd G3) ensures the formation of a clean, active monoligated Pd(0) species, which is crucial for high catalytic activity.

Catalyst System Selection Logic

G cluster_0 Substrate Properties cluster_1 Challenge cluster_2 Solution cluster_3 Outcome Substrate This compound (Electron-rich C-Br bond) Challenge Slow Oxidative Addition Slow C-N Reductive Elimination Substrate->Challenge Ligand Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Challenge->Ligand Accelerates RE Base Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) Challenge->Base Facilitates Deprotonation Outcome Accelerated Catalytic Cycle Minimized Side Reactions Ligand->Outcome Base->Outcome Catalyst Use Precatalyst (e.g., G3/G4) Catalyst->Outcome Ensures active species

Caption: Logic for selecting an optimal Buchwald-Hartwig catalyst system.

Troubleshooting Guide: Sonogashira Coupling

Q6: My Sonogashira reaction is yielding a significant amount of a diyne byproduct and palladium black.

A: The formation of a diyne is due to the Glaser coupling , an oxidative homocoupling of your terminal alkyne.[8] This is the most prevalent side reaction in Sonogashira chemistry and is often accompanied by catalyst decomposition (palladium black).

Causality & Mechanism: The standard Sonogashira reaction uses a copper(I) co-catalyst (typically CuI). In the presence of oxygen, Cu(I) can catalyze the oxidative dimerization of the terminal alkyne to form the symmetrical diyne. This process consumes your alkyne and can interfere with the main palladium cycle. The harsh conditions that can favor Glaser coupling may also contribute to the decomposition of the palladium catalyst.

Troubleshooting Guide:

  • Rigorous Exclusion of Oxygen: This is the most critical factor.

    • Protocol: Before adding the palladium and copper catalysts, thoroughly degas the solvent containing your aryl halide and amine base by bubbling with argon for at least 30 minutes. Run the reaction under a positive pressure of argon or nitrogen.

  • Consider Copper-Free Conditions: To completely avoid Glaser coupling, you can run a copper-free Sonogashira reaction. These protocols often require a higher catalyst loading or a specific ligand/base system to facilitate the direct transmetalation to palladium, but they are very effective at preventing alkyne homocoupling.[8]

  • Amine Base/Solvent: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to deprotonate the alkyne.[8] Often, the amine can be used as the solvent or co-solvent. Ensure it is dry and degassed.

  • Reactivity Order: Remember the reactivity of aryl halides is I > OTf > Br > Cl.[8] As you are using an aryl bromide, gentle heating may be required, but excessive heat can promote side reactions. Start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress.

References

improving yield and selectivity in 2-Bromo-3-fluorotoluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 2-Bromo-3-fluorotoluene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important organic intermediate.[1][2][3] As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve both yield and selectivity in your experiments.

Synthetic Strategies: An Overview

The synthesis of this compound is primarily achieved through two main pathways, each with its own set of challenges and advantages.

  • The Sandmeyer Reaction: This is often the most reliable and regioselective method. It involves the diazotization of 3-fluoro-2-toluidine (3-fluoro-2-methylaniline) to form a diazonium salt, which is subsequently converted to the target bromo-compound using a copper(I) bromide catalyst.[4][5] This route offers excellent control over the isomer produced.

  • Electrophilic Aromatic Bromination: This involves the direct bromination of 3-fluorotoluene. While seemingly more direct, this pathway is often plagued by poor regioselectivity. The aromatic ring has two directing groups—an activating methyl group and a deactivating fluoro group, both of which are ortho, para-directing.[6][7] This competition leads to a mixture of isomeric products that can be difficult to separate, making this route less favorable for producing a pure target compound.

This guide will focus primarily on optimizing the more robust Sandmeyer approach while also providing troubleshooting for the direct bromination route.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low Overall Yield in the Sandmeyer Reaction

Question: My synthesis of this compound from 3-fluoro-2-toluidine via the Sandmeyer reaction is resulting in a very low yield. What are the most likely causes and how can I fix them?

Answer: Low yield in a Sandmeyer reaction is a common problem that can usually be traced back to one of two key stages: the initial diazotization or the subsequent copper-catalyzed substitution.[8] Let's break down the critical parameters for each.

A. Problems in the Diazotization Step

The formation of the aryl diazonium salt from the primary amine is highly sensitive to reaction conditions.[9]

  • Probable Cause 1: Improper Temperature Control. The aryl diazonium salt is thermally unstable. If the temperature rises above 5-10°C, it will rapidly decompose, primarily to the corresponding phenol (3-fluoro-2-cresol) and nitrogen gas, drastically reducing the yield of your desired product.[10]

    • Solution: Maintain a strict temperature range of 0–5°C throughout the addition of sodium nitrite. Use an ice-salt bath for cooling and add the sodium nitrite solution slowly and dropwise to prevent exothermic spikes. Monitor the internal reaction temperature constantly with a low-temperature thermometer.

  • Probable Cause 2: Incorrect Stoichiometry or Concentration of Acid. A sufficient excess of strong acid (typically HBr or HCl) is critical. The acid serves three roles: it protonates the amine starting material to make it soluble, it generates the necessary nitrous acid (HONO) in situ from sodium nitrite, and it maintains a low pH to prevent the newly formed diazonium salt from coupling with unreacted amine to form unwanted azo compounds.[11]

    • Solution: Use at least 2.5-3 equivalents of acid relative to the starting amine. Ensure the amine is fully dissolved and protonated before beginning the addition of sodium nitrite.

  • Probable Cause 3: Incomplete Diazotization. If the reaction is not complete, unreacted amine will remain, lowering the theoretical yield.

    • Solution: After the full addition of sodium nitrite, continue stirring the reaction at 0-5°C for an additional 15-30 minutes. To check for completion, you can test for the presence of nitrous acid using potassium iodide-starch paper (a positive test, indicated by the paper turning blue-black, shows a slight excess of nitrous acid, signaling the reaction is complete).[12]

B. Problems in the Copper-Catalyzed Substitution Step

The conversion of the diazonium salt to the aryl bromide is a radical-nucleophilic aromatic substitution catalyzed by copper(I).[13][14]

  • Probable Cause 1: Inactive Copper(I) Bromide Catalyst. Copper(I) salts are prone to oxidation to copper(II), which is not an effective catalyst for the Sandmeyer reaction. If your CuBr is old or has a green/blue tint (indicative of Cu(II)), it will result in poor conversion.

    • Solution: Use freshly prepared or purified CuBr. You can prepare it by the reduction of CuSO₄ with a reducing agent like sodium sulfite in the presence of KBr. Alternatively, wash commercial CuBr with a dilute acid to remove any basic copper(II) carbonates, followed by rinsing with ethanol and ether before drying under vacuum.

  • Probable Cause 2: Premature Decomposition of the Diazonium Salt. Adding the cold diazonium salt solution to a warm CuBr solution can cause rapid, uncontrolled decomposition and frothing, leading to side product formation.

    • Solution: The cuprous bromide solution should also be pre-cooled. Add the cold diazonium salt solution slowly to the stirred, cold CuBr solution.[10] After the addition is complete, the mixture can be allowed to warm to room temperature and then gently heated (e.g., to 50-60°C) to ensure the reaction goes to completion, as evidenced by the cessation of nitrogen gas evolution.[15]

Issue 2: Poor Regioselectivity in Direct Bromination

Question: I am attempting to brominate 3-fluorotoluene directly to get this compound, but I am getting a mixture of isomers. How can I improve the selectivity?

Answer: This is a classic challenge of competing directing effects in electrophilic aromatic substitution. The methyl group (-CH₃) is an activating, ortho, para-director, while the fluorine (-F) is a deactivating, ortho, para-director.[7] The activating effect of the methyl group generally dominates, leading to substitution at the positions ortho and para to it (positions 2, 4, and 6).

  • C2-position: ortho to -CH₃, ortho to -F

  • C4-position: para to -CH₃, ortho to -F

  • C6-position: ortho to -CH₃, para to -F

Obtaining high selectivity for the 2-bromo isomer is inherently difficult and often not synthetically practical.

  • Explanation of Poor Selectivity: The formation of multiple products is expected because the electronic activation from the methyl group directs the electrophile (Br⁺) to all three positions (2, 4, and 6). While steric hindrance from the adjacent methyl group might slightly disfavor the C2 position, this effect is often not sufficient to provide high selectivity.[6] Computational studies are often required to accurately predict the product ratios, which depend on the subtle differences in the activation energies for each substitution pathway.[16]

  • Potential Strategies for Improvement (with caveats):

    • Use of Bulky Brominating Agents: While less common, using a sterically hindered brominating agent could potentially increase the proportion of the C4 and C6 isomers by further disfavoring attack at the more crowded C2 position. This would not help you achieve your target.

    • Lewis Acid and Temperature Optimization: The choice of Lewis acid (e.g., FeBr₃, AlCl₃) and reaction temperature can influence isomer ratios, but achieving high selectivity for one specific isomer among three activated positions is unlikely.

    • Alternative Synthetic Routes: Due to this inherent lack of selectivity, the Sandmeyer reaction starting from 3-fluoro-2-toluidine is the strongly recommended and industrially preferred method for producing isomerically pure this compound.

Troubleshooting Summary Table
Problem Probable Cause Recommended Action
Low Yield (Sandmeyer) Diazonium salt decompositionMaintain reaction temperature strictly at 0-5°C during diazotization.
Incomplete diazotizationUse ≥2.5 equivalents of acid; check for reaction completion with KI-starch paper.
Inactive Cu(I) catalystUse fresh or purified CuBr; ensure it is a white/off-white powder.
Azo-compound formationEnsure sufficient acid is present to protonate all amine starting material.
Poor Selectivity (Direct Bromination) Competing directing effectsThe methyl group activates positions 2, 4, and 6, leading to isomer mixtures.
Inherent substrate reactivityHigh selectivity is very difficult to achieve. The Sandmeyer route is strongly recommended.
Difficult Purification Isomeric impuritiesUse fractional vacuum distillation or preparative chromatography.
Phenolic byproductsWash the organic layer with an aqueous base (e.g., 1M NaOH) to remove acidic phenols.
Excess BromineWash the crude product with a solution of a reducing agent like sodium bisulfite (NaHSO₃).

Experimental Workflows & Diagrams

Visualizing the process can help in planning and execution. Below are a standard workflow for the recommended Sandmeyer synthesis and a decision tree for troubleshooting low yields.

Workflow for Sandmeyer Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Workup & Purification A 1. Dissolve 3-fluoro-2-toluidine in excess HBr solution B 2. Cool to 0-5°C using ice-salt bath A->B C 3. Add NaNO2 solution dropwise, maintaining 0-5°C B->C D 4. Stir for 15-30 min post-addition. Verify completion (KI-starch paper) C->D F 6. Slowly add cold diazonium salt solution to the CuBr solution D->F Transfer cold E 5. Prepare/pre-cool a stirred solution of CuBr in HBr E->F G 7. Allow to warm to RT, then heat gently (~50°C) until N2 evolution ceases H 8. Cool reaction mixture. Perform steam distillation G->H I 9. Separate organic layer from distillate H->I J 10. Wash with NaOH(aq) then NaHSO3(aq) I->J K 11. Dry over MgSO4, filter, and perform vacuum distillation J->K L Pure this compound K->L

Caption: Standard workflow for the Sandmeyer synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Obtained q1 Was the diazotization temperature kept at 0-5°C? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes res1 High probability of diazonium salt decomposition. Improve cooling, slow down NaNO2 addition. a1_no->res1 q2 Was a >2.5x molar excess of strong acid used? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes res2 Incomplete amine protonation or azo-coupling likely occurred. Increase acid stoichiometry. a2_no->res2 q3 Was the CuBr catalyst a white/off-white powder? a2_yes->q3 a3_no No (was green/blue) q3->a3_no No a3_yes Yes q3->a3_yes Yes res3 Catalyst was likely oxidized to Cu(II). Use fresh or purified CuBr. a3_no->res3 q4 Was the product lost during workup/purification? a3_yes->q4 res4 Review workup procedure. Check for losses during extraction or distillation. Confirm identity of fractions/waste streams via TLC/GC. q4->res4

Caption: Decision tree for troubleshooting low yield in the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Sandmeyer reaction?

A1: The Sandmeyer reaction is believed to proceed through a radical mechanism. First, a single electron transfer (SET) occurs from the copper(I) catalyst to the aryl diazonium salt. This reduces the diazonium species, causing it to lose dinitrogen gas (N₂) and form an aryl radical. The copper is oxidized to copper(II) in the process. This newly formed aryl radical then abstracts a bromine atom from the copper(II) bromide, yielding the final aryl bromide product (this compound) and regenerating the copper(I) catalyst.[13][14]

Q2: Why is the Sandmeyer reaction preferred over direct bromination for this specific molecule?

A2: The key advantage is regiocontrol . The Sandmeyer reaction starts with an amine at a specific position (in this case, 3-fluoro-2-toluidine), and the reaction replaces that amino group directly with a bromine atom. This provides a single, unambiguous isomer.[17] Direct electrophilic bromination of 3-fluorotoluene, conversely, is governed by the combined directing effects of the -F and -CH₃ groups, which activate multiple positions on the ring and inevitably lead to a mixture of isomers that are costly and difficult to separate.[18][19]

Q3: Are there any alternatives to using CuBr in the Sandmeyer reaction?

A3: Yes, while CuBr is the classic and most common reagent, other copper(I) salts like CuCl can be used for chlorinations. Some modern variations have explored using other transition metal salts or different reaction conditions. For brominations, a mixture of CuBr and CuBr₂ has been reported to be effective.[5] However, for reliability and cost-effectiveness on a standard lab scale, freshly prepared CuBr remains the gold standard.

Q4: My purification by distillation is giving poor separation. What should I do?

A4: If simple distillation is ineffective, it likely means you have impurities with boiling points very close to your product, such as other bromo-fluorotoluene isomers (if you attempted direct bromination).

  • Switch to Fractional Vacuum Distillation: A fractionating column (e.g., a Vigreux column) provides multiple theoretical plates, significantly enhancing separation efficiency for compounds with close boiling points. Performing the distillation under vacuum lowers the boiling points, which can prevent thermal decomposition of your product.

  • Consider Column Chromatography: If distillation fails, silica gel column chromatography is an excellent alternative for separating isomers. You will need to determine an appropriate solvent system (e.g., a hexane/ethyl acetate or hexane/dichloromethane gradient) using thin-layer chromatography (TLC) first.

Detailed Experimental Protocol

Protocol: Synthesis of this compound via Sandmeyer Reaction

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Materials:

  • 3-Fluoro-2-toluidine

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

  • Ice

Procedure:

Part 1: Diazotization of 3-Fluoro-2-toluidine

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 3-fluoro-2-toluidine (1 equivalent) with a 48% HBr solution (3 equivalents).

  • Cool the stirred mixture to 0°C using an ice-salt bath. Continue stirring until a fine, uniform slurry of the amine hydrobromide salt is formed.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • After the addition is complete, stir the reaction mixture for an additional 20 minutes at 0-5°C. The solution should become clear or slightly yellow.

Part 2: Sandmeyer Reaction 6. In a separate, larger flask, prepare a solution of CuBr (1.1 equivalents) in 48% HBr (1.5 equivalents). Cool this solution to 0°C with stirring. 7. Slowly, and in portions, add the cold diazonium salt solution from Part 1 to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from foaming over. 8. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. 9. Gently heat the mixture on a water bath to 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt (i.e., until gas evolution ceases).

Part 3: Workup and Purification 10. Cool the reaction mixture back to room temperature. Set up for steam distillation and distill the mixture until the distillate runs clear and no more oily product is observed. 11. Collect the distillate in a separatory funnel. Separate the lower organic layer, which is the crude this compound. 12. Wash the organic layer sequentially with: a. Equal volume of 1M NaOH solution (to remove any phenolic byproducts). b. Equal volume of saturated NaHSO₃ solution (to remove any residual bromine). c. Equal volume of water. d. Equal volume of brine. 13. Dry the washed organic layer over anhydrous magnesium sulfate (MgSO₄). 14. Filter off the drying agent and purify the crude product by vacuum distillation to yield pure this compound.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

A Specialist's Guide to Suppressing Homo-Coupling Side Reactions

Welcome to the technical support center for optimizing Suzuki-Miyaura reactions, with a specific focus on the challenging substrate, 2-Bromo-3-fluorotoluene. This guide is designed for researchers, chemists, and process development professionals who are looking to improve yield and purity by mitigating the formation of homo-coupling byproducts. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this specific transformation.

The Challenge: Homo-Coupling with this compound

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds.[1][2] However, the reaction is not without its pitfalls. One of the most common and frustrating side reactions is the homo-coupling of the boronic acid partner, which leads to the formation of a symmetrical biaryl impurity (Ar'-Ar'). This not only consumes the valuable boronic acid reagent but also complicates purification, reducing the overall yield of the desired hetero-coupled product (Ar-Ar').

The substrate this compound presents a unique set of challenges. The ortho-bromo group introduces steric hindrance, which can slow down the desired oxidative addition and subsequent steps in the catalytic cycle.[3] This sluggishness can provide a larger window of opportunity for side reactions like homo-coupling to occur. Understanding and controlling the factors that promote homo-coupling is therefore critical for success.

Frequently Asked Questions (FAQs)

Here, we address the most common questions and concerns encountered when performing Suzuki couplings with substrates like this compound.

Q1: What is the primary cause of boronic acid homo-coupling in my Suzuki reaction?

A1: The primary culprit behind boronic acid homo-coupling is often the presence of molecular oxygen.[4][5] Oxygen can act as an oxidant, facilitating a palladium(II)-mediated pathway that leads to the coupling of two boronic acid molecules.[5][6] This is why rigorous exclusion of air from the reaction is the single most important step to prevent this side reaction. If you are observing significant homo-coupling, the first and most critical parameter to check is the effectiveness of your degassing procedure.[4][7][8]

Q2: I'm using a Pd(II) precatalyst like Pd(OAc)₂. Could this be contributing to the problem?

A2: Yes, it can. The active catalyst in the Suzuki cycle is a Pd(0) species.[9] When you start with a Pd(II) precatalyst, it must first be reduced to Pd(0) in situ. One of the pathways for this reduction is the homo-coupling of two boronic acid molecules, which consumes your nucleophile and generates the undesired byproduct.[9][10] While often unavoidable, being aware of this initiation pathway is important. Whenever possible, starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can minimize this initial burst of homo-coupling.[10]

Q3: How does my choice of ligand impact the formation of homo-coupling byproducts?

A3: The ligand plays a pivotal role in dictating the reactivity and stability of the palladium catalyst. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are highly recommended.[2][11] Ligands such as SPhos, XPhos, and other Buchwald-type ligands offer several advantages:

  • Steric Bulk: The large size of these ligands helps to create a coordinatively unsaturated palladium center that favors the oxidative addition of the aryl bromide and subsequent reductive elimination of the desired product. This steric shield can also disfavor the formation of palladium-species that lead to homo-coupling.[9]

  • Electron-Donating Ability: Rich electron density on the ligand promotes the crucial oxidative addition step, helping the desired cross-coupling reaction outcompete the homo-coupling pathway.[9]

Using a less bulky ligand like triphenylphosphine with a hindered substrate is a common reason for sluggish reactions and increased side product formation.[10]

Q4: Can the base I use influence the amount of homo-coupling?

A4: Absolutely. The base is essential for activating the boronic acid for the transmetalation step, but an improper choice can worsen side reactions.[12]

  • Base Strength: Very strong bases, particularly in the presence of water, can accelerate the decomposition (protodeboronation) of the boronic acid, which is another common side reaction.[7][13] For many systems, especially those with sensitive functional groups, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[13]

  • Anion Effect: Some bases, like those containing fluoride (e.g., KF or CsF), can be particularly effective in certain cases, but their performance is highly substrate-dependent.[10]

For a new reaction, screening a few different bases is often a worthwhile endeavor.

Troubleshooting Guide

When homo-coupling is compromising your reaction, a systematic approach to troubleshooting is required. The following guide provides a logical workflow to identify and solve the problem.

Problem: Significant Homo-Coupling Product Observed (>5%)

G start High Homo-Coupling Detected q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement thorough degassing: - Subsurface sparging with N₂/Ar for 15-30 min. - Use freeze-pump-thaw cycles (x3). q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source: - e.g., Pd₂(dba)₃ or Pd(PPh₃)₄. q2->sol2 Yes q3 What ligand are you using? q2->q3 No sol2->q3 sol3 Use a bulky, electron-rich ligand: - e.g., SPhos, XPhos, or other Buchwald-type ligands. q3->sol3 Standard (e.g., PPh₃) q4 Which base is being used? q3->q4 Bulky Ligand sol3->q4 sol4 Screen milder inorganic bases: - e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃. q4->sol4 Strong (e.g., NaOH) q5 What is the reaction temperature? q4->q5 Mild Inorganic sol4->q5 sol5 Lower the reaction temperature. Run a temperature screen (e.g., 60-100 °C). q5->sol5 High (>100 °C) end_node Homo-Coupling Minimized q5->end_node Optimal sol5->end_node

Key Reaction Parameters and Recommendations

To minimize homo-coupling, every component of the reaction must be carefully considered. The following table summarizes our recommendations for the Suzuki coupling of this compound.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or a Pd(0) precatalystAvoids the initial homo-coupling often required to reduce Pd(II) species to the active Pd(0) catalyst.[9][10]
Ligand SPhos, XPhos, or similar bulky, electron-rich phosphinesFacilitates oxidative addition and reductive elimination for sterically hindered substrates, outcompeting the homo-coupling pathway.[9][11]
Base K₃PO₄ or K₂CO₃ (anhydrous powder)Provides sufficient basicity to promote transmetalation without being overly harsh, which can cause boronic acid degradation.[11][13]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents are generally preferred to minimize protodeboronation of the boronic acid.[7][11]
Atmosphere Strict Inert Atmosphere (Nitrogen or Argon)This is the most critical factor. Oxygen is a key promoter of the homo-coupling side reaction.[4][7][8]
Temperature 80-100 °C (start lower and optimize)Use the lowest temperature that provides a reasonable reaction rate. Excessive heat can accelerate side reactions.

Experimental Protocols

The following protocols provide a robust starting point for your experiments.

Protocol 1: Rigorous Degassing of Reaction Solvent
  • Setup: Assemble the reaction flask and condenser, ensuring all glassware is oven-dried and cooled under a stream of inert gas.

  • Solvent Addition: Add the required volume of the chosen anhydrous solvent (e.g., Toluene) to the flask.

  • Sparging: Insert a long needle connected to an inert gas line (Nitrogen or Argon) so that it dips below the solvent surface.

  • Purge: Bubble the inert gas through the solvent for a minimum of 15-30 minutes with gentle stirring. This subsurface sparging is highly effective at removing dissolved oxygen.[8]

  • Maintain Atmosphere: Once degassing is complete, remove the needle but maintain a positive pressure of inert gas (e.g., via a balloon or manifold) for the duration of the reaction setup and execution.

G

Protocol 2: General Procedure for Suzuki Coupling of this compound
  • Reagent Preparation: To an oven-dried Schlenk flask under a positive pressure of Argon, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) and add them to the Schlenk flask.

  • Solvent Addition: Add the freshly degassed anhydrous solvent (e.g., Toluene) via syringe.

  • Final Degassing (Optional but Recommended): Subject the sealed reaction mixture to three freeze-pump-thaw cycles for maximum oxygen removal.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mechanistic Insight: The Homo-Coupling Pathway

To effectively prevent a side reaction, it is helpful to understand its mechanism. While the desired Suzuki cross-coupling proceeds through a Pd(0)/Pd(II) catalytic cycle, the oxygen-induced homo-coupling follows a different path.

G

References

Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions with the challenging substrate, 2-Bromo-3-fluorotoluene. The steric hindrance from the ortho-bromo and meta-fluoro substituents, combined with the electronic properties of the fluorine atom, often leads to sluggish reactivity and low yields. This resource provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the most likely causes and how can I fix it?

Low yields in Suzuki-Miyaura couplings involving this substrate are typically due to a combination of steric hindrance and electronic deactivation. The ortho-bromo group impedes the crucial oxidative addition step, while the electron-withdrawing fluorine atom further slows this process.

Troubleshooting Steps:

  • Catalyst and Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ are often ineffective. You need a system designed for sterically demanding substrates.

    • Bulky, Electron-Rich Ligands: These are essential.[1] Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly recommended as they accelerate both oxidative addition and reductive elimination.[1] N-heterocyclic carbenes (NHCs) can also be very effective.[1]

    • Palladium Precatalysts: Using a pre-formed palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can provide more consistent and reliable results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.

  • Re-evaluate Your Base and Solvent System:

    • Base: A strong, non-nucleophilic base is often required to facilitate the transmetalation step, which can be sluggish with hindered substrates.[1] Finely powdered K₃PO₄ or Cs₂CO₃ are excellent choices.[1]

    • Solvent: Anhydrous, degassed polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, or THF are common choices. Sometimes, the addition of a small amount of water to the solvent system can be beneficial.

  • Increase Reaction Temperature: Difficult couplings often require more forcing conditions.[1] Gradually increasing the reaction temperature, typically in the range of 80-120 °C , can significantly improve reaction rates. Microwave irradiation can also be a powerful tool to accelerate these reactions.

Q2: I'm attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I'm mostly recovering starting material. What catalyst system should I be using?

The Buchwald-Hartwig amination of this substrate is challenging due to the steric hindrance around the C-Br bond. The choice of ligand is paramount for success, especially with less nucleophilic or sterically bulky amines.

Recommended Catalyst Systems:

  • For Primary and Secondary Amines: Palladium catalysts paired with bulky, electron-rich biarylphosphine ligands are the gold standard.[2]

    • Recommended Ligands: RuPhos, BrettPhos, t-BuXPhos, and tBuBrettPhos have shown high success rates for coupling with challenging aryl halides.[2]

    • Palladium Source: Again, consider using a palladium precatalyst for improved reliability.[2] If generating the catalyst in situ, Pd₂(dba)₃ is often preferred over Pd(OAc)₂ due to its air stability.[3]

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2][4] LiHMDS is particularly useful for substrates with protic functional groups.[4]

  • Solvent: Anhydrous and deoxygenated toluene or dioxane are standard solvents for these reactions.[2][5]

Troubleshooting Flowchart for Buchwald-Hartwig Amination

start Low Conversion in Buchwald-Hartwig Amination catalyst Is the catalyst system optimized for hindered substrates? start->catalyst base Is the base strong and non-nucleophilic? catalyst->base Yes action_catalyst Switch to Pd precatalyst with bulky biarylphosphine ligand (e.g., RuPhos, BrettPhos). catalyst->action_catalyst No conditions Are the reaction conditions appropriate? base->conditions Yes action_base Use a strong base like NaOtBu or LiHMDS. base->action_base No success Successful Coupling conditions->success Yes action_conditions Ensure anhydrous/degassed solvent (Toluene/Dioxane). Increase temperature to 80-110 °C. conditions->action_conditions No action_catalyst->base action_base->conditions action_conditions->success

Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.

Q3: My Sonogashira coupling of this compound with a terminal alkyne is failing. I see a lot of alkyne homocoupling (Glaser coupling). How can I promote the desired cross-coupling?

Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when the cross-coupling is slow. This is often promoted by the presence of oxygen and the copper(I) co-catalyst.

Strategies to Minimize Homocoupling and Promote Cross-Coupling:

  • Switch to a Copper-Free Protocol: For challenging substrates, copper-free Sonogashira conditions can be advantageous. These protocols often rely on a more active palladium catalyst system to facilitate the coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.

  • Optimize the Palladium Catalyst:

    • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step. Ligands like P(t-Bu)₃ have proven effective for Sonogashira reactions of aryl bromides at room temperature.[6] N-heterocyclic carbene (NHC) palladium complexes are also excellent for copper-free couplings.[7]

    • Palladium Source: Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[8]

  • Base and Solvent:

    • A strong amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used.[9]

    • Polar aprotic solvents like DMF, NMP, or DMAc are generally preferred.[10]

  • Strictly Anaerobic Conditions: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed. Oxygen is a key promoter of homocoupling.

Recommended Catalyst Systems at a Glance

Coupling TypePalladium Source (Precatalyst Recommended)Recommended LigandsRecommended BaseCommon Solvents
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsXPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane, THF/H₂O
Buchwald-Hartwig Pd₂(dba)₃, Buchwald PrecatalystsRuPhos, BrettPhos, t-BuXPhosNaOtBu, LiHMDS, K₃PO₄Toluene, Dioxane
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄P(t-Bu)₃, PPh₃, NHCsTEA, DIPEATHF, DMF

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol utilizes a Buchwald-type precatalyst, which is often effective for difficult substrates.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (this compound, 1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3][10]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Workflow for Suzuki-Miyaura Coupling Setup

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and may require optimization for specific amine coupling partners.[3]

  • Reaction Setup: In a glovebox or to an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equiv).[11]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1 - 1.5 equiv).[11]

  • Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane via syringe to achieve a concentration of 0.1-0.2 M.[2][11]

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[2][11]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[3]

References

Technical Support Center: Workup Procedures for 2-Bromo-3-fluorotoluene Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grignard reactions involving 2-bromo-3-fluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful workup and isolation of your desired product. The unique electronic properties of the fluorine substituent in this compound can present specific challenges not encountered in standard Grignard reactions. This guide provides the expertise to navigate these complexities with confidence.

Troubleshooting Guide

This section addresses specific issues that may arise during the workup of your this compound Grignard reaction. Each problem is analyzed for its root cause, followed by a recommended course of action.

Issue 1: Formation of a Gelatinous Precipitate Upon Quenching

  • Observation: Upon adding the quenching solution (e.g., water or dilute acid), a thick, unfilterable gel forms, making separation of the organic and aqueous layers difficult.

  • Root Cause: This is often due to the formation of insoluble magnesium salts, such as magnesium hydroxide (Mg(OH)₂) or potentially magnesium fluoride (MgF₂), which is sparingly soluble. The high lattice energy of MgF₂ can lead to its precipitation.

  • Recommended Action:

    • Use Saturated Aqueous Ammonium Chloride: Quench the reaction with a saturated aqueous solution of ammonium chloride instead of water or strong acids.[1][2][3] The ammonium ion is a mild Brønsted acid that protonates the alkoxide intermediate while forming soluble magnesium chloride salts (MgCl₂), which are less likely to form intractable precipitates.[2]

    • Slow, Cold Addition: Add the quenching solution slowly and dropwise to the reaction mixture, which should be cooled in an ice bath.[1][2][3] This helps to control the exotherm of the quenching process and can influence the morphology of the precipitated salts, making them easier to handle.

    • Vigorous Stirring: Maintain vigorous stirring during the quenching process to ensure efficient mixing and to prevent the formation of large clumps of precipitate.

Issue 2: Persistent Emulsion During Extraction

  • Observation: A stable emulsion forms at the interface of the organic and aqueous layers during the extraction process, preventing clear separation.

  • Root Cause: Finely divided magnesium salts can act as emulsifying agents. The presence of the fluorinated aromatic ring may also alter the interfacial tension, contributing to emulsion formation.

  • Recommended Action:

    • Addition of Brine: After the initial extraction, wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).[3] This increases the ionic strength of the aqueous phase, which helps to break up emulsions by "salting out" the organic components.

    • Filtration: If a significant amount of solid precipitate is present and causing the emulsion, it may be necessary to filter the entire mixture through a pad of Celite or glass wool before proceeding with the separation.[4]

    • Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for a period can lead to the resolution of the emulsion. Gentle swirling, rather than vigorous shaking, during the extraction can also minimize emulsion formation.

Issue 3: Low Yield of the Desired Product

  • Observation: After purification, the isolated yield of the product is significantly lower than expected.

  • Root Cause:

    • Incomplete Reaction: The Grignard reagent may not have formed completely or may have been consumed by side reactions.

    • Wurtz Coupling: A significant side reaction can be the coupling of the Grignard reagent with unreacted this compound to form a biphenyl derivative.[5]

    • Protonation of the Grignard Reagent: The Grignard reagent is a strong base and will be destroyed by any protic sources, such as water, in the reaction setup.[6][7]

    • Product Trapped in Precipitate: The desired product can be adsorbed onto the surface of the magnesium salt precipitate, leading to losses during filtration and extraction.[2]

  • Recommended Action:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents should be used to prevent premature quenching of the Grignard reagent.[6][8]

    • Control Addition Rate: Slow, dropwise addition of the this compound to the magnesium turnings can minimize the concentration of the aryl halide and thus reduce the rate of Wurtz coupling.[3]

    • Thorough Extraction of Precipitate: If a precipitate forms, after filtering it, wash the solid thoroughly with several portions of the extraction solvent (e.g., diethyl ether or ethyl acetate) to recover any adsorbed product.[4]

    • Titration of Grignard Reagent: To ensure the Grignard reagent has formed in a good yield before proceeding with the reaction, a small aliquot can be taken and titrated.

Frequently Asked Questions (FAQs)

Q1: How does the fluorine substituent on the aromatic ring affect the workup procedure?

A1: The electron-withdrawing nature of the fluorine atom can influence the basicity and nucleophilicity of the Grignard reagent. During the workup, the primary concern is the potential formation of magnesium fluoride (MgF₂), which is less soluble than other magnesium halides. This can lead to the formation of gelatinous precipitates. Therefore, using a quenching agent like saturated ammonium chloride is highly recommended to form more soluble magnesium salts.[2]

Q2: What is the optimal quenching agent for a this compound Grignard reaction?

A2: For the reasons mentioned above, a saturated aqueous solution of ammonium chloride is generally the preferred quenching agent.[1][2][3] It effectively protonates the intermediate alkoxide while minimizing the precipitation of insoluble magnesium salts. Dilute acids like HCl or H₂SO₄ can also be used, but they are more aggressive and may lead to the formation of a larger amount of precipitate.[9]

Q3: Can I use water to quench the reaction?

A3: While water can be used to quench Grignard reactions, it is not ideal for this specific substrate due to the high likelihood of forming insoluble magnesium hydroxide and potentially magnesium fluoride, leading to a difficult workup.[2][10]

Q4: What are the best extraction solvents to use?

A4: Diethyl ether and ethyl acetate are excellent choices for extracting the product from the aqueous layer.[1][3] They are good solvents for a wide range of organic compounds and are immiscible with water.

Q5: What safety precautions should I take during the workup?

A5: Grignard reactions and their workups should always be conducted in a well-ventilated fume hood.[11] The quenching process can be exothermic, so cooling the reaction mixture is crucial.[8] Ethers are highly flammable, so ensure there are no open flames nearby.[8][11][12] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[11][12]

Experimental Protocols

Standard Workup Procedure for a this compound Grignard Reaction

This protocol assumes the Grignard reaction with an electrophile has been completed.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.[1][2]

  • Quenching: Slowly and dropwise, add a saturated aqueous solution of ammonium chloride to the stirred reaction mixture.[1][2][3] Maintain vigorous stirring throughout the addition. The addition should be at a rate that keeps the internal temperature below 20 °C.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with two to three portions of diethyl ether or ethyl acetate.[1][3]

    • Combine the organic layers in the separatory funnel.

  • Washing:

    • Wash the combined organic layers with water to remove any remaining water-soluble impurities.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help break any emulsions and remove residual water.[3]

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.[3]

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: The crude product can be further purified by techniques such as column chromatography or distillation.

Data Presentation

Parameter Recommendation Rationale
Quenching Agent Saturated aqueous NH₄ClMinimizes precipitation of insoluble magnesium salts.[2]
Quenching Temperature 0 °CControls exotherm and improves handling of precipitates.[1]
Extraction Solvent Diethyl ether or Ethyl acetateGood solubility for organic products and immiscible with water.[1][3]
Emulsion Breaker Saturated aqueous NaCl (brine)Increases ionic strength of the aqueous phase.[3]
Drying Agent Anhydrous MgSO₄ or Na₂SO₄Efficiently removes residual water from the organic phase.[3]

Visualization

Grignard Reaction Workup Workflow

Workup_Workflow Completed_Reaction Completed Grignard Reaction (in organic solvent) Cooling Cool to 0 °C Completed_Reaction->Cooling Quenching Slowly add sat. aq. NH4Cl Cooling->Quenching Extraction Extract with Et2O or EtOAc Quenching->Extraction Washing Wash with H2O, then Brine Extraction->Washing Drying Dry over Na2SO4 or MgSO4 Washing->Drying Filtration Filter Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Product Crude Product Evaporation->Crude_Product

Caption: A typical workflow for the workup of a Grignard reaction.

Troubleshooting Flowchart for Grignard Workup

Troubleshooting_Flowchart Start Start Workup Quench Quench Reaction Start->Quench Precipitate Gelatinous Precipitate? Quench->Precipitate Use_NH4Cl Action: Use sat. aq. NH4Cl and quench at 0 °C Precipitate->Use_NH4Cl Yes Proceed_Extraction Proceed with Extraction Precipitate->Proceed_Extraction No Use_NH4Cl->Proceed_Extraction Emulsion Persistent Emulsion? Brine_Wash Action: Wash with Brine Emulsion->Brine_Wash Yes Proceed_Purification Proceed with Purification Emulsion->Proceed_Purification No Brine_Wash->Proceed_Purification Low_Yield Low Yield? Check_Conditions Action: Check anhydrous conditions, control addition rate, and thoroughly extract precipitate Low_Yield->Check_Conditions Yes End Successful Workup Low_Yield->End No Check_Conditions->End Proceed_Extraction->Emulsion Proceed_Purification->Low_Yield

Caption: A decision tree for troubleshooting common Grignard workup issues.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-3-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome common experimental hurdles and achieve your synthetic goals.

Understanding the Reactivity of this compound

This compound is a valuable reagent in organic synthesis, often utilized in cross-coupling and organometallic reactions.[1][2][3][4][5] Its reactivity is primarily dictated by the C-Br bond, which is susceptible to oxidative addition by transition metal catalysts. However, the presence of the ortho-methyl and meta-fluoro substituents introduces unique electronic and steric challenges that must be carefully considered when designing and troubleshooting reactions.

The methyl group exerts a +I (inductive) effect, making the aromatic ring slightly more electron-rich. The fluorine atom, on the other hand, has a -I (inductive) and +M (mesomeric) effect, with the inductive effect generally dominating in aryl halides, thus making the ring more electron-poor. The steric bulk of the ortho-methyl group can also influence the approach of bulky catalysts and reagents. These competing factors can lead to unexpected reactivity or reaction failure if not properly addressed.

This guide provides a structured, question-and-answer approach to troubleshooting common issues encountered in reactions with this compound.

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, the specific substitution pattern of this compound can present challenges.

FAQ 1: My Suzuki-Miyaura reaction with this compound is not proceeding, or I'm observing very low conversion. What are the likely causes?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling involving this compound can stem from several factors, often related to the catalyst system and reaction conditions. The ortho-methyl group can sterically hinder the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for failed Suzuki-Miyaura reactions.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand Selection: For sterically hindered aryl bromides like this compound, bulky and electron-rich phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps.[7][8]

    • Initial Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald-type ligands such as SPhos or XPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are excellent starting points.[7][9]

    • Pre-catalysts: The use of well-defined pre-catalysts, such as XPhos Pd G3 or G4, can also lead to more reliable results by ensuring the efficient generation of the active Pd(0) species.[10]

  • Base Selection: The choice of base is critical for the transmetalation step.[11]

    • Recommendation: For challenging couplings, stronger bases are often more effective. While K₂CO₃ is a common choice, consider using K₃PO₄ or Cs₂CO₃, which are known to promote difficult Suzuki reactions.[7] Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Solvent and Temperature:

    • Solvent: Aprotic polar solvents are generally preferred. Toluene, dioxane, or THF are common choices.[7] Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can negatively impact the catalyst.[7]

    • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for sterically hindered substrates. If your reaction is being run at a lower temperature, consider increasing it to 80-110 °C.

  • Reagent Purity:

    • Boronic Acid/Ester: Ensure the boronic acid or its ester is pure and has not undergone significant decomposition (protodeboronation). Using a slight excess (1.2-1.5 equivalents) of the boron reagent is standard practice.[7]

    • This compound: Verify the purity of your starting material. Impurities can sometimes poison the catalyst.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

ParameterRecommendation for this compoundRationale
Catalyst Pd₂(dba)₃ with XPhos or SPhos ligand, or XPhos Pd G3/G4 pre-catalystBulky, electron-rich ligands facilitate oxidative addition for sterically hindered substrates.[7][8]
Base K₃PO₄ or Cs₂CO₃Stronger bases are more effective for challenging couplings.[7]
Solvent Anhydrous, deoxygenated toluene or dioxaneAprotic polar solvents are generally effective; removal of water and oxygen is crucial.[7]
Temperature 80-110 °CHigher temperatures can overcome the activation barrier for hindered substrates.
FAQ 2: I am observing significant formation of a homocoupling byproduct from my boronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen or Pd(II) species.[8]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method.

  • Use of Pd(0) Source: If you are using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates Pd(0) can be beneficial.[8][9]

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thus disfavoring homocoupling.

  • Optimize Base and Solvent: Experiment with different base and solvent combinations, as these can influence the rate of homocoupling versus the desired cross-coupling.[7]

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. As with Suzuki couplings, the steric hindrance of this compound can pose a challenge.

FAQ 3: My Buchwald-Hartwig amination of this compound is failing. What should I investigate first?

Answer:

Failure in Buchwald-Hartwig aminations often points to issues with the catalyst system, the choice of base, or the purity of the reagents.[12] The general order of reactivity for aryl halides is Ar-I > Ar-Br > Ar-Cl, so this compound is a suitable substrate, but optimization is key.[13]

Troubleshooting Workflow:

Caption: Troubleshooting steps for Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand: The choice of ligand is crucial and depends on the nature of the amine coupling partner.[13]

    • Recommendation: For many amines, bulky, electron-rich phosphine ligands are effective. Consider ligands from the Buchwald family (e.g., XPhos, RuPhos) or Josiphos-type ligands.[12] Using a pre-catalyst can provide more consistent results.[13]

  • Base Selection: Strong, non-nucleophilic bases are typically required.

    • Common Choices: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12][13]

    • Solubility: The solubility of the base can be a critical factor. Ensure vigorous stirring to prevent the base from settling at the bottom of the reaction vessel.[13] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[13]

  • Reagent Purity:

    • Anhydrous and Deoxygenated Conditions: Like Suzuki couplings, Buchwald-Hartwig aminations are sensitive to water and oxygen, which can deactivate the catalyst.[12] All reagents and solvents must be strictly anhydrous and deoxygenated.

    • Amine Purity: Impurities in the amine can poison the palladium catalyst.[12]

  • Temperature: Most Buchwald-Hartwig reactions require heating, typically in the range of 80-100 °C.[12][14] If your reaction is sluggish at a lower temperature, increasing the heat may be necessary.

Experimental Protocol: General Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by an appropriate method (TLC, GC-MS, LC-MS).

ParameterRecommendation for this compoundRationale
Catalyst/Ligand RuPhos or XPhos-based pre-catalystsEffective for a broad range of amines and sterically hindered aryl halides.[12]
Base NaOtBu, KOtBu, or LHMDSStrong bases are typically required to deprotonate the amine.[12][13]
Solvent Anhydrous, deoxygenated toluene or dioxaneCommon solvents for this reaction; must be free of water and oxygen.[12][13]
Temperature 80-100 °CHeating is usually necessary to drive the reaction to completion.[12][14]

Section 3: Grignard Reagent Formation and Subsequent Reactions

Forming a Grignard reagent from this compound can be challenging due to the steric hindrance from the ortho-methyl group.

FAQ 4: I am having difficulty initiating the Grignard reaction with this compound. What can I do?

Answer:

The initiation of a Grignard reaction with a sterically hindered aryl halide is often sluggish.[15] The primary reasons are the difficulty of magnesium insertion and the passivating layer of magnesium oxide on the magnesium surface.[15][16]

Troubleshooting Steps:

  • Magnesium Activation: This is the most critical step. The magnesium turnings must be activated to expose a fresh, reactive surface.[15]

    • Methods:

      • Iodine: Add a small crystal of iodine to the flask containing the magnesium. The disappearance of the purple color indicates activation.[15]

      • 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the magnesium suspension. The formation of ethene gas is an indicator of activation.

      • Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle immediately before use can also be effective.

  • Rigorous Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[15][16]

    • Glassware: All glassware must be flame-dried or oven-dried and cooled under a stream of inert gas.

    • Solvents: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Anhydrous THF is generally a better solvent than diethyl ether for less reactive halides due to its superior solvating ability.[15][17]

  • Initiation Techniques:

    • Concentrated Starting Material: Add a small portion of a concentrated solution of this compound to the activated magnesium.

    • Local Heating: Gently warm a small spot of the flask with a heat gun to initiate the reaction. Once initiated, the reaction is typically exothermic.

    • Sonication: Using an ultrasonic bath can sometimes help to initiate stubborn Grignard reactions.

Experimental Protocol: Formation of the Grignard Reagent from this compound

  • Place magnesium turnings (1.2-1.5 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Activate the magnesium using one of the methods described above (e.g., adding a crystal of iodine).

  • Add a small amount of anhydrous THF to the flask.

  • In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous THF.

  • Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension.

  • Observe for signs of initiation (bubbling, gentle reflux, color change). If initiation does not occur, apply gentle heat or sonication.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

FAQ 5: My Grignard reagent appears to have formed, but my subsequent reaction with an electrophile gives a low yield. What are the potential side reactions?

Answer:

Low yields after the formation of the Grignard reagent can be due to side reactions involving the Grignard reagent itself.

Potential Side Reactions:

  • Wurtz Coupling: The Grignard reagent can react with the starting this compound to form a biaryl dimer. This is more likely if the concentration of the aryl bromide is high.

    • Solution: Slow, dropwise addition of the this compound during the Grignard formation helps to minimize this side reaction by keeping the concentration of the starting material low.[15]

  • Protonation: Any trace of protic sources (water, alcohols) will quench the Grignard reagent, forming 3-fluorotoluene.[16]

    • Solution: Ensure all reagents and equipment are scrupulously dry.

Section 4: Lithiation and Borylation

Direct lithiation of this compound followed by borylation is another common strategy for functionalization.

FAQ 6: I am attempting a lithium-halogen exchange on this compound followed by quenching with a boron electrophile, but the reaction is messy. What are the key parameters to control?

Answer:

Lithium-halogen exchange is typically a very fast reaction at low temperatures. Problems often arise from temperature control, the choice of organolithium reagent, and the stability of the resulting aryllithium species.

Key Parameters:

  • Temperature: The lithium-halogen exchange must be carried out at very low temperatures (typically -78 °C) to prevent side reactions of the highly reactive aryllithium intermediate.

  • Organolithium Reagent: n-Butyllithium is commonly used for this transformation. Use of t-butyllithium can also be effective but may lead to more side products if not handled carefully.

  • Quenching: The borylation step should also be performed at low temperature. The choice of boron electrophile (e.g., triisopropyl borate, pinacolborane) can influence the efficiency of the reaction. The subsequent 1,2-rearrangement is a key step in this process.[18][19]

Troubleshooting Steps:

  • Maintain Low Temperature: Ensure that the internal temperature of the reaction does not rise above -70 °C during the addition of the organolithium reagent and the boron electrophile.

  • Addition Rate: Add the organolithium reagent slowly to the solution of this compound.

  • Purity of Reagents: Ensure all reagents and solvents are anhydrous.

This technical support guide provides a starting point for troubleshooting common issues with this compound. Successful synthesis often requires careful optimization of reaction conditions based on the specific transformation being attempted.

References

effect of ligands on palladium-catalyzed reactions of 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities of modern synthetic chemistry. This guide is designed to provide in-depth troubleshooting and practical advice for palladium-catalyzed reactions involving 2-bromo-3-fluorotoluene, a substrate that presents unique steric and electronic challenges.

Introduction: The Challenge of this compound

This compound is a sterically demanding and electronically modified substrate. The presence of two ortho substituents (a methyl and a fluorine group) to the bromine atom significantly hinders the crucial oxidative addition step in the palladium catalytic cycle.[1][2] Furthermore, the electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring, affecting catalyst reactivity.[2] Success with this substrate hinges on a rational selection of the palladium catalyst system, with the choice of ligand being the most critical parameter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My cross-coupling reaction with this compound has failed or is giving very low yield. Where do I start troubleshooting?

Low yield is a common problem, often stemming from an inefficient catalytic cycle. The primary bottlenecks for a hindered substrate like this compound are slow oxidative addition and/or slow reductive elimination.[1]

A systematic approach is essential. Before blaming the substrate, verify the integrity of your reagents and the reaction setup (e.g., anhydrous and anaerobic conditions). Once those are confirmed, the catalyst system—specifically the ligand—is the next critical area to investigate.

Below is a logical workflow to diagnose the issue.

A Low Yield / No Reaction B Step 1: Verify Reagent & Conditions - Anhydrous/Anaerobic? - Reagent Purity? - Base/Solvent Correct? A->B D Issue Persists B->D Conditions OK H Problem Solved B->H Conditions Faulty C Step 2: Evaluate Catalyst System Is the Ligand Optimal? E Ligand Screening (See Protocol Below) C->E Likely ligand issue D->C F Consider Side Reactions (See Q3) E->F G Check for Catalyst Deactivation (See Q4) F->G G->H Optimized

Caption: Troubleshooting workflow for low-yield reactions.

Core Recommendation: For sterically hindered aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1] You must employ bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands.[1][3][4] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species needed for oxidative addition and accelerate the final reductive elimination step.[1][5]

Q2: How do I select the optimal ligand for my specific reaction (Suzuki, Buchwald-Hartwig, etc.) with this compound?

Ligand selection is not one-size-fits-all; it is highly dependent on the coupling partners and reaction type. The goal is to balance steric bulk (to promote reductive elimination) and electron-donating ability (to facilitate oxidative addition).[5]

A Select Reaction Type B Suzuki-Miyaura (C-C Coupling) A->B C Buchwald-Hartwig (C-N Coupling) A->C D Heck (C-C Vinylation) A->D E Use Bulky, Electron-Rich Monodentate Phosphines B->E G Use Bulky, Electron-Rich Monodentate Phosphines C->G I Ligand choice affects regioselectivity. Start with standard phosphines or NHCs. D->I F Recommended: - SPhos, XPhos, RuPhos - Sterically demanding alkylphosphines - Specialized: R-Phos for extreme hindrance E->F H Recommended: - XPhos, BrettPhos, RuPhos - Avoid simple bidentate ligands like BINAP for this substrate G->H J Recommended: - P(o-tol)₃, P(t-Bu)₃ - NHCs (e.g., IPr, IMes) - Herrmann's Catalyst for challenging substrates I->J

Caption: Ligand selection guide based on reaction type.

Reaction TypeRecommended Ligand ClassSpecific ExamplesKey Considerations
Suzuki-Miyaura Bulky, electron-rich monophosphine ligandsSPhos, XPhos, RuPhos, t-Bu₃P[1][3]These ligands create active, monoligated Pd(0) species that readily undergo oxidative addition with the hindered substrate.[6] For extremely challenging couplings, consider highly specialized ligands like R-Phos.[3]
Buchwald-Hartwig Amination Bulky, electron-rich monophosphine ligandsBrettPhos, XPhos, RuPhos[7]The development of these ligands was crucial for expanding the reaction scope to include hindered substrates.[8] They accelerate reductive elimination, which is often rate-limiting.
Heck Reaction Varies; phosphines or NHCsP(o-tol)₃, Herrmann's catalyst, NHCs (IPr)[2][9]Ligand choice is critical for controlling regioselectivity and catalyst stability.[10] A screening of several ligand types may be necessary.
Sonogashira Coupling PhosphinesPPh₃, P(t-Bu)₃While often performed "ligand-free" with copper co-catalysis, a phosphine ligand is typically required for aryl bromides to stabilize the palladium catalyst.
Q3: I'm observing significant side products like dehalogenation (hydrodehalogenation) and/or boronic acid homocoupling. What is the cause and how can I prevent this?

Side product formation is often a sign that the desired catalytic cycle is being outcompeted by an undesired pathway. Ligand choice plays a direct role here.

Side ProductProbable Cause(s)Ligand-Based Solution(s)
Dehalogenation (Product is 3-fluorotoluene)The Pd-H species, formed from a reaction with the base or solvent, reductively eliminates with the aryl group faster than the desired coupling partner can transmetalate.[11]1. Increase Reductive Elimination Rate: Use a bulkier, more electron-donating ligand (e.g., switch from PPh₃ to XPhos). Bulky ligands promote the desired C-C or C-N bond-forming reductive elimination.[5] 2. Optimize Base/Solvent: Use a weaker base (e.g., K₃PO₄ instead of an alkoxide) and ensure the solvent is rigorously deoxygenated and anhydrous.
Homocoupling (of boronic acid or amine)Transmetalation is slow, allowing two molecules of the coupling partner to react with the catalyst.1. Accelerate Oxidative Addition: Ensure your ligand is sufficiently electron-donating to speed up the initial step, getting the aryl halide into the catalytic cycle faster. 2. Adjust Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents).
Protodeboronation (Boronic acid is consumed)This is a base-catalyzed reaction with trace water that consumes the boronic acid. Paradoxically, some bulky palladium-phosphine complexes can accelerate this side reaction.[12]While not solely a ligand issue, using a more active ligand system that promotes a faster overall catalytic cycle can reduce the time the boronic acid is exposed to these conditions, thus minimizing decomposition.[12]
Q4: My reaction starts but then stalls, and I see palladium black precipitating. What is happening and how can the ligand help?

The formation of palladium black indicates the aggregation of the active Pd(0) catalyst into an inactive, bulk metallic state.[13] This is a common catalyst deactivation pathway.

The Ligand's Role in Stability: The primary role of the ligand is to stabilize the monomeric, catalytically active Pd(0) species.[13][14]

  • Insufficient Ligation: If the ligand is not bulky enough or is used in too low a concentration, it can dissociate, leaving "naked" Pd(0) which then aggregates.

  • Thermal Instability: At high temperatures, the Pd-L bond can break, leading to aggregation. This is why reactions with hindered substrates that require high heat are particularly susceptible.[13]

Solutions:

  • Use a More Stable Ligand: Bulky, electron-rich ligands like the Buchwald biarylphosphines form more stable complexes with palladium, preventing aggregation even at elevated temperatures.

  • Increase Ligand:Palladium Ratio: Increasing the L:Pd ratio (e.g., from 1:1 to 2:1 or higher) can help keep the palladium center coordinated and soluble.

  • Use a Pre-catalyst: Modern pre-catalysts (e.g., G3 or G4 palladacycles) are designed for thermal stability and controlled release of the active Pd(0)L species, minimizing the concentration of unligated palladium at any given time.

Q5: Can you explain the specific steric and electronic effects of ligands in the context of this compound?

Understanding the interplay between ligand properties and this specific substrate is key to rational optimization.

  • Steric Effects (Cone Angle & Bite Angle):

    • Cone Angle (Monodentate Ligands): This measures the steric bulk of a ligand. For this compound, a large cone angle (e.g., from a ligand like t-Bu₃P or XPhos) is critical. This bulk destabilizes the resulting Pd(II) intermediate, which accelerates the rate-limiting reductive elimination step to release the product.[5]

    • Bite Angle (Bidentate Ligands): This is the L-Pd-L angle in a chelated complex.[15] While often less effective for this specific substrate, a wide bite angle (e.g., from Xantphos) generally increases catalytic activity by promoting reductive elimination.[16][17]

  • Electronic Effects:

    • Oxidative Addition: This step involves the donation of electron density from the palladium center to the aryl halide's σ* orbital. A strongly electron-donating ligand (like an alkylphosphine or an electron-rich biarylphosphine) makes the palladium center more nucleophilic, accelerating its attack on the C-Br bond of this compound.[5][18]

    • Reductive Elimination: This step is also favored by electron-donating ligands, which increase electron density on the palladium, facilitating the expulsion of the newly coupled product.[5]

For this compound, the ideal ligand possesses both large steric bulk and strong electron-donating character to overcome the dual challenges of steric hindrance at the reaction site and the need for a highly active catalyst.

Protocols and Workflow

Protocol 1: High-Throughput Experimentation (HTE) for Ligand Screening

For a challenging substrate, screening a panel of ligands is the most efficient path to success.[19] Commercial kits are available for this purpose.[20][21]

Objective: To rapidly identify the optimal ligand for the Suzuki-Miyaura coupling of this compound with a model boronic acid (e.g., 4-methoxyphenylboronic acid).

Methodology:

  • Array Setup: In a 96-well plate or an array of reaction vials, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).[13]

  • Stock Solutions: Prepare stock solutions of a palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd) and a panel of ligands (e.g., XPhos, SPhos, RuPhos, t-Bu₃P, PPh₃, etc., 2.2 mol%) in degassed solvent (e.g., Dioxane/H₂O).

  • Dispensing: Using automated robotics or manual pipetting, add the palladium and ligand stock solutions to the appropriate wells/vials. Ensure each well tests a unique Pd/Ligand combination.

  • Reaction: Seal the plate/vials under an inert atmosphere (e.g., Argon) and heat to the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, add an internal standard. Dilute the samples and analyze by LC-MS or GC-MS to determine the percent conversion and yield for each condition.[19]

  • Scale-Up: Repeat the most successful condition(s) on a larger, preparative scale to confirm the result.[19]

Protocol 2: Example Suzuki-Miyaura Coupling of this compound

This protocol is a starting point based on conditions known to be effective for sterically hindered substrates.[1][3]

A 1. Setup - Oven-dried flask under Argon - Add Aryl Bromide (1 mmol) - Add Boronic Acid (1.2 mmol) - Add K₃PO₄ (2 mmol) B 2. Catalyst Addition - Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) - Add SPhos (0.022 mmol, 2.2 mol%) A->B D 4. Reaction - Heat to 100 °C - Stir for 18h - Monitor by TLC/GC-MS B->D C 3. Solvent - Add degassed Toluene (3 mL) - Add degassed H₂O (0.3 mL) C->D E 5. Workup & Purification - Cool to RT - Dilute with EtOAc, wash with H₂O/Brine - Dry over Na₂SO₄ - Purify by column chromatography D->E

References

temperature optimization for reactions with 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Temperature Optimization in Synthetic Reactions

Welcome to the technical support center for 2-Bromo-3-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization in reactions involving this versatile synthetic building block. As Senior Application Scientists, we understand that theoretical knowledge must be paired with practical, field-proven insights. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.

The Critical Role of Temperature: A General Overview

Temperature is one of the most influential parameters in a chemical reaction. It dictates not only the reaction rate but also influences selectivity, catalyst stability, and the formation of unwanted byproducts. For aryl halides like this compound, finding the optimal thermal conditions is a delicate balance. Insufficient heat can lead to sluggish or incomplete conversions, while excessive temperatures can cause degradation of starting materials, products, or the catalyst itself, leading to the formation of palladium black and reduced yields.[1] This guide will help you strike that balance for various common transformations.

Troubleshooting & FAQs: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C, C-N, and C-O bond formation. Temperature control is paramount for the success of these reactions.

Q1: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) with this compound is slow or shows no conversion. What should be my first step regarding temperature?

Answer: Low reactivity is a common hurdle. Before drastically changing catalysts or solvents, methodical temperature adjustment is a logical first step.

  • Initial Action: If you began the reaction at room temperature, incrementally increase the temperature by 10-20 °C and monitor the progress. For many common cross-coupling reactions, a good starting point is between 60 °C and 80 °C.[1][2]

  • Rationale: The rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, is temperature-dependent.[3] Increasing thermal energy helps overcome the activation barriers for these steps. For this compound, the C-Br bond's oxidative addition to the Pd(0) center is often the rate-limiting step that benefits from heating.

  • Forcing Conditions: If incremental heating is ineffective, more "forcing conditions" may be required. This can mean elevating the temperature to 100-120 °C, especially for challenging couplings.[1] However, proceed with caution and monitor for signs of degradation.

Q2: I'm observing significant byproduct formation or decomposition of my product at higher temperatures. How do I optimize the temperature to improve selectivity?

Answer: This indicates that the thermal energy is promoting undesired reaction pathways. The key is to find the "sweet spot" where the desired reaction proceeds efficiently without activating side reactions.

  • Problem Identification: Common side reactions at elevated temperatures include hydrodehalogenation (replacement of bromine with hydrogen), homocoupling of the starting material, and degradation of sensitive functional groups. For C-O couplings, β-hydride elimination can become a competing pathway at higher temperatures.[2]

  • Optimization Strategy:

    • Lower the Temperature: If you are running the reaction at a high temperature (e.g., >100 °C), reduce it to the 70-90 °C range.

    • Run a Temperature Gradient: If equipment allows, or through parallel reactions, screen a range of temperatures (e.g., 60 °C, 75 °C, 90 °C, 105 °C) to empirically determine the optimal window for product formation versus byproduct generation.

    • Consider Catalyst and Ligand: Some ligand systems are more thermally stable and can promote the desired reductive elimination at lower temperatures. Bulky, electron-rich phosphine ligands, for example, can facilitate C-N or C-O bond-forming reductive elimination over side reactions.[2][4]

Q3: My reaction starts well but then stalls, and I see palladium black precipitating. Is this a temperature-related issue?

Answer: Yes, this is a classic sign of catalyst decomposition, which is often exacerbated by high temperatures.[1]

  • Mechanism of Decomposition: At elevated temperatures, the catalytically active Pd(0) species can agglomerate and precipitate as inactive palladium black. This removes the catalyst from the reaction cycle, causing the reaction to stall.

  • Mitigation Strategies:

    • Reduce Temperature: This is the most direct solution. Find the minimum temperature required for an acceptable reaction rate.

    • Improve Ligand Protection: Ensure you are using an appropriate ligand that effectively stabilizes the palladium center throughout the catalytic cycle. Bidentate phosphine ligands like Xantphos or BINAP can offer greater stability than monodentate ligands.[3][5]

    • Use a Pre-catalyst: Modern palladium pre-catalysts are often more robust and can maintain their activity at higher temperatures compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.

Temperature Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing temperature in your cross-coupling reactions.

Temperature_Optimization_Workflow start Reaction Start (e.g., 60-80°C) check_conversion Monitor Reaction (TLC, GC/MS, LC/MS) start->check_conversion slow_path Slow / No Conversion check_conversion->slow_path < 50% conv. after expected time good_path Good Conversion Clean Reaction check_conversion->good_path > 80% conv. Clean side_products_path Side Products / Decomposition check_conversion->side_products_path Significant Impurities increase_temp Incrementally Increase Temp (e.g., +15°C) slow_path->increase_temp optimize_complete Optimization Complete good_path->optimize_complete decrease_temp Decrease Temp (e.g., -15°C) side_products_path->decrease_temp increase_temp->check_conversion Re-evaluate screen_ligands Screen Ligands / Catalyst System increase_temp->screen_ligands If still slow at >120°C decrease_temp->check_conversion Re-evaluate decrease_temp->screen_ligands If still impure at low temp screen_ligands->start Restart with new system

Caption: A logical workflow for temperature optimization.

Reaction-Specific Temperature Recommendations

While general principles apply, different reaction types have distinct temperature profiles. The following table provides starting points and typical ranges for common reactions with this compound.

Reaction TypeTypical Starting Temp.Typical Temp. RangeKey Considerations & References
Suzuki-Miyaura Coupling 60 °CRT - 120 °C60 °C is a widely recommended starting point.[1] Higher temperatures may be needed for less reactive boronic acids, but risk catalyst decomposition.[1][6]
Buchwald-Hartwig Amination 80 °C80 °C - 140 °CGenerally requires higher temperatures than Suzuki couplings.[5][7] Unactivated aryl bromides may necessitate temperatures above 100 °C.[8]
Sonogashira Coupling Room TemperatureRT - 100 °CCan often proceed at room temperature, especially with a copper co-catalyst.[9][10] Heating may be required for aryl bromides compared to more reactive iodides.[9][11]
Ullmann Condensation 100 °C100 °C - 210 °CTraditionally requires very high temperatures (>200 °C), but modern ligand-assisted systems can operate at lower temperatures (~100 °C).[12][13][14]
Grignard Reagent Formation Room Temperature-78 °C to 40 °CFormation can be initiated at RT, but for functionalized Grignards, low temperatures (-78 °C) are used to prevent reaction with other functional groups.[15][16] Exotherms must be controlled.[17]
Directed ortho-Lithiation -78 °C-100 °C to -40 °CStrictly a low-temperature reaction to control regioselectivity and prevent side reactions like benzyne formation. The use of a strong, non-nucleophilic base is critical.[18]

Deeper Dive: Mechanistic Implications of Temperature

Understanding the catalytic cycle provides insight into why temperature is so crucial.

Catalytic_Cycle cluster_annotations Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X (L)₂ Pd0->OA_Complex Oxidative Addition (OA) RE_Note Can be accelerated by heat, but competes with side reactions TM_Complex Ar-Pd(II)-Nu (L)₂ OA_Complex->TM_Complex Transmetalation (TM) or Base-mediated Amine Coordination OA_Note Often rate-limiting; Requires heat TM_Complex->Pd0 Reductive Elimination (RE) Product Product (Ar-Nu) ArX This compound NuM Nucleophile (e.g., R-B(OH)₂)

Caption: Generalized catalytic cycle for cross-coupling reactions.

Oxidative Addition (OA): This is often the slowest step, where the C-Br bond of this compound breaks and adds to the Pd(0) center. This step has a significant activation energy and is highly temperature-dependent. Insufficient heat leads to a slow or non-existent reaction.[19]

Reductive Elimination (RE): This is the final, product-forming step. While also accelerated by heat, it competes with side reactions like β-hydride elimination. At excessively high temperatures, the rate of competing decomposition pathways can outpace reductive elimination, leading to lower yields.[2][3]

Protocol: Temperature Screening for a Suzuki-Miyaura Coupling

This protocol provides a framework for optimizing the temperature for the coupling of this compound with a generic boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent system (e.g., Dioxane/H₂O 4:1)

  • Parallel reaction vials or round-bottom flasks

  • Heating block or multiple oil baths

Procedure:

  • Stock Solution Preparation: To ensure consistency, prepare a stock solution of the solvent, base, and arylboronic acid if possible.

  • Reaction Setup: In each of four identical reaction vials, add this compound (e.g., 0.2 mmol, 37.8 mg) and the Pd catalyst (0.006 mmol).

  • Charge Reagents: Add the appropriate volume of the base/boronic acid/solvent mixture to each vial.

  • Inert Atmosphere: Seal the vials, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating: Place each vial in a pre-heated block or oil bath set to a different temperature:

    • Vial 1: 60 °C

    • Vial 2: 75 °C

    • Vial 3: 90 °C

    • Vial 4: 105 °C

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction. Quench with water and extract with ethyl acetate. Analyze the organic layer by TLC, GC-MS, or LC-MS to determine the conversion and identify any major byproducts.

  • Analysis: Compare the results from the four temperatures. The optimal temperature will show high conversion to the desired product with minimal formation of impurities. If all reactions are slow, consider a longer reaction time or a higher temperature range. If all show decomposition, screen a lower temperature range.

References

Technical Support Center: Base Selection for Cross-Coupling Reactions of 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Last Updated: December 16, 2025

Introduction

Welcome to the technical support guide for selecting the optimal base in cross-coupling reactions involving 2-Bromo-3-fluorotoluene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting strategies. The choice of base is a critical parameter that can significantly impact the yield, selectivity, and overall success of your reaction. This guide will delve into the mechanistic role of the base, the influence of the substrate's electronic and steric properties, and provide practical, step-by-step protocols to help you navigate the complexities of these powerful C-C bond-forming reactions.

The Critical Role of the Base in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, the base plays a multifaceted and indispensable role.[1][2][3] While its primary function is often considered to be the neutralization of the acid byproduct generated during the catalytic cycle, its influence extends far beyond this.[3]

In Suzuki-Miyaura couplings , the base is crucial for the activation of the organoboron species.[4][5][6] It reacts with the boronic acid to form a more nucleophilic "ate" complex, which then facilitates the transmetalation step with the palladium(II) halide complex.[4][7] The choice of base can therefore directly influence the rate and efficiency of this key step in the catalytic cycle.[7]

In the Heck reaction , the base is required to regenerate the active Pd(0) catalyst at the end of the cycle by promoting the elimination of HX from the Pd(II) intermediate.[8] The choice of base can affect the rate of this regeneration and also influence the regioselectivity of the olefin insertion.

In Sonogashira couplings , the base is responsible for the deprotonation of the terminal alkyne, forming the copper acetylide intermediate that participates in the transmetalation step.[3][9] The basicity of the chosen amine can significantly impact the rate of this deprotonation and the overall reaction efficiency.[3]

Understanding the Substrate: this compound

The substrate, this compound, presents a unique set of electronic and steric challenges that must be considered when selecting a base. The presence of both a bromine and a fluorine atom on the aromatic ring, in addition to the methyl group, influences the reactivity of the C-Br bond and the overall steric environment around the reaction center.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can make the aryl halide more susceptible to oxidative addition to the palladium catalyst. However, the ortho fluorine and methyl groups introduce significant steric hindrance around the bromine atom, which can impede the approach of the bulky palladium catalyst.[10] This steric congestion is a critical factor to consider when selecting a base, as an overly bulky base could further hinder the reaction.

Frequently Asked Questions (FAQs)

Q1: Which type of base is generally recommended for Suzuki-Miyaura coupling of this compound?

A1: For sterically hindered and electron-deficient aryl halides like this compound, a moderately strong, non-nucleophilic inorganic base is often the best choice. Weaker bases like carbonates and phosphates are commonly used in many Suzuki-Miyaura reactions.[7] Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points.[11] These bases are strong enough to facilitate the formation of the boronate "ate" complex without causing significant side reactions.[7] In cases of low reactivity, a stronger base like potassium phosphate (K₃PO₄) may be beneficial.[12]

Q2: I am observing low to no product formation in my Suzuki coupling. What could be the issue with my base selection?

A2: Low yields in Suzuki couplings can often be traced back to issues with the base.[12][13][14][15][16] Here are a few troubleshooting steps to consider:

  • Insufficient Basicity: The chosen base may be too weak to effectively promote the formation of the reactive boronate species.[12] Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.

  • Poor Solubility: The base must have some solubility in the reaction medium to be effective. If you are using an inorganic base in an organic solvent, the addition of a small amount of water can often improve solubility and facilitate the reaction.[16]

  • Base Degradation: Ensure your base is of high quality and has been stored properly. Some bases can be hygroscopic and lose their efficacy over time.

  • Protodeboronation: Strong bases, especially in the presence of water, can promote the unwanted side reaction of protodeboronation, where the boronic acid is converted back to the corresponding arene.[12] If you suspect this is an issue, consider using a milder base like potassium fluoride (KF) or running the reaction under anhydrous conditions.[12]

Q3: Can I use an organic base for the cross-coupling of this compound?

A3: While inorganic bases are more common, organic bases can be advantageous in certain situations, particularly when dealing with base-sensitive functional groups on your coupling partner.[7] A non-nucleophilic, sterically hindered amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used.[7] However, it's important to note that amine bases are often less effective than their inorganic counterparts in Suzuki couplings.[11] For Sonogashira couplings, amine bases are the standard choice.[17]

Q4: How does the choice of base affect the Heck reaction with this substrate?

A4: In the Heck reaction, the base is crucial for the regeneration of the Pd(0) catalyst.[8] For an electron-deficient aryl halide like this compound, a moderately strong base is typically required. Triethylamine (Et₃N) is a common choice. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective. The choice may also depend on the nature of the olefin coupling partner.

Q5: What is the recommended base for a Sonogashira coupling with this compound?

A5: For Sonogashira couplings, a combination of a copper(I) co-catalyst and an amine base is standard.[17][18] A common choice is a mixture of triethylamine (Et₃N) and/or diethylamine (Et₂NH).[18] These bases are strong enough to deprotonate the terminal alkyne without causing significant side reactions.

Troubleshooting Guide

Issue Potential Cause Related to Base Recommended Solution
Low or No Yield Insufficiently strong base to promote transmetalation (Suzuki) or alkyne deprotonation (Sonogashira).[12]Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[11]
Poor solubility of the inorganic base in the organic solvent.Add a small amount of water to the reaction mixture or use a phase-transfer catalyst.[16]
The base is too sterically hindered, preventing efficient interaction with the substrate or catalyst.Select a less sterically demanding base.
Side Product Formation (e.g., Homocoupling) The base may be promoting side reactions.Use a milder base (e.g., KF). Ensure rigorous degassing of the reaction mixture to remove oxygen, which can contribute to homocoupling.[16]
Decomposition of Starting Material The base is too strong and is reacting with other functional groups on the substrate or coupling partner.Use a milder, non-nucleophilic base (e.g., an organic amine base or KF).[7][12]
Protodeboronation of Boronic Acid (Suzuki) The base is too strong, especially in the presence of water, leading to the cleavage of the C-B bond.[12]Use a milder base like KF, or switch to anhydrous conditions.[12] Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also mitigate this issue.[12]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid using K₂CO₃

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions may be necessary for different coupling partners.

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃), finely powdered

  • Toluene

  • Water, degassed

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered K₂CO₃ (2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).

  • Add a mixture of degassed toluene and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting the Suzuki Protocol:
  • If the reaction is sluggish or incomplete:

    • Increase the reaction temperature.

    • Switch to a more active catalyst system, such as one with a Buchwald ligand (e.g., SPhos or XPhos).[12]

    • Use a stronger base like K₃PO₄ or Cs₂CO₃.[11]

  • If significant protodeboronation is observed:

    • Use KF as the base.

    • Use anhydrous conditions.

    • Consider using a boronate ester instead of the boronic acid.

Visualizing the Process

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) (Hydroxide Pathway) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base (OH-) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OH)2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R') R'-B(OH)2 R'-B(OH)2 [R'-B(OH)3]- [R'-B(OH)3]- (Boronate Pathway) R'-B(OH)2->[R'-B(OH)3]- + Base (OH-) [R'-B(OH)3]-->Ar-Pd(II)-X(L2) Transmetalation

Caption: The dual role of the base in the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield in Cross-Coupling

Troubleshooting_Workflow Start Low Yield Observed Check_Base Is the base appropriate? Start->Check_Base Check_Solubility Is the base soluble? Check_Base->Check_Solubility Yes Optimize_Base Optimize Base: - Increase strength (e.g., K3PO4) - Change cation (e.g., Cs2CO3) Check_Base->Optimize_Base No Check_Side_Reactions Are there side reactions? Check_Solubility->Check_Side_Reactions Yes Modify_Solvent Modify Solvent System: - Add water - Use phase-transfer catalyst Check_Solubility->Modify_Solvent No Milder_Base Use Milder Base: - KF - Anhydrous conditions Check_Side_Reactions->Milder_Base Yes End Improved Yield Check_Side_Reactions->End No Optimize_Base->End Modify_Solvent->End Milder_Base->End

Caption: A logical workflow for troubleshooting low yields related to base selection.

Conclusion

The selection of an appropriate base is a critical parameter for the successful cross-coupling of this compound. By understanding the mechanistic role of the base and considering the electronic and steric properties of the substrate, researchers can make informed decisions to optimize their reaction conditions. This guide provides a comprehensive overview of base selection strategies and troubleshooting techniques to assist you in achieving high yields and minimizing side reactions in your synthetic endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling: 2-Bromo-3-fluorotoluene vs. 3-Bromo-2-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing a powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the relative stability and low toxicity of its organoboron reagents have cemented its role in pharmaceutical drug discovery, agrochemicals, and materials science.[3][4]

Within this field, the synthesis of fluorinated biaryls is of paramount importance, as the introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.[5][6] This guide presents an in-depth comparison of two structurally similar yet distinct building blocks: 2-Bromo-3-fluorotoluene and 3-Bromo-2-fluorotoluene. While isomeric, the relative positioning of the bromo, fluoro, and methyl substituents profoundly impacts their reactivity in palladium-catalyzed Suzuki coupling. This analysis, grounded in established mechanistic principles and supported by representative experimental data, will provide researchers with the insights needed to select appropriate substrates and optimize reaction conditions.

Structural Analysis: Steric and Electronic Considerations

The reactivity of an aryl halide in Suzuki coupling is largely governed by the ease with which a palladium(0) catalyst can insert into the carbon-halogen bond—a step known as oxidative addition.[1][7] This step is highly sensitive to both the electronic environment and the steric hindrance around the reaction center.

G cluster_0 This compound cluster_1 3-Bromo-2-fluorotoluene a a b b

Caption: Structural comparison of the two isomeric reactants.

  • This compound : In this isomer, the bromine atom is positioned at C2, flanked by a hydrogen atom at C1 and the fluorine-bearing carbon at C3. The methyl group is at C3, adjacent to the fluorine. The steric environment around the C-Br bond is moderately hindered.

  • 3-Bromo-2-fluorotoluene : Here, the bromine atom at C3 is flanked by a hydrogen atom at C4 and the methyl-bearing carbon at C2. Critically, this arrangement places three substituents—bromo, fluoro, and methyl—on adjacent carbons (C3, C2, and C1 respectively). This creates a significantly more sterically congested environment around the C-Br bond compared to its isomer.

The rate-determining step in many Suzuki couplings is the oxidative addition, which is strongly disfavored by steric bulk adjacent to the halide.[8] Therefore, it can be predicted that 3-Bromo-2-fluorotoluene will be the more challenging substrate due to the pronounced steric hindrance impeding the approach of the bulky palladium-ligand complex.

Comparative Performance and Data Analysis

Table 1: Representative Comparison of Suzuki Coupling Performance

ParameterThis compound3-Bromo-2-fluorotolueneRationale & References
Relative Reactivity HigherLowerThe C-Br bond in 3-bromo-2-fluorotoluene is sterically shielded by adjacent fluoro and methyl groups, hindering the oxidative addition step.[8]
Typical Catalyst System Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)Standard catalysts are often sufficient for less hindered substrates. Hindered substrates require highly active catalysts to overcome the activation barrier.[9][11]
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are often employed for more challenging couplings to facilitate the transmetalation step.[12]
Typical Conditions 80-100 °C100-120 °CHigher thermal energy is often required to overcome the steric barrier to oxidative addition.[13]
Expected Yield Range *80-95%65-85% (with optimized system)The higher steric barrier for 3-bromo-2-fluorotoluene can lead to lower yields or require more extensive optimization to achieve high conversion.[14]

*Yields are representative estimates based on couplings of similarly substituted aryl bromides and are highly dependent on the specific coupling partner and reaction conditions employed.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[15][16] Understanding this cycle is crucial to diagnosing and overcoming challenges posed by difficult substrates.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide (Ar-X) bond to form a Pd(II) complex. This is often the rate-determining step and is severely hampered by steric hindrance, as is the case with 3-Bromo-2-fluorotoluene.[1][7]

  • Transmetalation : The organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[17]

  • Reductive Elimination : The two organic partners (Ar and Ar') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[11]

For 3-Bromo-2-fluorotoluene, the primary challenge lies in the initial oxidative addition. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is a key strategy to overcome this barrier.[9][10] These ligands promote the formation of a more reactive, monoligated Pd(0) species, which is less sterically demanding and more readily undergoes oxidative addition.[18]

Experimental Protocols

The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of a bromofluorotoluene with a generic arylboronic acid. This protocol serves as a validated starting point and should be optimized for specific substrates.

Materials:

  • Bromofluorotoluene isomer (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add the bromofluorotoluene (e.g., 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inerting the Atmosphere : Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol). Subsequently, add the degassed solvent system (e.g., 5 mL of 4:1 dioxane/water) via syringe.

  • Reaction : Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by TLC or GC-MS until the starting aryl bromide is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[3][13]

Optimization Notes for 3-Bromo-2-fluorotoluene:

  • Catalyst Selection : If the reaction is sluggish, switch to a more active catalyst system, such as Pd₂(dba)₃ (1.5 mol%) with a specialized ligand like SPhos (3 mol%).[9]

  • Base and Temperature : Consider using a stronger base like K₃PO₄ and increasing the reaction temperature to 110-120 °C.

  • Solvent Choice : Anhydrous solvents like toluene or DMF may offer advantages in certain cases, particularly with more challenging substrates.[12]

Conclusion

The choice between this compound and 3-Bromo-2-fluorotoluene in a Suzuki coupling reaction is a trade-off between substrate availability and reactivity. While both are viable precursors for the synthesis of complex fluorinated biaryls, they do not perform identically.

  • This compound is the more reactive isomer due to lower steric hindrance around the C-Br bond. It can often be successfully coupled using standard Suzuki conditions and catalyst systems.

  • 3-Bromo-2-fluorotoluene presents a significant steric challenge that primarily impedes the initial oxidative addition step. Successful coupling of this substrate necessitates a more considered approach, typically requiring higher temperatures and advanced catalyst systems featuring bulky, electron-rich phosphine ligands.

By understanding the underlying steric and electronic factors, researchers can rationally design their synthetic strategies, anticipate challenges, and efficiently optimize reaction conditions to achieve their desired molecular targets.

References

A Senior Application Scientist's Guide to GC-MS Analysis of 2-Bromo-3-fluorotoluene and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analytical characterization of halogenated aromatic compounds is a critical step in synthesis, quality control, and metabolite identification. This guide provides an in-depth technical comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Bromo-3-fluorotoluene and its predicted reaction products from common synthetic transformations. By leveraging established principles of mass spectrometry and organic chemistry, this document offers both a theoretical framework and practical, field-proven insights for the robust analysis of this compound class.

Part 1: Understanding the Analyte: this compound

This compound (C₇H₆BrF) is a substituted aromatic hydrocarbon with a molecular weight of approximately 189.02 g/mol .[1] Its structure, featuring both bromine and fluorine atoms, presents unique characteristics in GC-MS analysis, particularly in its fragmentation pattern upon electron ionization.

Predicted Electron Ionization (EI) Mass Spectrum of this compound

The key features of the predicted mass spectrum are:

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 188 and 190, with a characteristic ~1:1 intensity ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a crucial first indicator of a bromine-containing compound.

  • Loss of Bromine: A significant fragment will arise from the loss of the bromine radical, resulting in a [M-Br]⁺ ion at m/z 109. This fragment corresponds to the fluorotoluene cation and is often a base peak or a very abundant ion in the spectrum of brominated aromatics.

  • Loss of Methyl Group: Fragmentation of the methyl group can occur, leading to a [M-CH₃]⁺ ion.

  • Tropylium Ion Formation: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although the presence of the fluorine atom might influence the prevalence of this rearrangement.

  • Other Fragments: Other smaller fragments corresponding to the further breakdown of the aromatic ring can also be expected.

The predicted fragmentation pathway is visualized below:

G This compound C₇H₆BrF (m/z 188/190) Loss of Br - Br• This compound->Loss of Br Fluorotoluene cation [C₇H₆F]⁺ (m/z 109) Further Fragmentation Smaller Fragments Fluorotoluene cation->Further Fragmentation Loss of Br->Fluorotoluene cation

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Part 2: GC-MS Methodology for Halogenated Aromatics

The successful analysis of this compound and its derivatives by GC-MS hinges on a well-designed experimental protocol. The following methodology is based on established practices for the analysis of similar aromatic compounds.[4][5][6][7][8]

Experimental Protocol: GC-MS Analysis

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for concentrated samples.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3-5 minutes (depending on the solvent used).

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Dissolve Dissolve sample in appropriate solvent (e.g., Dichloromethane) Spike Spike with Internal Standard Dissolve->Spike Injector Injector (250°C) Spike->Injector Column GC Column (Temperature Programmed) Injector->Column MS Mass Spectrometer (EI, 70 eV) Column->MS TIC Total Ion Chromatogram (TIC) MS->TIC MassSpec Mass Spectrum of Eluted Peaks TIC->MassSpec Library Library Search & Fragmentation Analysis MassSpec->Library

Caption: General workflow for the GC-MS analysis of this compound.

Part 3: Comparative Analysis of Predicted Reaction Products

This compound is a versatile starting material for various organic transformations. Below, we compare the expected products of three common reaction types and discuss their GC-MS analysis.

Grignard Reaction with Benzaldehyde

A Grignard reaction of this compound with benzaldehyde is expected to yield (2-bromo-3-fluorophenyl)(phenyl)methanol.[9][10][11][12]

Expected Product:

  • Name: (2-Bromo-3-fluorophenyl)(phenyl)methanol

  • Molecular Formula: C₁₃H₁₀BrFO

  • Molecular Weight: 281.12 g/mol

Predicted GC-MS Characteristics:

  • Retention Time: Longer than the starting material due to increased molecular weight and polarity.

  • Mass Spectrum:

    • A weak molecular ion peak at m/z 280/282.

    • A significant fragment from the loss of a hydroxyl group (-OH) at m/z 263/265.

    • Alpha-cleavage will be prominent, leading to fragments corresponding to the benzoyl cation (m/z 105) and the 2-bromo-3-fluorobenzyl cation (m/z 187/189).

Suzuki Coupling with Phenylboronic Acid

A Suzuki cross-coupling reaction with phenylboronic acid would yield 3-fluoro-2-phenyltoluene.[13][14][15][16]

Expected Product:

  • Name: 3-Fluoro-2-phenyltoluene

  • Molecular Formula: C₁₃H₁₁F

  • Molecular Weight: 186.23 g/mol

Predicted GC-MS Characteristics:

  • Retention Time: Likely shorter than the Grignard product due to lower polarity.

  • Mass Spectrum:

    • A strong molecular ion peak at m/z 186.

    • Loss of a methyl group to give a fragment at m/z 171.

    • Fragments characteristic of biphenyl-type structures.

Nucleophilic Aromatic Substitution with Morpholine

A nucleophilic aromatic substitution with morpholine is predicted to replace the bromine atom, yielding 4-(3-fluoro-2-methylphenyl)morpholine.[17][18][19][20][21]

Expected Product:

  • Name: 4-(3-Fluoro-2-methylphenyl)morpholine

  • Molecular Formula: C₁₁H₁₄FNO

  • Molecular Weight: 195.23 g/mol

Predicted GC-MS Characteristics:

  • Retention Time: Will vary based on the polarity of the morpholine moiety.

  • Mass Spectrum:

    • A stable molecular ion at m/z 195.

    • Characteristic fragmentation of the morpholine ring, including the loss of C₂H₄O.

    • A fragment corresponding to the fluorotoluene portion of the molecule.

Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Key MS Fragments (m/z)
This compound C₇H₆BrF189.02188/190 (M⁺), 109 ([M-Br]⁺)
(2-Bromo-3-fluorophenyl)(phenyl)methanol C₁₃H₁₀BrFO281.12280/282 (M⁺), 263/265, 187/189, 105
3-Fluoro-2-phenyltoluene C₁₃H₁₁F186.23186 (M⁺), 171
4-(3-Fluoro-2-methylphenyl)morpholine C₁₁H₁₄FNO195.23195 (M⁺), fragments from morpholine ring

Part 4: Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the analytical results, a self-validating system should be implemented:

  • Internal Standards: The use of an appropriate internal standard (e.g., a deuterated aromatic compound) is crucial for accurate quantification and to account for variations in injection volume and instrument response.[4]

  • Calibration Curves: For quantitative analysis, multi-point calibration curves should be generated for each analyte.

  • Blanks and Controls: Regular analysis of solvent blanks and control samples helps to identify any contamination and monitor instrument performance.

  • Confirmation of Fragmentation: When possible, comparing the obtained mass spectra with those from a trusted library (like NIST) or with literature data is essential for confident identification. For novel compounds, high-resolution mass spectrometry can provide exact mass measurements to confirm the elemental composition of fragments.

Conclusion

The GC-MS analysis of this compound and its reaction products requires a systematic approach that combines a robust analytical methodology with a sound understanding of mass spectral fragmentation and organic reaction mechanisms. While experimental data for the target molecule and its specific reaction products may be limited, a comparative analysis based on known principles and data from similar compounds provides a strong foundation for researchers. By following the detailed protocols and validation strategies outlined in this guide, scientists can confidently characterize these important halogenated aromatic compounds and their derivatives.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 2-Bromo-3-fluorotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Bromo-3-fluorotoluene and its derivatives. As crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, the purity of these compounds is of paramount importance. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and supporting data to aid in the selection and implementation of robust analytical methods.

The Analytical Challenge: Structural Features of this compound Derivatives

This compound and its derivatives are halogenated aromatic compounds. Their non-polar nature, due to the benzene ring, and the presence of electronegative halogen atoms, influence their chromatographic behavior. The potential for various positional isomers and process-related impurities necessitates the development of highly selective and robust HPLC methods for accurate purity determination.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is critical for resolving the main component from its potential impurities. This section compares two primary reversed-phase HPLC (RP-HPLC) methods and a chiral HPLC method, highlighting their respective strengths and weaknesses for the analysis of this compound derivatives.

Method 1: Isocratic Reversed-Phase HPLC with a Standard C18 Column

This approach represents a common starting point in method development due to its simplicity and wide applicability.[1] A C18 column, which separates compounds based on their hydrophobicity, is a workhorse in reversed-phase chromatography.

Method 2: Gradient Reversed-Phase HPLC with a Phenyl-Hexyl Column

A gradient elution, where the mobile phase composition is changed during the run, is often employed for samples containing compounds with a wide range of polarities.[2] The use of a Phenyl-Hexyl stationary phase introduces alternative selectivity, particularly for aromatic compounds, through π-π interactions.

Method 3: Chiral HPLC for Enantiomeric Purity

For derivatives of this compound that are chiral, assessing enantiomeric purity is a regulatory requirement.[3][4] Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[5][6]

Performance Comparison

The following table summarizes the anticipated performance of the three HPLC methods for the purity assessment of a representative this compound derivative.

Parameter Method 1: Isocratic RP-HPLC (C18) Method 2: Gradient RP-HPLC (Phenyl-Hexyl) Method 3: Chiral HPLC (Polysaccharide-based CSP)
Resolution of Isomeric Impurities ModerateHighNot applicable for positional isomers
Resolution of Enantiomers NoneNoneHigh
Analysis Time Short (e.g., 10-15 min)Moderate (e.g., 20-30 min)Moderate to Long (e.g., 15-45 min)
Selectivity for Aromatic Compounds GoodExcellentSpecific for enantiomers
Method Robustness HighModerateModerate
Sensitivity (LOD/LOQ) GoodExcellentGood
Ideal Application Routine QC, simple impurity profilesImpurity profiling, complex mixturesEnantiomeric purity determination

Experimental Protocols

General Workflow for HPLC Purity Analysis

The following diagram illustrates the general workflow for HPLC purity analysis, from sample preparation to data interpretation.

HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Method 1: Isocratic Reversed-Phase HPLC Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the this compound derivative in acetonitrile.

Method 2: Gradient Reversed-Phase HPLC Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 40% B

    • 18.1-22 min: 40% B

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg/mL of the this compound derivative in a 50:50 mixture of acetonitrile and water.

Method 3: Chiral HPLC Protocol
  • Instrumentation: HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose based), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 0.5 mg/mL of the chiral this compound derivative in the mobile phase.

Causality Behind Experimental Choices

The choice of a C18 column in Method 1 is based on its general hydrophobicity, which is effective for retaining and separating non-polar to moderately polar compounds like halogenated toluenes. The isocratic mobile phase offers simplicity and robustness, ideal for routine quality control where the impurity profile is well-defined.

Method 2 employs a Phenyl-Hexyl column to introduce a different separation mechanism. The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic ring of the analytes, providing unique selectivity for positional isomers that might co-elute on a C18 column. The gradient elution is necessary to ensure that both more polar and less polar impurities are eluted with good peak shape within a reasonable timeframe.[2] The addition of formic acid to the mobile phase helps to improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analytes or impurities.

For Method 3, a polysaccharide-based chiral stationary phase is selected as they are known to offer broad selectivity for a wide range of chiral compounds.[5] The normal-phase mobile phase (n-Hexane:Isopropanol) is commonly used in chiral separations to enhance the enantioselective interactions with the stationary phase.[3]

Method Validation: A Trustworthy System

All HPLC methods used for purity assessment in a regulated environment must be validated according to ICH guidelines.[7][8] This ensures the method is reliable, reproducible, and fit for its intended purpose.[9][10]

Logical Framework for Method Validation

Method Validation Framework Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Detection Limit (LOD) Method->LOD LOQ Quantification Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for HPLC method validation.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] This includes repeatability (intra-assay precision) and intermediate precision.

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Conclusion

For the purity assessment of this compound derivatives, a systematic approach to method selection is crucial.

  • For routine quality control of a known impurity profile, an isocratic RP-HPLC method with a C18 column offers a robust and efficient solution.

  • For in-depth impurity profiling and the analysis of complex mixtures with potential isomeric impurities, a gradient RP-HPLC method with a Phenyl-Hexyl column provides superior selectivity and resolution.

  • When dealing with chiral derivatives, a dedicated chiral HPLC method is indispensable for determining enantiomeric purity.

The implementation of a properly validated HPLC method is essential for ensuring the quality, safety, and efficacy of the final products derived from these important chemical intermediates.[8] Advanced hyphenated techniques like LC-MS can also be employed for the identification and structural elucidation of unknown impurities.[11][12]

References

analytical techniques for quantifying 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to Analytical Techniques for the Quantification of 2-Bromo-3-fluorotoluene

This guide provides a comprehensive comparison of the primary analytical methodologies for the precise quantification of this compound, a key halogenated intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Ensuring the purity and concentration of this compound is critical for reaction stoichiometry, yield optimization, and the quality of the final product.

We will explore the theoretical underpinnings and practical applications of the most suitable analytical techniques, focusing on Gas Chromatography (GC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This document is intended for researchers, analytical scientists, and drug development professionals, providing the technical detail necessary to select and implement the most appropriate method for their specific laboratory context and sample matrices.

Physicochemical Properties and Analytical Implications

Understanding the properties of this compound is the foundation for robust method development.

  • Molecular Formula: C₇H₆BrF[4]

  • Molecular Weight: 189.02 g/mol [4]

  • Solubility: The compound is slightly soluble in water but readily soluble in common organic solvents like methanol, acetonitrile, hexane, and ethyl acetate, making sample preparation for both GC and HPLC straightforward.[1][3]

  • Volatility: With a boiling point characteristic of substituted toluenes (e.g., the related isomer 2-Bromo-6-fluorotoluene boils at 75-76°C at 10 mmHg), it is sufficiently volatile for analysis by Gas Chromatography.[5]

These properties indicate that Gas Chromatography is a highly suitable technique, while its UV-absorbing aromatic structure also makes HPLC a viable alternative.

Primary Technique: Gas Chromatography (GC)

Gas Chromatography is the premier technique for analyzing volatile and semi-volatile compounds, making it an excellent choice for this compound.[6] The separation occurs as the vaporized sample travels through a capillary column, propelled by an inert carrier gas. The key to successful quantification lies in selecting the appropriate detector.

Causality Behind Detector Selection

The choice of detector is paramount and is dictated by the chemical nature of the analyte. For this compound, its two halogen atoms (Bromine and Fluorine) are the most significant feature guiding our selection.

  • Electron Capture Detector (ECD): This is the most logical choice for high-sensitivity analysis. The ECD is exceptionally sensitive to electronegative functional groups, particularly halogens.[6][7][8] It operates by emitting beta particles (electrons) from a radioactive source (typically ⁶³Ni), which ionize the carrier gas and establish a stable baseline current.[9] When a halogenated compound like this compound passes through, it "captures" some of these electrons, causing a measurable drop in current that is proportional to the analyte's concentration.[8][9]

  • Mass Spectrometry (MS): For unequivocal identification and quantification, especially in complex sample matrices, a Mass Spectrometer is the detector of choice. It ionizes the analyte as it elutes from the GC column and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for the compound.[10] This offers unparalleled selectivity and structural confirmation.

  • Flame Ionization Detector (FID): The FID is a robust, universal detector for organic compounds.[6] It pyrolyzes the sample in a hydrogen flame, producing ions that generate a current.[9] While reliable, it is not selective for halogenated compounds and may exhibit lower sensitivity for this specific analyte compared to an ECD.[10]

Experimental Workflow: GC-ECD Quantification

This protocol outlines a self-validating system for the routine quantification of this compound.

Caption: Experimental workflow for GC-ECD analysis.

Step-by-Step Protocol:

  • Standard & Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with hexane to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution.

    • For unknown samples, dissolve a precisely weighed amount in hexane to achieve a concentration within the calibrated range. Filtration through a 0.2 µm syringe filter is recommended if particulates are present.[11]

  • Instrumentation & Conditions:

    • GC System: Agilent GC or equivalent, equipped with a micro-ECD.[7]

    • Column: DB-624 or HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness). A mid-polarity column like DB-624 is often effective for separating potential isomers.[12]

    • Carrier Gas: Nitrogen or Helium at a constant flow of 1.0 mL/min.

    • Temperatures:

      • Injector: 250°C (Split mode, 50:1)

      • Detector (ECD): 300°C

      • Oven Program: Initial 80°C for 1 min, ramp at 15°C/min to 220°C, hold for 2 min. Temperature programming is essential for achieving good peak symmetry and separation.[12]

    • Injection Volume: 1 µL.

  • Data Analysis & Validation:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Quantify the sample by interpolating its peak area on the calibration curve.

    • The method must be validated according to ICH Q2(R1) guidelines.[13][14]

Table 1: Validation Parameters for GC-ECD Method

Parameter Acceptance Criteria Rationale
Linearity Correlation Coefficient (r²) ≥ 0.999 Demonstrates a direct proportional relationship between concentration and detector response over a defined range.[12]
Accuracy 98.0% - 102.0% Recovery Ensures the measured value is close to the true value. Assessed by spiking a known amount of analyte into a blank matrix.
Precision (Repeatability) %RSD ≤ 2.0% Measures the consistency of results for multiple injections of the same sample under the same conditions.[14]
Intermediate Precision %RSD ≤ 3.0% Assesses the method's ruggedness by testing on different days with different analysts or equipment.[15]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1 The lowest concentration of analyte that can be reliably detected.

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest concentration that can be measured with acceptable accuracy and precision.[13] |

Alternative Technique: Reverse-Phase HPLC

While GC is often the method of choice, RP-HPLC with UV detection is a highly robust and widely available alternative.[16] It is particularly useful if the sample contains non-volatile impurities or if the analyte requires quantification in a formulation where GC is not suitable. Separation is based on the analyte's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Workflow: RP-HPLC-UV Quantification

Caption: Experimental workflow for RP-HPLC-UV analysis.

Step-by-Step Protocol:

  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile.

    • Create calibration standards by diluting the stock with the mobile phase.

    • Dissolve and dilute unknown samples in the mobile phase to fall within the calibration range. All solutions should be filtered through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[17]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of acid like 0.1% phosphoric acid can be added to the water to improve peak shape.[18]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or the absorbance maximum determined by PDA scan).

    • Injection Volume: 10 µL.

  • Data Analysis & Validation:

    • The data analysis and validation process follows the same principles as the GC method, adhering to ICH guidelines.

Table 2: Validation Parameters for RP-HPLC-UV Method

Parameter Acceptance Criteria
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% Recovery
Precision (Repeatability) %RSD ≤ 2.0%
Intermediate Precision %RSD ≤ 3.0%
LOD & LOQ Determined by S/N ratio (3:1 for LOD, 10:1 for LOQ)

| Specificity | Peak purity confirmed by PDA detector; no interference from blank |

Comparative Guide: GC vs. HPLC

The choice between GC and HPLC depends on available instrumentation, sample characteristics, and the specific analytical goal.

Table 3: Head-to-Head Comparison of Analytical Techniques

Feature Gas Chromatography (GC-ECD) Gas Chromatography (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase. Separation of volatile compounds with mass-based detection. Separation of compounds based on polarity in the liquid phase.
Selectivity High (for halogenated compounds). Very High (based on mass fragmentation). Moderate (can be improved with gradient elution and PDA).
Sensitivity Very High (picogram levels for halogenated compounds). High (nanogram to picogram levels). Moderate (nanogram levels).
Speed Fast run times, especially with modern LTM GC technology.[12] Similar to other GC methods. Typically slower run times than modern GC.
Confirmation Based on retention time only. Absolute confirmation via mass spectrum. Retention time and UV spectrum (with PDA).
Cost Moderate instrument cost. High instrument cost. Moderate instrument cost.

| Best For | Routine QC, high-sensitivity purity testing, trace analysis. | Impurity identification, analysis in complex matrices, method development. | Routine QC when GC is unavailable, analysis of non-volatile mixtures. |

Conclusion and Recommendation

For the dedicated quantification of this compound, Gas Chromatography with an Electron Capture Detector (GC-ECD) stands out as the superior technique. Its inherent high sensitivity and selectivity for halogenated compounds ensure accurate and precise results at very low concentrations, making it ideal for purity assessments and quality control.

For applications requiring absolute structural confirmation or the analysis of samples with complex matrices where co-eluting peaks are a concern, GC-MS is the authoritative choice.

RP-HPLC-UV serves as a robust and reliable workhorse alternative. While it may not achieve the same level of sensitivity as GC-ECD for this specific analyte, its operational simplicity and ubiquity make it a valuable tool, especially in laboratories where GC is not standard equipment or for analyzing formulated products.

The final selection should be based on a thorough evaluation of the specific analytical requirements, including sensitivity needs, sample complexity, and available resources, with all methods rigorously validated to ensure they are fit for their intended purpose.[14]

References

Navigating the Synthesis Landscape: A Comparative Guide to the Stability of 2-Bromo-3-fluorotoluene Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide

In the intricate world of pharmaceutical and agrochemical synthesis, the stability of building blocks under various reaction conditions is a critical determinant of a successful and efficient synthetic route. 2-Bromo-3-fluorotoluene, a versatile substituted aromatic intermediate, offers a unique combination of reactive sites for the construction of complex molecular architectures.[1][2] This guide provides a comprehensive analysis of the stability and reactivity of this compound under common reaction conditions, comparing its performance with alternative reagents and offering insights grounded in experimental evidence to aid in strategic synthetic planning.

Understanding the Reactivity Landscape of this compound

The reactivity of this compound is primarily dictated by the interplay of its three substituents on the benzene ring: the bromine atom, the fluorine atom, and the methyl group. The bromine atom, being the most labile group, is the primary handle for cross-coupling reactions. The fluorine atom and the methyl group, through their electronic and steric effects, modulate the reactivity of the C-Br bond and the overall stability of the molecule.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[3] This makes the C-Br bond in this compound the most susceptible to oxidative addition by a palladium catalyst, which is often the rate-determining step in these reactions.[4]

Stability Under Key Reaction Conditions: A Comparative Analysis

The successful application of this compound in a synthetic sequence hinges on its stability under the specific conditions of each transformation. This section delves into the stability of this key intermediate in several widely used reaction types, offering a comparative perspective with alternative reagents.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination

Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction is a staple in medicinal chemistry. This compound is a suitable substrate for Suzuki-Miyaura coupling, reacting with boronic acids or their derivatives in the presence of a palladium catalyst and a base.

Stability and Performance: The stability of this compound under typical Suzuki conditions (e.g., Pd(PPh₃)₄, a carbonate or phosphate base, and a solvent system like toluene/water or dioxane/water) is generally high.[5][6] The primary reaction pathway involves the selective cleavage of the C-Br bond. However, the following potential side reactions and stability concerns should be considered:

  • Dehalogenation: Reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom, can be a competing pathway, particularly with highly active catalysts or in the presence of reducing agents.

  • Homocoupling: The formation of biphenyl byproducts from the coupling of two aryl halide molecules can occur, though it is generally minimized with optimized catalyst systems.[7]

  • Protodeboronation: While not a degradation of this compound itself, the stability of the boronic acid coupling partner under the basic reaction conditions is crucial for high yields.[8]

Alternative Reagents:

  • 2-Bromo-5-fluorotoluene: This isomer often exhibits similar reactivity in Suzuki couplings. The choice between the two may depend on the desired substitution pattern in the final product and the commercial availability of the starting material.

  • 2-Chloro-3-fluorotoluene: While aryl chlorides are generally less reactive than aryl bromides, advances in ligand design have made them viable substrates for Suzuki couplings.[9] The use of a chloro-analogue can be more cost-effective for large-scale synthesis, but may require more forcing conditions (higher temperatures, stronger bases, and more specialized catalysts), which could impact the stability of other functional groups in the molecule.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds. This compound can be effectively coupled with a wide range of primary and secondary amines using a palladium catalyst and a strong base.

Stability and Performance: The stability of this compound under Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos or SPhos, and a strong base such as sodium tert-butoxide) is generally good.[10][11][12] However, the strongly basic conditions can present challenges:

  • Base-Sensitive Functional Groups: The use of strong bases like NaOtBu can be incompatible with sensitive functional groups on either the aryl halide or the amine coupling partner.[10]

  • Hydrodehalogenation: Similar to Suzuki coupling, reductive dehalogenation can be a side reaction.

Alternative Reagents:

  • Aryl Triflates: Aryl triflates can be used as alternatives to aryl halides in Buchwald-Hartwig amination and may offer different reactivity profiles.

  • Aryl Chlorides: As with Suzuki coupling, the corresponding chloro-analogue can be a more economical choice, but will likely require more robust catalytic systems.[13]

ReactionKey Stability Considerations for this compoundComparison with Alternatives
Suzuki-Miyaura Coupling - Potential for reductive dehalogenation. - Homocoupling of the aryl halide.- 2-Bromo-5-fluorotoluene: Similar reactivity, choice depends on desired product. - 2-Chloro-3-fluorotoluene: Less reactive, requires more forcing conditions, but more economical.
Buchwald-Hartwig Amination - Stability in the presence of strong bases. - Potential for hydrodehalogenation.- Aryl Triflates: Offer alternative reactivity. - Aryl Chlorides: More economical but require more active catalysts.
Organometallic Transformations: Grignard Reagent Formation and Lithiation

Grignard Reagent Formation: The formation of a Grignard reagent from this compound by reaction with magnesium metal is a potential route to a powerful carbon nucleophile.

Stability and Challenges: The formation of Grignard reagents from aryl bromides can be challenging and is often accompanied by side reactions.[14] Specific challenges for this compound include:

  • Initiation: The reaction can be difficult to initiate, often requiring activation of the magnesium surface with iodine or 1,2-dibromoethane.[15]

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting aryl bromide to form a symmetrical biaryl.

  • Stability of the Grignard Reagent: Once formed, the Grignard reagent is a strong base and nucleophile and must be handled under anhydrous and inert conditions to prevent decomposition.

Alternative Reagents:

  • Organolithium Reagents: These can be formed by halogen-metal exchange with an alkyllithium reagent (e.g., n-BuLi or t-BuLi). This method can sometimes be cleaner than Grignard formation.

  • Organozinc Reagents: These can be prepared from the aryl bromide and zinc dust and are often more tolerant of functional groups than Grignard or organolithium reagents.

Lithiation: Direct deprotonation of the aromatic ring or the methyl group can be achieved using strong bases like organolithium reagents.

Stability and Selectivity: The regioselectivity of lithiation is directed by the substituents on the ring. The fluorine atom is a stronger ortho-directing group than bromine or methyl. Therefore, lithiation is most likely to occur at the position ortho to the fluorine atom.[16]

  • Halogen-Metal Exchange: A competing reaction is halogen-metal exchange at the C-Br bond, which is often faster than deprotonation, especially with alkyllithiums like n-BuLi at low temperatures.

  • Benzylic Lithiation: Deprotonation of the methyl group (benzylic lithiation) can also occur, particularly with sterically hindered bases.[17]

TransformationKey Stability Considerations and ChallengesComparison with Alternatives
Grignard Reagent Formation - Difficult initiation. - Wurtz coupling side reaction. - Instability of the formed reagent.- Organolithium Reagents: Can be a cleaner alternative via halogen-metal exchange. - Organozinc Reagents: More functional group tolerant.
Lithiation - Competition between ortho-lithiation and halogen-metal exchange. - Potential for benzylic lithiation.- The choice of base and reaction conditions is critical to control selectivity.
Thermal and Photochemical Stability

Thermal Stability: While specific data for this compound is limited, substituted bromobenzenes generally exhibit moderate to good thermal stability. The presence of substituents on the benzene ring can influence thermal stability, with bulky groups sometimes providing steric hindrance that stabilizes the structure.[13] At very high temperatures, decomposition would likely involve cleavage of the C-Br bond, and potentially the C-F and C-C bonds of the methyl group, leading to the formation of various degradation products.[1]

Photochemical Stability: Fluorinated aromatic compounds can undergo photolysis, leading to degradation.[18][19] The C-F bond is generally more photochemically stable than the C-Br bond. Photodegradation of this compound would likely be initiated by cleavage of the weaker C-Br bond. The presence of the fluorine atom can influence the photochemical pathways and the nature of the degradation products.[17][20]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of an aryl bromide is as follows:

  • To a reaction vessel, add the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[21]

Buchwald_Hartwig_Amination_Catalytic_Cycle Pd0 Pd(0)L_n OA Ar-Pd(II)(L_n)-Br Pd0->OA Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)(L_n)(R2NH)]+Br- OA->Amine_Complex + R2NH Amido_Complex Ar-Pd(II)(L_n)-NR2 Amine_Complex->Amido_Complex - HBr (+ Base) Product Ar-NR2 Amido_Complex->Product Reductive Elimination Product->Pd0 Regeneration

Conclusion

This compound is a valuable and generally stable building block for a variety of important synthetic transformations. Its primary reactivity lies in the selective functionalization of the carbon-bromine bond, particularly in palladium-catalyzed cross-coupling reactions. While the compound exhibits good stability under many standard conditions, researchers must be mindful of potential side reactions such as dehalogenation and the impact of strong bases on overall reaction efficiency and substrate compatibility. The choice between this compound and alternative reagents, such as its isomers or the corresponding chloro-analogue, will depend on a careful consideration of factors including desired product structure, cost, and the need for specific reaction conditions. A thorough understanding of the stability profile of this versatile intermediate, as outlined in this guide, will empower chemists to design more robust and efficient synthetic routes for the development of novel pharmaceuticals and other valuable chemical entities.

References

A Comparative Guide to the Characterization of Impurities in Commercial 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluorotoluene is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this reagent is paramount, as impurities can carry through the synthetic route, potentially leading to the formation of undesired, and possibly toxic, byproducts in the final drug substance. This guide provides a comprehensive comparison of modern analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the robust characterization of impurities in commercial batches of this compound. We delve into the causality behind experimental choices, present detailed, validated protocols, and offer field-proven insights to ensure the quality and safety of pharmaceutical development pipelines.

The Criticality of Impurity Profiling in Pharmaceutical Synthesis

In drug development, the control of impurities is not merely a matter of regulatory compliance but a fundamental aspect of patient safety and product efficacy.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that mandate the identification, qualification, and control of impurities in new drug substances.[3][4] Impurities can originate from various sources, including starting materials, intermediates, byproducts of side reactions, and degradation products.[3] For a starting material like this compound, a thorough understanding of its impurity profile is the first line of defense against downstream complications, ensuring batch-to-batch consistency and a well-characterized final API.

Predicted Impurities in this compound: A Synthesis-Based Approach

To effectively characterize impurities, one must first predict their likely identities based on the synthetic route. Commercial this compound is most commonly produced via the electrophilic bromination of 3-fluorotoluene.

Synthesis Pathway: Starting Material: 3-Fluorotoluene Reaction: Electrophilic Aromatic Substitution (Bromination) Catalyst: Typically a Lewis acid like FeBr₃ or iron powder.[3]

In this reaction, the methyl (-CH₃) and fluoro (-F) groups are both ortho, para-directing activators. This directional influence is key to understanding the potential regioisomeric byproducts.

  • Desired Product: Bromine adds to the C2 position, which is ortho to both the methyl and fluoro groups, yielding This compound .

  • Potential Regioisomeric Impurities:

    • 4-Bromo-3-fluorotoluene: Bromination at the C4 position, which is para to the fluoro group and ortho to the methyl group.

    • 2-Bromo-5-fluorotoluene: Bromination at the C6 position (renumbered to 2-bromo-5-fluoro), which is ortho to the fluoro group and para to the methyl group.

    • Di-brominated Species: Over-bromination can lead to products like 2,4-Dibromo-5-fluorotoluene or 2,6-Dibromo-3-fluorotoluene .[3]

  • Residual Starting Material:

    • 3-Fluorotoluene: Incomplete reaction will leave residual starting material.

Other potential synthesis routes, such as those involving Sandmeyer reactions from amino-precursors, could introduce different impurities like residual anilines or nitro-compounds.[4][5] However, for this guide, we will focus on the impurities arising from the more common direct bromination pathway.

Workflow for Impurity Identification and Characterization

A systematic approach is crucial for the comprehensive analysis of impurities. The following workflow outlines a robust strategy, leveraging orthogonal analytical techniques for detection, identification, and quantification.

G cluster_0 Initial Screening & Detection cluster_1 Identification & Structural Elucidation cluster_2 Quantification & Reporting Sample Sample GC-MS_Screen GC-MS Screening Sample->GC-MS_Screen Volatiles HPLC-UV_Screen HPLC-UV Screening Sample->HPLC-UV_Screen Non-volatiles Mass_Spec_ID Mass Spectral Library & Fragmentation Analysis GC-MS_Screen->Mass_Spec_ID NMR_ID NMR Spectroscopy (1H, 13C, COSY) HPLC-UV_Screen->NMR_ID If needed for ambiguous isomers Validated_GC Validated GC Method (Quantification) Mass_Spec_ID->Validated_GC Validated_HPLC Validated HPLC Method (Quantification) NMR_ID->Validated_HPLC Report Impurity Profile Report Validated_GC->Report Validated_HPLC->Report

Caption: Workflow for impurity characterization in this compound.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the nature of the impurities and the goal of the analysis (detection, identification, or quantification). GC-MS, HPLC, and NMR each offer unique advantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds, making it exceptionally well-suited for the analysis of this compound and its likely impurities.[6][7] The separation is based on the compounds' boiling points and interactions with the stationary phase, while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns. The distinct isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an unmistakable marker in the mass spectrum, greatly aiding in the identification of bromine-containing compounds.[6]

Experimental Protocol: GC-MS for Impurity Profiling

  • Sample Preparation: Dissolve 10 mg of the commercial this compound sample in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Hexane) to create a 1 mg/mL stock solution. Prepare a dilution to 100 µg/mL for analysis.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • GC Column: A non-polar column such as an HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended for separating isomers based on boiling point differences.[6]

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

    • MSD Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Identify peaks corresponding to the main component and impurities. Compare the mass spectra of impurity peaks against a spectral library (e.g., NIST) and analyze the fragmentation patterns and bromine isotopic clusters to confirm identities. Use Linear Retention Indices (LRI) for enhanced confidence in isomer identification.[8]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While GC is often preferred for this specific analyte, HPLC is a powerful orthogonal technique, particularly for confirming the presence of less volatile or thermally labile impurities that might not be suitable for GC. For separating aromatic positional isomers, reversed-phase HPLC with a phenyl-based stationary phase is often an excellent choice.[9][10] The π–π interactions between the aromatic analytes and the phenyl stationary phase can provide unique selectivity that is not available in GC, allowing for the resolution of closely related isomers.[9]

Experimental Protocol: HPLC for Regioisomer Separation

  • Sample Preparation: Dissolve 10 mg of the commercial this compound sample in 10 mL of mobile phase diluent (e.g., Acetonitrile/Water 50:50) to create a 1 mg/mL stock solution.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: Cogent Phenyl Hydride™ or similar phenyl-based column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: DAD, monitor at 220 nm and 254 nm.

  • Data Analysis: Compare the retention times of the impurity peaks with those of known standards if available. The UV spectra obtained from the DAD can help in preliminary classification of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of isomers.[11][12] While GC-MS and HPLC can separate isomers, their spectra can sometimes be very similar. NMR, particularly ¹H NMR, can definitively distinguish between regioisomers based on the chemical shifts and, most importantly, the spin-spin coupling patterns of the aromatic protons.[11][13] For example, the number of adjacent protons for each aromatic hydrogen will result in a unique splitting pattern (singlet, doublet, triplet, etc.) for each isomer, acting as a structural fingerprint. 2D NMR techniques like COSY (Correlation Spectroscopy) can further confirm these assignments by showing which protons are coupled to each other.[11]

Experimental Protocol: ¹H NMR for Isomer Identification

  • Sample Preparation: Dissolve approximately 10-20 mg of the commercial this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation & Conditions:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Experiment: Standard ¹H NMR acquisition.

    • Temperature: 298 K.

  • Data Analysis: Analyze the aromatic region (typically δ 6.5-8.0 ppm).

    • This compound: Will show three distinct aromatic proton signals with specific coupling patterns (e.g., a triplet and two doublets of doublets, considering H-F and H-H coupling).

    • 4-Bromo-3-fluorotoluene: Will show a different set of three aromatic proton signals with a distinct coupling pattern due to the different substitution arrangement.

    • 2-Bromo-5-fluorotoluene: Will also exhibit a unique pattern.

    • The integration of the signals will confirm the relative amounts of each isomer present.

Data Summary and Comparison

The following table summarizes the expected results and compares the performance of each technique for the characterization of impurities in this compound.

Impurity Potential Origin GC-MS HPLC (Phenyl Column) ¹H NMR
3-Fluorotoluene Residual Starting MaterialExcellent separation and identification (different MW).Good separation.Clearly distinguishable signals.
4-Bromo-3-fluorotoluene Regioisomeric byproductGood separation based on boiling point difference. MS is identical to the main peak.Potentially excellent separation due to different π–π interactions.Definitive identification via unique coupling patterns.
2-Bromo-5-fluorotoluene Regioisomeric byproductGood separation. MS is identical to the main peak.Good separation.Definitive identification via unique coupling patterns.
Di-brominated Species Over-bromination byproductExcellent separation and identification (higher MW and distinct isotopic pattern).Good separation.Distinguishable, but may complicate spectra if in high concentration.

Conclusion and Recommendations

A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in commercial this compound.

  • For routine quality control and quantification of known volatile impurities, GC-MS is the method of choice. Its high resolution, sensitivity, and the definitive identification power of mass spectrometry make it ideal for this purpose.

  • HPLC with a phenyl-based column serves as an excellent orthogonal technique. It is particularly valuable for resolving isomers that may co-elute in GC and for detecting any non-volatile impurities.

  • NMR spectroscopy is indispensable for the definitive structural elucidation of unknown impurities and for the unambiguous identification of regioisomers. When a new impurity is detected by GC or HPLC, NMR is the gold standard for determining its precise structure.

By employing these techniques in a coordinated workflow, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their synthetic processes and the safety of the final pharmaceutical products.

References

reactivity comparison of bromo-fluorotoluene isomers in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Nucleophilic Substitution Reactivity of Bromo-fluorotoluene Isomers

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle interplay of substituent effects on aromatic rings is paramount for predictable and efficient synthesis. This guide provides a comprehensive comparison of the reactivity of bromo-fluorotoluene isomers in nucleophilic aromatic substitution (SNAr) reactions, grounded in mechanistic principles and supported by a framework for empirical validation.

Introduction: The SNAr Reaction in Context

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of aromatic rings, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group.[2] The reaction is highly sensitive to the electronic properties of the substituents on the ring.

This guide focuses on the bromo-fluorotoluene system. The presence of two different halogens and a weakly electron-donating methyl group creates a fascinating matrix of isomers with distinct reactivities. Understanding these differences is crucial for selectively functionalizing a specific position on the toluene core.

The Addition-Elimination Mechanism: The Heart of SNAr Reactivity

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.[3] A thorough grasp of this pathway is essential to rationalize the reactivity differences among isomers.

  • Step 1 (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] This step is generally the slow, rate-determining step because it involves the loss of aromatic stabilization energy.[3]

  • Step 2 (Fast): The leaving group departs, and the aromaticity of the ring is restored. This step is rapid as it is energetically favorable.[5]

Because the first step is the kinetic bottleneck, any structural feature that stabilizes the anionic Meisenheimer complex will lower the activation energy and accelerate the overall reaction rate.[5]

Substituent_Effects sub_para Para-Substituent (e.g., -F, -NO2) stab_para Strong Stabilization (Resonance + Inductive) sub_para->stab_para sub_meta Meta-Substituent (e.g., -F, -NO2) stab_meta Weak Stabilization (Inductive Only) sub_meta->stab_meta rate_para High Reaction Rate stab_para->rate_para rate_meta Low Reaction Rate stab_meta->rate_meta Experimental_Workflow prep 1. Preparation - Prepare stock solutions of isomer and nucleophile in DMSO. react 2. Reaction Initiation - Mix reactants in a thermostated vessel (e.g., 50°C). Start timer. prep->react sample 3. Aliquot Sampling - Withdraw samples at regular time intervals (t = 0, 5, 10, ... min). react->sample quench 4. Quenching - Immediately add aliquot to a quenching solution (e.g., dilute acid) to stop the reaction. sample->quench analysis 5. Analysis (HPLC) - Inject quenched samples into HPLC. - Quantify reactant and product peaks. quench->analysis data 6. Data Processing - Plot ln[Reactant] vs. Time. - Determine pseudo-first-order rate constant (k_obs) from slope. analysis->data

References

A Comparative Guide to the Electrochemical Characterization of 2-Bromo-3-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Electrochemical Profiles

2-Bromo-3-fluorotoluene is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its utility stems from the differential reactivity of the bromo and fluoro substituents on the toluene core. Understanding the electrochemical characteristics of this molecule is paramount for predicting its behavior in redox-mediated synthetic transformations and for elucidating potential metabolic pathways. The oxidation and reduction potentials of a molecule are fundamental properties that dictate its susceptibility to electron transfer, a core process in many chemical and biological reactions. This guide will provide a comparative electrochemical analysis of this compound against a series of relevant compounds: toluene, 2-bromotoluene, and 3-fluorotoluene. This comparison will illuminate the distinct electronic contributions of the bromo and fluoro substituents.

The Theoretical Framework: Substituent Effects on Redox Potentials

The electrochemical potential of an aromatic compound is exquisitely sensitive to the nature of its substituents. The electronic influence of a substituent can be dissected into two primary components: inductive effects and resonance effects. These effects modulate the electron density of the aromatic ring, thereby altering the energy required to either remove (oxidation) or add (reduction) an electron.

  • Inductive Effects (I): This is a through-bond polarization effect arising from the difference in electronegativity between a substituent and the carbon atom to which it is attached. Both bromine and fluorine are more electronegative than carbon, exerting a net electron-withdrawing inductive effect (-I). This effect deactivates the ring towards oxidation by making it more electron-poor.[2][3]

  • Resonance Effects (R): This is a through-space delocalization of π-electrons between the substituent and the aromatic ring. Halogens, possessing lone pairs of electrons, can donate electron density to the ring via a +R effect.[3] However, for halogens, the inductive effect is generally considered to dominate over the resonance effect in influencing reactivity.[3][4]

The interplay of these effects dictates the overall electrochemical behavior. For instance, an electron-donating group like the methyl group in toluene lowers the oxidation potential relative to benzene, making it easier to oxidize.[5][6] Conversely, electron-withdrawing groups make oxidation more difficult (higher potential) and reduction easier (less negative potential). The Hammett equation provides a quantitative framework for correlating these substituent effects with reaction rates and equilibrium constants, and by extension, with redox potentials.[7][8][9]

G cluster_0 Substituent Effects on Aromatic Ring cluster_1 Impact on Electrochemical Potentials Inductive Effect (-I) Inductive Effect (-I) Overall Electronic Influence Overall Electronic Influence Inductive Effect (-I)->Overall Electronic Influence Resonance Effect (+R) Resonance Effect (+R) Resonance Effect (+R)->Overall Electronic Influence Oxidation Potential (Easier/Harder to Oxidize) Oxidation Potential (Easier/Harder to Oxidize) Overall Electronic Influence->Oxidation Potential (Easier/Harder to Oxidize) Reduction Potential (Easier/Harder to Reduce) Reduction Potential (Easier/Harder to Reduce) Overall Electronic Influence->Reduction Potential (Easier/Harder to Reduce)

Caption: Logical flow of substituent effects on redox potentials.

Experimental Methodology: A Rigorous Approach

To ensure a valid comparison, all electrochemical measurements should be conducted under identical, rigorously controlled conditions. The following protocol outlines a standard approach using cyclic voltammetry (CV), a powerful technique for probing redox behavior.

Experimental Setup:

  • Potentiostat: A three-electrode potentiostat is required for precise control and measurement of potential and current.

  • Electrodes:

    • Working Electrode: Glassy Carbon Electrode (provides a wide potential window and is relatively inert).

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl. All potentials in this guide are referenced to SCE.

    • Counter Electrode: Platinum wire.

  • Electrochemical Cell: A standard three-electrode cell.

  • Solvent and Electrolyte: Anhydrous acetonitrile (CH₃CN) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte. Acetonitrile is a common solvent for electrochemical studies of organic compounds due to its wide potential window and ability to dissolve a range of analytes and electrolytes.

Procedure:

  • Preparation of Solutions: Prepare 1.0 mM solutions of toluene, 2-bromotoluene, 3-fluorotoluene, and this compound in the electrolyte solution.

  • Deoxygenation: Purge the solutions with dry argon or nitrogen for at least 15 minutes prior to each experiment to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry:

    • Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry before each measurement to ensure a clean and reproducible surface.

    • Record the cyclic voltammogram for each solution at a scan rate of 100 mV/s.

    • Scan in both the positive (for oxidation) and negative (for reduction) directions to determine the respective peak potentials. The potential range should be sufficiently wide to encompass the redox events of interest.

G cluster_prep Solution Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis A Prepare 1.0 mM Analyte in 0.1 M TBAPF6/CH3CN B Deoxygenate with Ar/N2 A->B C Polish Glassy Carbon Working Electrode D Assemble 3-Electrode Cell C->D E Scan Potential at 100 mV/s D->E F Record Voltammogram (Current vs. Potential) E->F G Determine Peak Potentials (Epa and Epc) F->G

Caption: Experimental workflow for cyclic voltammetry.

Comparative Electrochemical Data

The following table presents a scientifically plausible, comparative dataset for the electrochemical characterization of this compound and its analogs. The values are based on established principles of physical organic chemistry and known data for related compounds.

CompoundMolecular StructureOxidation Peak Potential (Epa) vs. SCE (V)Reduction Peak Potential (Epc) vs. SCE (V)
TolueneC₇H₈~2.26Not observed within solvent window
3-FluorotolueneC₇H₇F~2.40~ -2.90
2-BromotolueneC₇H₇Br~2.35~ -2.50
This compoundC₇H₆BrF~2.55~ -2.45

Discussion and Interpretation

Oxidation Potentials:

The oxidation of these compounds involves the removal of an electron from the π-system of the aromatic ring.

  • Toluene: The methyl group is weakly electron-donating, making toluene easier to oxidize than benzene. Its oxidation potential of ~2.26 V serves as our baseline.[5][6]

  • 2-Bromotoluene and 3-Fluorotoluene: Both halogens are electron-withdrawing via their inductive effects, which outweighs their weaker resonance donation.[3] This increased electron-withdrawing character deactivates the ring, making it more difficult to remove an electron. Consequently, both 2-bromotoluene (~2.35 V) and 3-fluorotoluene (~2.40 V) exhibit higher oxidation potentials than toluene. The slightly higher potential for 3-fluorotoluene is consistent with fluorine's greater electronegativity and stronger inductive effect compared to bromine.

  • This compound: The presence of two electron-withdrawing halogens has an additive deactivating effect on the aromatic ring. This results in the highest oxidation potential (~2.55 V) among the compared compounds, indicating it is the most resistant to oxidation.

Reduction Potentials:

The reduction of the halogenated toluenes involves the addition of an electron to the molecule, typically leading to the cleavage of the carbon-halogen bond. The ease of reduction generally follows the trend of bond strength and leaving group ability: C-Br is easier to reduce than C-F.

  • Toluene: The aromatic ring of toluene is not readily reduced within the typical solvent window of acetonitrile.

  • 3-Fluorotoluene: The C-F bond is very strong, making its reductive cleavage difficult. This is reflected in a very negative reduction potential of approximately -2.90 V.[8]

  • 2-Bromotoluene: The C-Br bond is weaker than the C-F bond, making 2-bromotoluene significantly easier to reduce. Its reduction potential is expected to be around -2.50 V.

  • This compound: In this molecule, the C-Br bond is the more readily reducible site. The presence of the electron-withdrawing fluorine atom further facilitates the addition of an electron to the aromatic ring, making the reduction of the C-Br bond slightly easier than in 2-bromotoluene. Therefore, its reduction potential is predicted to be around -2.45 V.

Conclusion: A Predictive Tool for Synthesis and Development

This comparative guide demonstrates that the electrochemical behavior of this compound is a predictable consequence of the combined electronic effects of its bromo and fluoro substituents. It is the most difficult to oxidize and the easiest to reduce among the halogenated analogs discussed, with the reduction selectively occurring at the C-Br bond.

For the researcher, this information is critical for designing synthetic strategies. For instance, in a molecule containing this compound as a fragment, electrochemical reduction can be employed to selectively cleave the C-Br bond while leaving the C-F bond intact. Conversely, the high oxidation potential suggests that the aromatic ring is robust towards oxidative conditions, allowing for chemical transformations on other parts of a larger molecule without affecting this core. In the context of drug development, these electrochemical properties can offer insights into potential metabolic pathways involving redox enzymes and help in understanding the molecule's stability and reactivity in a biological environment.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3-fluorotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development and chemical synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Bromo-3-fluorotoluene, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining strict compliance with regulatory standards.

Understanding the Hazard Profile of this compound

This compound (CAS No. 59907-13-0) is a combustible liquid that poses several health risks.[1][2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] As a halogenated organic compound, its disposal requires specific protocols to prevent environmental contamination and mitigate the formation of hazardous byproducts.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular FormulaC₇H₆BrF[1][3][4]
Molecular Weight189.02 g/mol [2][3][4]
AppearanceClear, colorless liquid[5]
Flash Point76 °C (169 °F)[1][5]
Density1.503 g/mL[1][5]
SolubilitySlightly soluble in water[1][5]

The Disposal Workflow: A Step-by-Step Protocol

The primary and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility. This process ensures the complete thermal destruction of the compound.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl gloves.[6][7]

  • Eye and Face Protection: Use safety goggles and a face shield to protect against splashes.[6][8]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is mandatory.[6]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[9]

Step 2: Waste Segregation - A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound waste must be collected separately from other waste streams.

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."

  • Avoid Mixing:

    • Do not mix with non-halogenated organic solvents.

    • Do not mix with aqueous waste, acids, or bases.

    • Do not mix with oxidizers.[1]

This segregation is crucial because mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase costs.

Step 3: Waste Collection and Storage
  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Secure Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from heat sources and ignition.[1][9] This designated storage area should be a satellite accumulation area for hazardous waste.

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the segregated waste. Under regulations set by the Environmental Protection Agency (EPA), the generator of the hazardous waste is responsible for its management from "cradle to grave."

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[10][11][12] Start from the outside of the spill and work inwards to prevent it from spreading.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated PPE for disposal as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

The Chemistry of Disposal: Incineration

High-temperature incineration is the preferred disposal method for halogenated hydrocarbons. The process involves the thermal oxidation of the organic material. For this compound, this process will produce carbon dioxide, water, hydrogen bromide (HBr), and hydrogen fluoride (HF).

The acidic gases (HBr and HF) generated during incineration are corrosive and hazardous. Therefore, the incineration facility must be equipped with a robust flue gas cleaning system, typically involving scrubbers that neutralize these acidic byproducts before they are released into the atmosphere.

Below is a diagram illustrating the decision-making process for the disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: Have this compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Step 2: Segregate Waste Is it a halogenated organic? fume_hood->segregate yes_halogen Yes segregate->yes_halogen Yes no_halogen No (Follow different disposal protocol) segregate->no_halogen No collect Step 3: Collect in Labeled Container 'Halogenated Organic Waste' yes_halogen->collect storage Store in a cool, dry, well-ventilated area collect->storage contact_ehs Step 4: Contact EHS for Disposal storage->contact_ehs incineration High-Temperature Incineration (Licensed Facility) contact_ehs->incineration

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.